molecular formula C6H9NO2 B009921 (3,5-Dimethyl-4-isoxazolyl)methanol CAS No. 19788-36-4

(3,5-Dimethyl-4-isoxazolyl)methanol

Cat. No.: B009921
CAS No.: 19788-36-4
M. Wt: 127.14 g/mol
InChI Key: JISPGFYJPXGNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethyl-4-isoxazolyl)methanol (CAS 19788-36-4) is a high-value chemical intermediate with significant applications in medicinal chemistry and epigenetic research. This compound features the 3,5-dimethylisoxazole moiety, which has been identified as a novel and effective acetyl-lysine (KAc) bioisostere. This property makes it a critical building block for the design and synthesis of small-molecule inhibitors that target bromodomains—protein domains that recognize acetylated lysine residues on histones and play a vital role in epigenetic gene regulation . Researchers exploit this compound as a versatile precursor for developing subtype-selective chemical probes and potential therapeutic agents. Structure-based design studies have demonstrated that derivatives of 3,5-dimethylisoxazole can displace acetylated histone-mimicking peptides from bromodomains, showing promising activity against targets such as BRD2, BRD4, and CREBBP . Beyond epigenetics, the isoxazole scaffold is widely utilized in synthesizing compounds with diverse biological activities, including antimicrobial and anticancer properties, highlighting its broad utility in drug discovery . This product is presented as a solid with a melting point of 73-76°C and a molecular weight of 127.14 g/mol (C6H9NO2) . It is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment and refer to the material safety data sheet (MSDS) for safe handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISPGFYJPXGNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302519
Record name (3,5-Dimethyl-4-isoxazolyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19788-36-4
Record name 3,5-Dimethyl-4-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19788-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 151752
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19788-36-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-Dimethyl-4-isoxazolyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-(hydroxymethyl)isoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3,5-Dimethyl-4-isoxazolyl)methanol CAS 19788-36-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3,5-Dimethyl-4-isoxazolyl)methanol (CAS 19788-36-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3,5-Dimethyl-4-isoxazolyl)methanol, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, practical experimental protocols, and insights into its application, grounded in authoritative references.

Introduction and Strategic Importance

(3,5-Dimethyl-4-isoxazolyl)methanol, CAS 19788-36-4, is a substituted isoxazole derivative. The isoxazole ring system is a prominent structural motif in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This particular compound serves as a versatile intermediate, providing a stable, functionalized core for the synthesis of more complex molecules, notably in the development of targeted therapeutics. Its utility is exemplified in the synthesis of potent inhibitors for epigenetic targets like the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4, which are implicated in various cancers.[2][3]

Physicochemical and Computational Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The properties of (3,5-Dimethyl-4-isoxazolyl)methanol are summarized below.

PropertyValueSource(s)
CAS Number 19788-36-4[4][5][6][7]
Molecular Formula C₆H₉NO₂[4][5][6][7]
Molecular Weight 127.14 g/mol [4][8][9]
Appearance Powder or liquid[7]
Melting Point 73-74 °C[7]
Boiling Point 96-97 °C[7]
Density 1.137 g/cm³[7]
Refractive Index 1.497[7]
Vapor Pressure 0.00577 mmHg at 25°C[7]
SMILES CC1=C(CO)C(C)=NO1[6]
InChIKey JISPGFYJPXGNBY-UHFFFAOYSA-N[6][7][9]
Topological Polar Surface Area (TPSA) 46.26 Ų[4]
LogP (calculated) 0.7837[4][7]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]

Synthesis and Purification

The synthesis of isoxazole derivatives often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[1] A common and reliable pathway to (3,5-Dimethyl-4-isoxazolyl)methanol involves the formylation of 3,5-dimethylisoxazole followed by a selective reduction.

Synthetic Pathway Overview

The following diagram illustrates a logical and field-proven two-step synthesis from commercially available 3,5-dimethylisoxazole.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction Start 3,5-Dimethylisoxazole Reagent1 Vilsmeier-Haack Reagent (POCl₃, DMF) Start->Reagent1 Intermediate 4-Formyl-3,5-dimethylisoxazole Reagent2 Reducing Agent (e.g., NaBH₄) Intermediate->Reagent2 Final (3,5-Dimethyl-4-isoxazolyl)methanol (Target Compound) Reagent1->Intermediate Electrophilic substitution Reagent2->Final Carbonyl reduction

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis via a Vilsmeier-Haack formylation followed by sodium borohydride reduction. This method is chosen for its high efficiency and use of common laboratory reagents.

Step 1: Synthesis of 4-Formyl-3,5-dimethylisoxazole

  • Inert Atmosphere Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the flask, cool N,N-Dimethylformamide (DMF) to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent in situ. Slow addition at 0°C is critical to control the reaction temperature and prevent side reactions.

  • Reactant Addition: After the addition is complete, add 3,5-dimethylisoxazole dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring progress by TLC.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde intermediate.

Step 2: Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol

  • Dissolution: Dissolve the crude 4-Formyl-3,5-dimethylisoxazole in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) portion-wise to the solution. Causality: NaBH₄ is a mild and selective reducing agent that efficiently reduces the aldehyde to a primary alcohol without affecting the isoxazole ring. Portion-wise addition controls the effervescence from the reaction.

  • Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.

  • Purification: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Product: Purify the crude product by column chromatography on silica gel to obtain (3,5-Dimethyl-4-isoxazolyl)methanol as a pure solid.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. The following data are predicted based on the known structure and standard spectroscopic principles.

Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz), δ (ppm): ~4.6 (s, 2H, -CH₂OH), ~2.4 (s, 3H, isoxazole-CH₃), ~2.2 (s, 3H, isoxazole-CH₃), ~1.8 (br s, 1H, -OH). Note: The chemical shifts of residual protons in deuterated solvents like CDCl₃ (δ 7.24) should be noted.[10][11]
¹³C NMR (CDCl₃, 100 MHz), δ (ppm): ~168 (isoxazole C), ~158 (isoxazole C), ~110 (isoxazole C), ~55 (-CH₂OH), ~12 (isoxazole-CH₃), ~10 (isoxazole-CH₃). Note: The triplet signal for CDCl₃ appears at δ 77.23.[10][11]
IR Spectroscopy (cm⁻¹): 3400-3200 (strong, broad, O-H stretch), ~2920 (medium, C-H stretch), ~1600 (weak, C=N stretch), ~1450 (medium, C=C stretch), 1050-1000 (strong, C-O stretch).[12]
Mass Spectrometry (EI): Expected molecular ion [M]⁺ at m/z = 127.14.

Applications in Drug Discovery

The 3,5-dimethylisoxazole moiety is a privileged scaffold in modern drug design. Its incorporation can improve metabolic stability and serve as a bioisosteric replacement for other functional groups. (3,5-Dimethyl-4-isoxazolyl)methanol is a critical starting point for introducing this scaffold into larger, more complex molecules.

A prime example is its use in developing inhibitors of BRD4, a member of the BET family of bromodomain-containing proteins.[3] These proteins are "readers" of epigenetic marks and are validated targets in oncology. The methanol functional group provides a convenient handle for further chemical elaboration, allowing for its linkage to other pharmacophoric elements.

G BuildingBlock (3,5-Dimethyl-4-isoxazolyl)methanol (Key Intermediate) Step1 Functional Group Transformation (e.g., Halogenation, Tosylation) BuildingBlock->Step1 Activation of hydroxyl group Step2 Coupling Reaction (e.g., SN2, Suzuki, Buchwald-Hartwig) Step1->Step2 Activated intermediate FinalMolecule Potent BRD4 Inhibitor (Final Bioactive Molecule) Step2->FinalMolecule Assembly of final structure CoreScaffold Core Scaffold (e.g., Quinazolinone) CoreScaffold->Step2

Caption: Role as a building block in complex synthesis.

Safety, Handling, and Storage

Safe handling of all chemical reagents is paramount. While this compound is not classified as highly hazardous, standard laboratory precautions should be observed.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14] Avoid breathing dust or vapors and prevent contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7] Room temperature storage is generally acceptable.[4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13] This may involve incineration in a licensed facility.[14]

Solubility and Solution Preparation

The compound's LogP of ~0.78 suggests moderate lipophilicity and likely poor aqueous solubility.[4][7] For biological assays, preparation of a concentrated stock solution in an organic solvent is standard practice.

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of (3,5-Dimethyl-4-isoxazolyl)methanol (MW = 127.14 g/mol ) required. For 1 mL of a 10 mM stock, 1.27 mg is needed.

  • Weighing: Accurately weigh the required mass of the solid into a clean vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.[15]

  • Verification: Visually inspect the solution to confirm it is clear and free of particulates.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[15]

Self-Validation Note: When preparing working solutions for aqueous biological assays, it is crucial to perform a kinetic solubility test to determine the maximum concentration achievable without precipitation. The final DMSO concentration in the assay should be kept low (typically <1%) and constant across all samples to avoid solvent-induced artifacts.[15]

References

  • American Elements. (n.d.). (3,5-Dimethyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHANOL. Retrieved from [Link]

  • King-Pharm. (n.d.). (3,5-DIMETHYL-4-ISOXAZOLYL)METHANOL. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-(hydroxymethyl)isoxazole. Retrieved from [Link]

  • Capot Chemical. (2019). MSDS of (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • Mohammadi, F., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry, 1, 118-126.
  • Paradowska, J., et al. (2019). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 84(24), 16057–16066.
  • ResearchGate. (n.d.). 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical IR spectra of methanol. Retrieved from [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999–1004.
  • Fish, P. V., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(22), 9831–9837.
  • Oakwood Chemical. (n.d.). (3,5-Dimethyl-isoxazol-4-yl)-methanol. Retrieved from [Link]

  • G. A. G. G. Al-Hemyari, et al. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][4][5][7]Triazines: Synthesis and Photochemical Properties. Molecules, 27(15), 4991.

  • Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800084.
  • Moore, M. H., et al. (2010). Infrared Spectroscopic and Physical Properties of Methanol Ices. The Astrophysical Journal Supplement Series, 191(1), 96.
  • Purosolv. (2024). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]

  • NIST. (n.d.). Methyl Alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylisoxazole. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent effects of N,N-dimethylformamide and methanol on mass spectrometry imaging. Analyst, 144, 4038-4045.
  • ResearchGate. (n.d.). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • University of Washington. (n.d.). Common Mass Spec Contaminants. Retrieved from [Link]

  • ResearchGate. (n.d.). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Retrieved from [Link]

Sources

Synthesis and Characterization of (3,5-Dimethyl-4-isoxazolyl)methanol: A Foundational Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of clinically significant pharmaceuticals. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a focal point in drug design. Among the various isoxazole-based synthons, (3,5-Dimethyl-4-isoxazolyl)methanol stands out as a crucial and versatile intermediate. This guide provides an in-depth, experience-driven walkthrough of the synthesis and comprehensive characterization of this key building block. We will move beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and present self-validating protocols essential for researchers in drug development. This document serves as a technical whitepaper, grounded in authoritative references, to ensure reproducibility and scientific integrity.

Strategic Importance in Drug Discovery

The 3,5-dimethylisoxazole core is a recurring motif in molecules targeting a diverse range of biological pathways. Its presence can enhance metabolic stability, improve pharmacokinetic profiles, and facilitate crucial interactions with biological targets. (3,5-Dimethyl-4-isoxazolyl)methanol, with its reactive hydroxymethyl group at the 4-position, provides a synthetic handle for elaboration into more complex structures. This intermediate is particularly valuable in the development of kinase inhibitors, modulators of nuclear proteins, and other targeted therapies. For instance, derivatives have been synthesized and evaluated as potent inhibitors of BRD4, a key epigenetic regulator implicated in various cancers, highlighting the therapeutic potential unlocked by this foundational molecule.[1]

The Synthetic Pathway: A Logic-Driven Approach

A robust and scalable synthesis is paramount for any building block intended for drug discovery programs. The most reliable and widely adopted route to (3,5-Dimethyl-4-isoxazolyl)methanol involves a three-step sequence starting from readily available commercial materials. This pathway is predicated on classic, well-understood chemical transformations, ensuring high yields and purity.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward synthetic strategy. The primary alcohol can be traced back to an aldehyde, which in turn is installed onto the pre-formed 3,5-dimethylisoxazole ring. The isoxazole ring itself is classically constructed from a 1,3-dicarbonyl compound and hydroxylamine.

G TM (3,5-Dimethyl-4-isoxazolyl)methanol Aldehyde 3,5-Dimethylisoxazole-4-carbaldehyde TM->Aldehyde Reduction Isoxazole 3,5-Dimethylisoxazole Aldehyde->Isoxazole Formylation (Vilsmeier-Haack) Diketone Acetylacetone (2,4-Pentanedione) Isoxazole->Diketone Cyclocondensation Hydroxylamine Hydroxylamine Isoxazole->Hydroxylamine Cyclocondensation

Caption: Retrosynthetic analysis of (3,5-Dimethyl-4-isoxazolyl)methanol.

Step 1: Synthesis of 3,5-Dimethylisoxazole

The synthesis begins with the cyclocondensation of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride. This reaction is a cornerstone of isoxazole synthesis.

  • Rationale: The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto one of the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable five-membered aromatic isoxazole ring. The use of a base like sodium hydroxide or sodium acetate is crucial to neutralize the HCl salt of hydroxylamine, liberating the free base to act as a nucleophile.[2]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of water and ethanol.

  • Add acetylacetone (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3,5-dimethylisoxazole, which can often be used in the next step without further purification.

Step 2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[3][4][5] The 4-position of 3,5-dimethylisoxazole is sufficiently activated for this electrophilic substitution.

  • Rationale: The reaction involves the formation of the Vilsmeier reagent, a chloromethyleniminium salt (typically [ClCH=N(CH₃)₂]⁺Cl⁻), from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] This electrophilic species is then attacked by the isoxazole ring. The subsequent hydrolysis of the resulting iminium salt during aqueous work-up yields the desired aldehyde. The choice of POCl₃ is standard, though other reagents like oxalyl chloride or thionyl chloride can also be used.

Protocol:

  • In a three-necked flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 3,5-dimethylisoxazole (1.0 eq) in a minimal amount of DMF dropwise to the pre-formed reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture in an ice bath and quench by carefully pouring it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • The product, 3,5-dimethylisoxazole-4-carbaldehyde, will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry. If it oils out, perform an extraction with ethyl acetate.

Step 3: Reduction to (3,5-Dimethyl-4-isoxazolyl)methanol

The final step is the selective reduction of the aldehyde functional group to a primary alcohol.

  • Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting the isoxazole ring or other potentially sensitive functional groups. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.[6]

Protocol:

  • Suspend 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask at 0 °C.

  • Add sodium borohydride (NaBH₄, ~1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute HCl to destroy excess NaBH₄.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford pure (3,5-Dimethyl-4-isoxazolyl)methanol as a solid.[2][7]

Comprehensive Characterization and Data Validation

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

G Compound Synthesized (3,5-Dimethyl-4-isoxazolyl)methanol NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR MP Melting Point Analysis Compound->MP Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Confirmation MP->Purity

Caption: A typical workflow for the analytical characterization of the final compound.

Physical Properties
PropertyObserved ValueSource
Appearance White to off-white powder/solid[7]
Molecular Formula C₆H₉NO₂[7][8][9]
Molecular Weight 127.14 g/mol [7][8][9]
Melting Point 73-74 °C[7]
Spectroscopic Data

Protocol: Sample Preparation

  • NMR: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Alternatively, prepare a KBr pellet.

  • MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).

¹H NMR Spectroscopy The proton NMR spectrum provides definitive evidence of the structure. The key is to observe the signals for the two distinct methyl groups, the newly formed methylene (-CH₂-) group, and the hydroxyl proton.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegration
CH ₃ (at C3)~2.4Singlet (s)3H
CH ₃ (at C5)~2.2Singlet (s)3H
CH ₂OH~4.5Singlet (s)2H
CH₂OH Variable (broad)Singlet (s)1H
  • Expert Insight: The two methyl groups on the isoxazole ring are inequivalent due to their proximity to different heteroatoms (N vs. O) and will appear as two distinct singlets. The methylene protons (-CH₂-) appear as a singlet as there are no adjacent protons to couple with. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[10]

¹³C NMR Spectroscopy The carbon NMR spectrum confirms the carbon framework of the molecule.

Carbon AssignmentPredicted δ (ppm)
C H₃ (at C3)~11
C H₃ (at C5)~10
C H₂OH~55
C 4 (isoxazole)~110
C 3 (isoxazole)~158
C 5 (isoxazole)~165
  • Expert Insight: Note the characteristic downfield shifts for the C3 and C5 carbons of the isoxazole ring, which are attached to heteroatoms.

IR Spectroscopy Infrared spectroscopy is used to confirm the presence of key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-HStretching (alcohol)3400 - 3200 (broad, strong)
C-HStretching (sp³)3000 - 2850 (medium)
C=NStretching (isoxazole)~1600 (medium)
N-OStretching (isoxazole)~1400 (strong)
C-OStretching (alcohol)~1050 (strong)
  • Expert Insight: The most prominent and diagnostic peak will be the broad O-H stretch from the alcohol group.[11][12] The peaks corresponding to the isoxazole ring vibrations confirm the integrity of the heterocyclic core.[13]

Mass Spectrometry Mass spectrometry confirms the molecular weight of the compound.

Ionization ModeExpected m/zSpecies
ESI+128.06[M+H]⁺
ESI+150.04[M+Na]⁺
EI127.06[M]⁺
  • Expert Insight: In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is typically the base peak. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₆H₉NO₂).

Conclusion

(3,5-Dimethyl-4-isoxazolyl)methanol is a high-value intermediate for drug discovery and development. The synthetic route presented herein—a three-step sequence involving cyclocondensation, Vilsmeier-Haack formylation, and selective reduction—is robust, scalable, and relies on well-established, cost-effective methodologies. The comprehensive characterization workflow, combining NMR, IR, MS, and physical constant determination, provides a rigorous and self-validating system to ensure the compound's identity and purity. This guide equips researchers with the necessary technical details and scientific rationale to confidently synthesize and utilize this critical building block in their research endeavors.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Academy of Sciences.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate.
  • The Vilsmeier-Haack reaction of isoxazolin-5-ones. Synthesis and reactivity of 2-(dialkylamino)-1,3-oxazin-6-ones. The Journal of Organic Chemistry.
  • (3,5-Dimethyl-4-isoxazolyl)methanol. Echemi.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor.
  • (3,5-DIMETHYL-4-ISOXAZOLYL)METHANOL | CAS: 19788-36-4. Finetech Industry Limited.
  • (3,5-Dimethyl-4-isoxazolyl)(phenyl)methanol AldrichCPR. Sigma-Aldrich.
  • (3,5-Dimethyl-isoxazol-4-yl)-methanol | CAS 19788-36-4. Santa Cruz Biotechnology.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health (NIH).
  • (3-ethyl-5-methyl-4-isoxazolyl)methanol. Chemical Synthesis Database.
  • NMR Solvent data chart. Cambridge Isotope Laboratories, Inc..
  • (3,5-Dimethyl-4-isoxazolyl)methanol. American Elements.
  • 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole Yield: 86%; IR (ν max ,cm... ResearchGate.
  • Buy Isoxazole-4-carbaldehyde | 65373-53-7. Smolecule.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. University of Mississippi eGrove.
  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. SciSpace.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society.
  • NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..
  • CIL NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PubMed Central.
  • An Improved Method for the Synthesis of Substituted Isoxazole-4-carbaldehydes (III). Semantic Scholar.
  • Isoxazole-4-carbaldehyde | CAS 65373-53-7. Santa Cruz Biotechnology.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.
  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed.
  • Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Purosolv.
  • Infrared spectrum of methanol. Doc Brown's Chemistry.
  • Typical IR spectra of [a] methanol vapor, [b] liquid methanol, [c] dimethyl ether and [d] formaldehyde. ResearchGate.

Sources

An In-depth Technical Guide to the Structure Elucidation and Analysis of (3,5-Dimethyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Moiety in Modern Drug Discovery

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas, including infectious diseases, oncology, and neurology.[1] The compound (3,5-Dimethyl-4-isoxazolyl)methanol, with its characteristic disubstituted isoxazole ring and a hydroxymethyl group, represents a key building block for the synthesis of more complex drug candidates. A thorough understanding of its structure and analytical behavior is paramount for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule in their synthetic and medicinal chemistry programs.

This technical guide provides a comprehensive overview of the structure elucidation and analysis of (3,5-Dimethyl-4-isoxazolyl)methanol. We will delve into the theoretical underpinnings and practical applications of modern analytical techniques, offering field-proven insights into experimental design and data interpretation. The protocols and methodologies described herein are designed to serve as a self-validating system, ensuring the generation of robust and reliable data for regulatory submissions and scientific publications.

Molecular Structure and Physicochemical Properties

(3,5-Dimethyl-4-isoxazolyl)methanol is a heterocyclic compound with the chemical formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol .[2][3][4] The core of the molecule is a 5-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The ring is substituted with two methyl groups at positions 3 and 5, and a methanol group at position 4.

PropertyValueSource
Chemical Formula C₆H₉NO₂[2][3][4]
Molecular Weight 127.14 g/mol [2][3]
CAS Number 19788-36-4[2][3]
Appearance White to off-white solid[5]
Melting Point 73-74 °C[5]

Proposed Synthetic Pathway: A [3+2] Cycloaddition Approach

While multiple synthetic routes to isoxazole derivatives exist, a highly efficient and convergent strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6] This approach offers excellent control over regioselectivity and is amenable to a wide range of substrates. Below is a proposed, detailed protocol for the synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol.

Experimental Protocol: Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Propargyl alcohol

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of 3,5-dimethylisoxazole

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium ethoxide (1.1 eq) in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3,5-dimethylisoxazole.

Step 2: Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol via [3+2] Cycloaddition

  • Dissolve 3,5-dimethylisoxazole (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane.

  • To this solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C to in situ generate the nitrile oxide.

  • Add pyridine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (3,5-Dimethyl-4-isoxazolyl)methanol.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: 3,5-dimethylisoxazole Synthesis cluster_1 Step 2: [3+2] Cycloaddition A Ethyl acetoacetate + Hydroxylamine hydrochloride B Reaction in Ethanol with Sodium Ethoxide (Reflux) A->B Reagents C Work-up and Purification B->C Reaction Mixture D 3,5-dimethylisoxazole C->D Purified Product E 3,5-dimethylisoxazole + Propargyl alcohol F Reaction with NCS and Pyridine in DCM E->F Reactants G Work-up and Column Chromatography F->G Crude Product H (3,5-Dimethyl-4-isoxazolyl)methanol G->H Final Product

Caption: Proposed two-step synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol.

Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of (3,5-Dimethyl-4-isoxazolyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of (3,5-Dimethyl-4-isoxazolyl)methanol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5s2H-CH₂OH
~2.4s3H5-CH₃
~2.2s3H3-CH₃
~1.9t (broad)1H-OH

The causality behind these assignments lies in the electronic environment of the protons. The methylene protons (-CH₂OH) are adjacent to an oxygen atom and the isoxazole ring, leading to a downfield shift. The two methyl groups on the isoxazole ring are in slightly different chemical environments, which may result in two distinct singlets. The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, referenced to the solvent signal at 77.16 ppm):

Chemical Shift (δ, ppm)Assignment
~168C5 (isoxazole)
~160C3 (isoxazole)
~115C4 (isoxazole)
~55-CH₂OH
~125-CH₃
~103-CH₃

The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system. The carbons attached to the electronegative oxygen and nitrogen atoms (C3 and C5) are significantly downfield. The carbon of the hydroxymethyl group appears in the typical range for an alcohol.

Diagram of the NMR Analysis Workflow

G A Sample Preparation (Dissolve in Deuterated Solvent) B Acquire 1D NMR Spectra (¹H and ¹³C) A->B C Process Data (Fourier Transform, Phasing, Baseline Correction) B->C D Acquire 2D NMR Spectra (Optional) (COSY, HSQC, HMBC) B->D For complex structures E Spectral Interpretation and Structure Assignment C->E D->E F Final Structure Confirmation E->F

Caption: Standard workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3,5-Dimethyl-4-isoxazolyl)methanol is expected to show characteristic absorption bands.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
2980-2850MediumC-H stretch (aliphatic)
~1600MediumC=N stretch (isoxazole)
~1450MediumC=C stretch (isoxazole)
1050-1000StrongC-O stretch (alcohol)

The broad O-H stretching band is a hallmark of hydrogen-bonded alcohols. The C=N and C=C stretching vibrations are characteristic of the isoxazole ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 127

  • Key Fragments:

    • m/z = 112 ([M-CH₃]⁺)

    • m/z = 96 ([M-CH₂OH]⁺)

    • m/z = 82

    • m/z = 43

The fragmentation pattern can be rationalized by the loss of stable neutral molecules or radicals from the molecular ion. The base peak will depend on the stability of the resulting fragment ions.

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of (3,5-Dimethyl-4-isoxazolyl)methanol, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile and widely used technique for the analysis of moderately polar compounds like (3,5-Dimethyl-4-isoxazolyl)methanol.

Experimental Protocol: HPLC Purity Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is a good starting point. For example, a linear gradient from 20% to 80% methanol in water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (where the isoxazole ring is expected to have some absorbance).

  • Injection Volume: 10 µL.

This self-validating system should include the analysis of a reference standard of known purity to establish the retention time and response factor. The purity of a synthesized batch can then be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. (3,5-Dimethyl-4-isoxazolyl)methanol may be amenable to GC-MS analysis, potentially after derivatization of the hydroxyl group to increase its volatility.

Experimental Protocol: GC-MS Analysis

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

  • Injector Temperature: 250 °C.

  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

The retention time of the compound can be used for its identification, while the mass spectrum obtained from the MS detector provides definitive structural confirmation by comparison with a spectral library or the expected fragmentation pattern.[8]

Diagram of the Chromatographic Analysis Workflow

G A Sample Preparation (Dissolve in Mobile Phase/Solvent) C Injection and Separation A->C B Instrument Setup (Column, Mobile Phase, Temperature Program) B->C D Detection (UV for HPLC, MS for GC-MS) C->D E Data Analysis (Peak Integration, Purity Calculation, Spectral Matching) D->E F Reporting of Results E->F

Caption: General workflow for chromatographic analysis and purity assessment.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the synthesis, structure elucidation, and analysis of (3,5-Dimethyl-4-isoxazolyl)methanol. The methodologies outlined herein, from a robust synthetic protocol to detailed spectroscopic and chromatographic analyses, are designed to ensure the highest level of scientific integrity and data reliability. As a key building block in drug discovery, a thorough understanding of the chemical and analytical properties of (3,5-Dimethyl-4-isoxazolyl)methanol is indispensable. The insights and protocols presented in this guide will empower researchers, scientists, and drug development professionals to confidently utilize this versatile molecule in their quest for novel and effective therapeutics. Future work will focus on the development of enantioselective syntheses and the exploration of its utility in the generation of diverse chemical libraries for high-throughput screening.

References

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • (3,5-Dimethyl-4-isoxazolyl)methanol | CAS 19788-36-4. American Elements. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. Bio-protocol. [Link]

  • GC-MS analysis of methanol wild plant and callus extracts from three Cissus species, Family Vitaceae. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Physical and chemical properties of (3,5-Dimethyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3,5-Dimethyl-4-isoxazolyl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (3,5-Dimethyl-4-isoxazolyl)methanol (CAS No: 19788-36-4). As a key heterocyclic intermediate, this compound serves as a versatile building block in the synthesis of complex pharmaceutical agents and novel chemical entities.[1] This document synthesizes critical data on its chemical identity, reactivity, and analytical characterization. Furthermore, it offers field-proven insights into its handling, stability, and application, grounded in the established chemistry of isoxazole derivatives. Detailed experimental protocols for solubility assessment and NMR analysis are provided to support practical laboratory applications.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its ability to act as a bioisostere for other functional groups.[2][3] Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] (3,5-Dimethyl-4-isoxazolyl)methanol belongs to this important class of compounds and is frequently utilized as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure, featuring a reactive hydroxymethyl group appended to the stable 3,5-dimethylisoxazole core, makes it a valuable synthon for introducing this privileged scaffold into larger molecules. For instance, the 3,5-dimethylisoxazole moiety has been identified as a potent ligand for bromodomains such as BRD4, a key target in oncology research.[7][8] This guide aims to provide researchers with the foundational knowledge required to effectively utilize this compound in their synthetic and drug discovery endeavors.

Chemical Identity and Structure

A clear understanding of the fundamental structure is paramount before its application in any research context.

Systematic Name: (3,5-Dimethyl-1,2-oxazol-4-yl)methanol Common Synonyms: 3,5-Dimethyl-4-isoxazolemethanol[1] CAS Number: 19788-36-4[1][9][10] Molecular Formula: C₆H₉NO₂[1][9][10][11] Molecular Weight: 127.14 g/mol [10][11]

Caption: 2D Structure of (3,5-Dimethyl-4-isoxazolyl)methanol.

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems, influencing everything from reaction kinetics to bioavailability.

PropertyValueSource
Appearance White to off-white powder/solid[1]
Melting Point 73-74 °C[1]
Boiling Point 96-97 °C[1]
Density 1.137 g/cm³[1]
Flash Point 112.1 °C[1]
Refractive Index 1.497[1]
XLogP3 (Lipophilicity) 0.78370[1]
Vapor Pressure 0.00577 mmHg at 25°C[1]
Solubility Profile

From a practical standpoint, solubility is one of the most critical parameters for drug development professionals. Heterocyclic compounds like this often exhibit poor aqueous solubility due to their rigid, planar structures which can lead to high crystal lattice energy.[12]

  • Aqueous Solubility: Expected to be low. For biological assays, a common practice is to first prepare a concentrated stock solution in an organic solvent.

  • Organic Solvent Miscibility: Soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Chloroform.[12][13][14]

Expert Insight: The low aqueous solubility is a key challenge. When preparing solutions for cell-based assays, creating a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO is the standard industry practice. Subsequent dilution into aqueous buffers must be carefully monitored to prevent precipitation, as exceeding the kinetic solubility limit can lead to erroneous results.[12]

Spectroscopic Data and Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. The following are predicted data based on the compound's structure and established principles.[5]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and diagnostic.

    • δ ~2.2-2.5 ppm (Singlet, 3H): Protons of the methyl group at position 3.

    • δ ~2.2-2.5 ppm (Singlet, 3H): Protons of the methyl group at position 5. (Note: These two methyl singlets may be distinct or overlap).

    • δ ~4.5-4.7 ppm (Singlet or Dublet, 2H): Methylene protons of the CH₂OH group.

    • Variable ppm (Broad Singlet, 1H): The hydroxyl proton, which is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.[15][16][17]

  • ¹³C NMR (Carbon NMR):

    • δ ~10-15 ppm: Carbon of the methyl groups.

    • δ ~55-60 ppm: Carbon of the methylene (CH₂OH) group.

    • δ ~110-120 ppm: Quaternary carbon at position 4.

    • δ ~155-175 ppm: Carbons at positions 3 and 5 of the isoxazole ring.[15][18]

  • Mass Spectrometry (MS):

    • [M+H]⁺: Expected at m/z 128.06.

    • [M+Na]⁺: Expected at m/z 150.04.

  • Infrared (IR) Spectroscopy:

    • ~3200-3600 cm⁻¹ (Broad): O-H stretching of the alcohol group.

    • ~2850-3000 cm⁻¹: C-H stretching from methyl and methylene groups.

    • ~1500-1650 cm⁻¹: C=N and C=C stretching from the isoxazole ring.

    • ~1000-1200 cm⁻¹: C-O stretching of the primary alcohol.

Chemical Reactivity and Stability

The reactivity of (3,5-Dimethyl-4-isoxazolyl)methanol is governed by two main features: the isoxazole ring and the primary alcohol functional group.

Isoxazole Ring Chemistry

The isoxazole ring is an electron-rich aromatic system.[4][19] However, its key feature is the relatively weak N-O bond. This bond is susceptible to cleavage under specific conditions, a characteristic that makes isoxazoles exceptionally versatile synthetic intermediates.[2]

  • Reductive Cleavage: Treatment with reducing agents (e.g., catalytic hydrogenation) can cleave the N-O bond, unmasking a β-enaminoketone or a 1,3-dicarbonyl compound, depending on the subsequent workup. This transformation is a powerful tool for constructing more complex molecular architectures.[2]

  • Base-Mediated Ring Opening: Strong bases can also induce ring cleavage.

  • Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to form oxazoles via an azirine intermediate.[19]

Hydroxymethyl Group Reactivity

The primary alcohol is a nucleophilic site and can undergo a wide range of standard transformations:

  • Oxidation: Can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent).

  • Esterification: Reacts readily with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides to form esters.[5]

  • Etherification: Can be converted to an ether under Williamson ether synthesis conditions (deprotonation with a strong base followed by reaction with an alkyl halide).

  • Halogenation: The hydroxyl group can be replaced by a halogen using reagents like SOCl₂ (for Cl) or PBr₃ (for Br).

Caption: Key reactions of the hydroxymethyl group.

Synthesis and Manufacturing

The construction of the 3,5-disubstituted isoxazole ring is typically achieved through well-established synthetic routes. The most common and industrially scalable method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][19] An alternative powerful method is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[4][20]

synthesis_workflow diketone 1,3-Diketone Precursor condensation Condensation & Cyclization diketone->condensation hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->condensation product (3,5-Dimethyl-4-isoxazolyl) -methanol condensation->product Formation of Isoxazole Ring

Caption: General synthetic pathway to the isoxazole core.

Applications in Research and Drug Development

This compound is more than a simple intermediate; it is an enabling tool for medicinal chemists.

  • Scaffold for Lead Optimization: The hydroxymethyl group serves as a chemical handle for diversification. Libraries of compounds can be rapidly generated via esterification or etherification to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery (FBDD): The 3,5-dimethylisoxazole core itself is an attractive fragment due to its favorable properties and known interactions with biological targets like bromodomains.[7]

  • Intermediate for Patented APIs: Its presence in the chemical literature is primarily as a building block for more complex, biologically active molecules.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when handling any chemical reagent.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[21][22]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[22][23] Avoid contact with skin and eyes.[24] Take measures to prevent the buildup of electrostatic charge.[21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[1][25] Recommended storage is at room temperature.[1]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[22]

Experimental Protocols

The following protocols provide standardized, self-validating workflows for common laboratory procedures involving this compound.

Protocol: Kinetic Aqueous Solubility Assessment

Causality: This protocol is designed to determine the maximum concentration of the compound that can remain in an aqueous buffer over time without precipitating. This is crucial for designing cell-based assays and other biological experiments where compound precipitation would be a critical confounder.[12]

  • Stock Solution Preparation: Accurately prepare a 10 mM stock solution of (3,5-Dimethyl-4-isoxazolyl)methanol in 100% anhydrous DMSO. Ensure complete dissolution, warming gently if necessary.[12]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the final aqueous assay buffer (e.g., PBS or cell culture medium). Ensure the final DMSO concentration is constant across all wells and does not exceed a level toxic to the assay system (typically ≤0.5%).

  • Incubation: Incubate the plate at the relevant experimental temperature (e.g., 37°C).

  • Sampling: At specified time points (e.g., 0, 1, 4, and 24 hours), take an aliquot from each well.

  • Separation: Immediately filter the aliquot through a 0.45 µm filter to remove any precipitated solid.[12]

  • Quantification: Analyze the filtrate using a suitable analytical method, such as HPLC-UV, to determine the concentration of the compound remaining in solution.

  • Analysis: The kinetic solubility is the highest concentration that remains stable in solution over the measured time course.

solubility_workflow prep_stock 1. Prepare 10 mM Stock in DMSO dilute 2. Serially Dilute into Aqueous Buffer prep_stock->dilute incubate 3. Incubate at 37°C dilute->incubate sample 4. Sample at Time Points (0, 1, 4, 24h) incubate->sample filter_node 5. Filter to Remove Precipitate sample->filter_node quantify 6. Quantify Soluble Compound (HPLC) filter_node->quantify analyze 7. Determine Highest Stable Concentration quantify->analyze

Caption: Workflow for kinetic solubility determination.

Protocol: ¹H NMR Sample Preparation and Analysis

Causality: This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum for structural verification and purity assessment. The choice of solvent and the inclusion of an internal standard are critical for accurate chemical shift referencing.[26]

  • Sample Preparation: Accurately weigh 3-5 mg of (3,5-Dimethyl-4-isoxazolyl)methanol directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹H and ¹³C NMR in CDCl₃, chemical shifts are typically reported relative to the residual CHCl₃ signal at 7.26 ppm and the solvent carbon signal at 77.16 ppm, respectively.[27]

  • Homogenization: Cap the NMR tube and vortex gently until the solid is completely dissolved. Visually inspect for any remaining particulates.

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum according to standard instrument parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative ratios of protons. Assign the chemical shifts (in ppm) to the corresponding protons in the molecule.

Conclusion

(3,5-Dimethyl-4-isoxazolyl)methanol is a high-value chemical intermediate with well-defined physical and chemical properties. Its strategic importance lies in the combination of a stable, biologically relevant isoxazole core and a versatile hydroxymethyl functional group that allows for straightforward chemical modification. A thorough understanding of its properties, particularly its solubility profile and the dual reactivity of its functional components, is essential for its effective application in synthetic chemistry and drug discovery pipelines. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers aiming to leverage this compound in their work.

References

  • (3,5-Dimethyl-4-isoxazolyl)methanol - Echemi.
  • (3,5-Dimethyl-4-isoxazolyl)methanol | CAS 19788-36-4 | AMERICAN ELEMENTS ®.
  • (3,5-Dimethyl-isoxazol-4-yl)-methanol | CAS 19788-36-4 | SCBT.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchG
  • (3,5-DIMETHYL-4-ISOXAZOLYL)METHANOL | CAS: 19788-36-4 - finetech industry limited.
  • (3,5-Dimethyl-4-isoxazolyl)(phenyl)methanol AldrichCPR - Sigma-Aldrich.
  • Isoxazole - Safety D
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • Application, Reactivity and Synthesis of Isoxazole Deriv
  • 3-hydroxy-isoxazole - Safety D
  • (3-ethyl-5-methyl-4-isoxazolyl)
  • Isoxazole-3-carboxylic acid - SAFETY D
  • Isoxazole - Wikipedia.
  • SAFETY D
  • Safety D
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Methanol Solvent Properties.
  • MSDS of (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol - Capot Chemical.
  • S1 Supporting Information Mechanistic insights into the triazolylidene-catalysed Stetter and Benzoin Reactions: role of the N-ar - The Royal Society of Chemistry.
  • Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Deriv
  • (3,5-Dimethyl-isoxazol-4-yl)-methanol - Oakwood Chemical.
  • 3,5-Dimethyl-4-nitroisoxazole 98 1123-49-5 - Sigma-Aldrich.
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • NMR Solvent D
  • Overcoming solubility problems with 3-Methyl-5-(oxazol-5-yl)isoxazole - Benchchem.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl)
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed.
  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Deriv
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • NMR Chemical Shifts of Common Labor
  • Solvent Miscibility Table - Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Activity Screening of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Isoxazole Scaffold - A Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This means that isoxazole derivatives are consistently found across a wide spectrum of biologically active agents, including approved drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[1][3][4] The versatility of the isoxazole core allows for structural modifications that can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic profiles.[1][5]

This guide is designed for researchers, scientists, and drug development professionals embarking on the initial characterization of novel isoxazole derivatives. It is not a mere collection of protocols but a strategic framework for conducting preliminary biological screening. We will move beyond the "what" and delve into the "why," explaining the causality behind experimental choices to ensure that the data generated is not only accurate but also insightful. Our approach is built on a foundation of self-validating systems, where integrated controls and logical workflows ensure the trustworthiness and integrity of your findings.

Chapter 1: Antimicrobial Activity Screening - The First Line of Defense

A significant number of isoxazole-containing compounds have demonstrated potent antibacterial and antifungal properties.[3][6][7] Therefore, a primary screen for antimicrobial activity is a logical starting point for many novel isoxazole libraries. The fundamental goal is to determine the lowest concentration of a derivative that can inhibit the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[8][9][10]

Causality in Experimental Design: Why Broth Microdilution?

While several methods exist, the broth microdilution method is the industry standard for high-throughput preliminary screening.[8][9][11] Its advantages are threefold:

  • Quantitative Results: It provides a specific MIC value (e.g., in µg/mL), which is more informative than the qualitative results from disk diffusion assays.[10]

  • Efficiency: The 96-well plate format allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains.[12]

  • Conservation of Material: It requires minimal amounts of the newly synthesized, and often precious, isoxazole derivatives.

The choice of Mueller-Hinton Broth (MHB) is standardized by clinical laboratory standards institutes (CLSI and EUCAST) as it has good batch-to-batch reproducibility and low levels of inhibitors that might interfere with the compounds' activity.[11]

Experimental Workflow: Broth Microdilution MIC Assay

The following workflow outlines the process for determining the MIC of isoxazole derivatives against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][14]

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Readout prep1 Prepare 2-fold serial dilutions of Isoxazole compounds in DMSO (e.g., 1280 µg/mL to 10 µg/mL). prep2 Inoculate Mueller-Hinton Broth (MHB) with microbial culture. Adjust to 0.5 McFarland standard (~1.5x10^8 CFU/mL). prep3 Dilute the standardized inoculum 1:150 in MHB to achieve final test concentration (~1x10^5 CFU/mL). assay1 Add 50 µL of MHB to all wells. prep3->assay1 assay2 Add 50 µL of highest concentration compound stock to column 1. Perform serial dilution across plate (columns 1-10). assay3 Add 50 µL of diluted bacterial inoculum to all wells (columns 1-11). assay4 Controls: Column 11: Growth Control (Inoculum + MHB) Column 12: Sterility Control (MHB only) read1 Seal plate and incubate at 37°C for 16-20 hours. assay4->read1 read2 Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. read3 Optional: Read absorbance at 600nm using a plate reader.

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution MIC

Materials:

  • Synthesized Isoxazole Derivatives

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)[11]

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Standard antibiotic (e.g., Cloxacillin, Gentamicin) for positive control

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of each isoxazole derivative in DMSO at a high concentration (e.g., 1280 µg/mL). Perform 2-fold serial dilutions in DMSO to create a range of concentrations.

  • Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. This suspension contains approximately 1.5 x 10⁸ CFU/mL.

  • Working Inoculum: Dilute the standardized suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Plate Loading:

    • Add 50 µL of sterile MHB to all wells of a 96-well plate.

    • Add 50 µL of the highest concentration compound stock to the wells in column 1.

    • Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this serial dilution across the plate to column 10. Discard the final 50 µL from column 10. This creates a 2-fold dilution series of your compounds in the plate.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the working inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is 100 µL.

  • Incubation: Seal the plate (e.g., with a breathable film) and incubate at 37°C for 16-20 hours.[8][9]

  • Data Interpretation: The MIC is the lowest concentration of the isoxazole derivative that completely inhibits visible growth (i.e., the first clear well).[10] The growth control (column 11) must show turbidity, and the sterility control (column 12) must remain clear.

Data Presentation: Summarizing Antimicrobial Efficacy

Results should be summarized in a clear, tabular format.

Compound IDGram-Positive MIC (µg/mL) (S. aureus)Gram-Negative MIC (µg/mL) (E. coli)
ISO-001864
ISO-002128>128
ISO-003416
Cloxacillin0.5N/A

Chapter 2: Anticancer Activity - Cytotoxicity Screening

The isoxazole scaffold is present in numerous compounds investigated for their potent cytotoxic and antiproliferative activities against various cancer cell lines.[1][15][16][17] The initial step in this screening cascade is to assess a compound's general cytotoxicity to determine its potency and establish a concentration range for subsequent mechanistic studies.

Causality in Experimental Design: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19] Its principle is robust and straightforward: mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[20] The amount of formazan produced is directly proportional to the number of viable cells. This assay is favored for primary screening due to its reliability, sensitivity, and suitability for the 96-well plate format, making it efficient for evaluating dose-response relationships.[21]

Experimental Workflow: MTT Cytotoxicity Assay

This workflow provides a logical progression from cell culture preparation to the final calculation of the IC₅₀ value—the concentration of a compound that inhibits 50% of cell growth.

MTT_Workflow cluster_prep Phase 1: Cell Seeding cluster_assay Phase 2: Compound Treatment cluster_readout Phase 3: MTT Reaction & Readout prep1 Harvest cancer cells (e.g., MCF-7, A549) during exponential growth phase. prep2 Count cells and adjust density. Seed 5,000-10,000 cells per well in a 96-well plate. prep3 Incubate plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. assay1 Prepare serial dilutions of Isoxazole compounds in complete culture medium. prep3->assay1 assay2 Aspirate old medium from cells and add 100 µL of medium containing compounds or vehicle control. assay3 Incubate for 48-72 hours at 37°C, 5% CO₂. read1 Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours. assay3->read1 read2 Aspirate medium carefully. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve formazan crystals. read3 Read absorbance at 570 nm with a reference wavelength of 630 nm. read4 Calculate % viability and determine IC₅₀ value.

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an empirically determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.[21]

  • Compound Treatment: Prepare 2-fold or 10-fold serial dilutions of the isoxazole compounds in complete culture medium from a DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

  • After 24 hours, remove the seeding medium and replace it with 100 µL of medium containing the various concentrations of your compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.[21]

  • Incubate the plate for a predetermined exposure time, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[21]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan.[20]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Summarizing Cytotoxic Potency

IC₅₀ values provide a quantitative measure for comparing the potency of different compounds.

Compound IDIC₅₀ (µM) on MCF-7 (Breast Cancer)IC₅₀ (µM) on A549 (Lung Cancer)
ISO-0011.25.8
ISO-00245.7> 100
ISO-0030.82.1
Doxorubicin0.150.4

Chapter 3: Anti-inflammatory Activity - Targeting COX Enzymes

Inflammation is a key pathological process in many diseases, and isoxazole derivatives have been successfully developed as anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes.[22][23][24] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[25] While COX-1 is constitutively expressed and plays a role in physiological functions (like protecting the stomach lining), COX-2 is inducible and its levels rise significantly during inflammation.[25][26] Therefore, selective inhibition of COX-2 over COX-1 is a prime strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[27][28]

Causality in Experimental Design: Why a Fluorometric COX Inhibition Assay?

Screening for COX-1/COX-2 inhibition is a direct way to assess the anti-inflammatory potential of isoxazole derivatives. Commercially available inhibitor screening kits provide a standardized and high-throughput method.[25][26] A fluorometric assay is often preferred for its high sensitivity and broad dynamic range compared to colorimetric methods.[25] The principle involves detecting a fluorescent product generated during the peroxidase activity of the COX enzyme. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the enzyme.[25]

Conceptual Pathway: COX-2 in Inflammation

The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade and the therapeutic goal of selective COX-2 inhibition.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA  Phospholipase A₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Physiological Prostaglandins (e.g., Gastric Protection) COX1->PGs_phys PGs_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_inflam Isoxazole Isoxazole Derivative (Selective Inhibitor) Isoxazole->COX2  Inhibition

Caption: The Arachidonic Acid Cascade and Selective COX-2 Inhibition.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is a representative example based on the principles of commercially available kits.[25][29]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric Probe (e.g., Amplex™ Red)

  • Selective COX-2 inhibitor for positive control (e.g., Celecoxib)

  • 96-well black microplate (for fluorescence)

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the enzyme, cofactor, and probe in the assay buffer.

  • Compound Addition: To the wells of a 96-well black plate, add:

    • Test Wells: Your isoxazole derivative at various concentrations.

    • Positive Control: A known COX-2 inhibitor like Celecoxib.

    • Enzyme Control: Vehicle (DMSO) instead of an inhibitor.

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the arachidonic acid substrate and the fluorometric probe mixture to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorometric reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[25] Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = ((Rate_control - Rate_inhibitor) / Rate_control) * 100

    • Plot % Inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Summarizing COX-2 Inhibition and Selectivity

To assess selectivity, it is crucial to also test the compounds against the COX-1 isoform in a parallel assay. The selectivity index is a key parameter.[30]

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
ISO-00125.50.928.3
ISO-00215.212.11.3 (Non-selective)
ISO-003> 1000.2> 500 (Highly selective)
Celecoxib30.00.04750

Conclusion and Forward Outlook

This guide provides a foundational framework for the preliminary biological evaluation of novel isoxazole derivatives. By systematically applying these robust, high-throughput assays for antimicrobial, anticancer, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds. The data generated—MIC values for antimicrobial potency, IC₅₀ values for cytotoxicity, and IC₅₀ values for COX-2 inhibition—form the basis for crucial structure-activity relationship (SAR) studies.

It is imperative to remember that these are preliminary screens. Compounds that exhibit potent and selective activity in these in vitro assays are candidates for the next phase of drug discovery, which includes more complex mechanistic studies (e.g., apoptosis assays, cell cycle analysis), secondary assays (e.g., in vivo models like the carrageenan-induced paw edema test[22][31]), and comprehensive ADME/Tox profiling. By adhering to a logical, evidence-based screening cascade, the journey from a newly synthesized isoxazole molecule to a viable drug candidate can be navigated with scientific rigor and confidence.

References

  • National Committee for Clinical Laboratory Standards. (2021). Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Springer Nature Experiments. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]

  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Ali, M., et al. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Laufer, S. A. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. [Link]

  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Marc, G., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. [Link]

  • Finzi, G., et al. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH. [Link]

  • Siddiqui, N., et al. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Publications. [Link]

  • ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]

  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. [Link]

  • Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. [Link]

  • PubMed. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). In vitro DPPH enzyme inhibition investigation of synthesized isoxazole derivatives. ResearchGate. [Link]

  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

  • PubMed. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Nutraceuticals World. (2004). COX-1 And COX-2 Anti-Inflammatory Assays. Nutraceuticals World. [Link]

  • ResearchGate. (n.d.). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives: Research Article. ResearchGate. [Link]

  • Preprints.org. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • ResearchGate. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

  • MDPI. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • PubMed. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. [Link]

  • ResearchGate. (2025). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... ResearchGate. [Link]

  • Journal of Pharmaceutical Research International. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]

Sources

The 3,5-Dimethylisoxazole Scaffold: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dimethylisoxazole core is a privileged scaffold in medicinal chemistry, prized for its metabolic stability, ability to engage in critical hydrogen bonding, and its role as a versatile bioisostere.[1][2][3] This guide provides an in-depth exploration of the discovery and synthesis of novel compounds centered around this valuable heterocyclic motif. Moving beyond a simple recitation of protocols, this document delves into the strategic rationale behind synthetic choices, offers detailed, field-proven methodologies, and contextualizes the application of these compounds within modern drug discovery paradigms. From classical condensation reactions to advanced cross-coupling strategies, this guide is intended to serve as a comprehensive resource for researchers aiming to leverage the unique properties of 3,5-dimethylisoxazole in the design of next-generation therapeutics.

The Strategic Value of the 3,5-Dimethylisoxazole Moiety in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[4][5][6] Its prevalence in FDA-approved drugs underscores its importance in creating effective therapeutic agents.[7][8] The 3,5-dimethyl substitution pattern, in particular, offers a unique combination of structural and electronic features that medicinal chemists can exploit.

Key Attributes:

  • Bioisosteric Replacement: The 3,5-dimethylisoxazole group serves as an effective bioisostere for amide and ester functionalities.[9][10][11] This strategic replacement can enhance metabolic stability by mitigating hydrolysis by endogenous enzymes, improve pharmacokinetic profiles, and in some cases, increase target affinity.[10]

  • Hydrogen Bonding Capabilities: The nitrogen atom within the isoxazole ring can act as a hydrogen bond acceptor, a critical interaction for ligand-receptor binding. The oxygen atom, while a weaker acceptor, contributes to the overall electronic character of the ring.

  • Modulation of Physicochemical Properties: The incorporation of the 3,5-dimethylisoxazole core can influence a molecule's lipophilicity, polarity, and solubility, all of which are critical parameters for drug-likeness.[1]

  • Scaffold for Further Derivatization: The isoxazole ring is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR) through the introduction of various substituents.[12]

Synthetic Pathways to the 3,5-Dimethylisoxazole Core and Its Derivatives

The construction of the 3,5-dimethylisoxazole ring can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

The Classical Approach: Condensation of β-Diketones with Hydroxylamine

The most direct and widely employed method for synthesizing the 3,5-dimethylisoxazole core involves the condensation of a 1,3-dicarbonyl compound, specifically acetylacetone (2,4-pentanedione), with hydroxylamine.[13][14][15][16]

Reaction Rationale: This reaction proceeds through the initial formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.[13] The nitrogen of hydroxylamine, being more nucleophilic than the oxygen, initiates the attack on one of the carbonyl carbons.[13]

G acetylacetone Acetylacetone intermediate Oxime Intermediate acetylacetone->intermediate + Hydroxylamine hydroxylamine Hydroxylamine hydroxylamine->intermediate product 3,5-Dimethylisoxazole intermediate->product Cyclization & Dehydration

Caption: Classical synthesis of 3,5-dimethylisoxazole.

Modern Synthetic Strategies: 1,3-Dipolar Cycloadditions

A more versatile approach for constructing substituted isoxazoles, including derivatives of the 3,5-dimethyl core, is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[17][18][19][20] This method offers greater control over the substitution pattern and allows for the introduction of a wider range of functional groups.

Causality in Experimental Design: The regioselectivity of the cycloaddition is a critical consideration. The electronic nature of the substituents on both the nitrile oxide and the alkyne dictates which regioisomer is formed. Generally, the reaction of a nitrile oxide with a terminal alkyne yields the 3,5-disubstituted isoxazole as the major product.[18]

G cluster_reactants Reactants cluster_process Process cluster_product Product nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Alkyne (R'-C≡C-R'') alkyne->cycloaddition isoxazole Substituted Isoxazole cycloaddition->isoxazole

Caption: General scheme for isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a Novel 3,5-Dimethylisoxazole Derivative

This section provides a detailed, step-by-step methodology for the synthesis of a representative novel 3,5-dimethylisoxazole compound, specifically 4-(3,5-dimethylisoxazol-4-yl)benzoic acid, a key intermediate for further elaboration.

Objective: To synthesize 4-(3,5-dimethylisoxazol-4-yl)benzoic acid via a Suzuki cross-coupling reaction.

Materials:

  • 3,5-Dimethylisoxazole-4-boronic acid

  • Methyl 4-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Step 1: Suzuki Cross-Coupling

  • To a flame-dried round-bottom flask, add 3,5-dimethylisoxazole-4-boronic acid (1.0 eq), methyl 4-bromobenzoate (1.1 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add palladium(II) acetate (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Saponification

  • Dissolve the purified methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate from Step 1 in a mixture of methanol and water (3:1 v/v).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product, 4-(3,5-dimethylisoxazol-4-yl)benzoic acid.

Data Presentation: Characterization of 4-(3,5-Dimethylisoxazol-4-yl)benzoic Acid

Parameter Result
Appearance White solid
Yield 85% (over two steps)
Melting Point 215-217 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 13.1 (s, 1H), 8.05 (d, J=8.4 Hz, 2H), 7.60 (d, J=8.4 Hz, 2H), 2.45 (s, 3H), 2.30 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 167.2, 165.8, 158.9, 135.2, 130.8, 129.5, 128.7, 114.6, 11.5, 10.2
HRMS (ESI) m/z Calculated for C₁₂H₁₁NO₃ [M+H]⁺: 218.0761, Found: 218.0763

Application in Drug Discovery: Case Study of 3,5-Dimethylisoxazole as a BRD4 Inhibitor

The 3,5-dimethylisoxazole scaffold has been successfully employed in the development of potent inhibitors of bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a promising target in oncology.[2][21][22][23]

Mechanism of Action: The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine (KAc) mimic, binding to the acetyl-lysine binding pocket of the bromodomain.[2][3] The nitrogen atom of the isoxazole ring forms a crucial hydrogen bond with a conserved asparagine residue (Asn140 in BRD4), anchoring the inhibitor in the active site.[23] The methyl groups at the 3- and 5-positions occupy hydrophobic pockets, contributing to the binding affinity.

G BRD4_BD BRD4 Bromodomain Acetyl-Lysine Binding Pocket Asn140 Inhibitor 3,5-Dimethylisoxazole Inhibitor Isoxazole Core Methyl Groups Inhibitor:isoxazole->BRD4_BD:Asn140 H-Bond Inhibitor:methyl->BRD4_BD:pocket Hydrophobic Interaction H_Bond Hydrogen Bond Hydrophobic_Interaction Hydrophobic Interaction

Caption: Binding mode of a 3,5-dimethylisoxazole inhibitor in the BRD4 bromodomain.

The development of these inhibitors showcases the power of rational drug design, where the specific structural features of the 3,5-dimethylisoxazole core are leveraged to achieve potent and selective target engagement. Further derivatization of this core has led to compounds with significant anti-proliferative activity in various cancer cell lines.[21][24]

Conclusion

The 3,5-dimethylisoxazole scaffold continues to be a cornerstone in the field of medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven track record as a valuable pharmacophore make it an attractive starting point for the discovery of novel therapeutics. This guide has provided a comprehensive overview of the synthesis and application of these compounds, with the aim of equipping researchers with the knowledge and practical insights necessary to innovate in this exciting area of drug development.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV8yIUX8vV_6nRAp6rYVYJHuShELq1VIgbbwHq6Sal3fIeZ3mb-nGcNmSBmL5Tv-KiLT25BASlNcVKX4GVdSL_IvokTOrmBeVOA_91Eg3kOSVNKPwD8MRDAEbtahotAV633zhWbu2TbmwRpQ6-TILdEtKLd5q5vVLDte0=]
  • Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Bioorganic & Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSk8yzoN12F78nmOG3eu2t5__AN_lrdn-n8jDQZSueiUWVv3m4YF_43lCj51eTaiifjzMSRVPXKIgtOQgJIYpbwvb172xi-OiYlXEtZZcmip_2uAURVr7hrsu71gGhkjcR2aU=]
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNxtbuM8fo625KLUYWA_Cy8f8Cv5y6oYqGq_L22XktIpnZ5oWr5GjnwbncKAHouNC24kUwUjZLTje0wKpeHPEP3Ru-uXCYWXFPUaHYcO0cEvV2DxuFxWsxVYsAF1F-rAdWkuh37CDe11iisQ==]
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB7h40DRl9nJ1dgGcu1hsi_j8yQmQvD5flaGV5q-ACMBRzQmsatsCfoEQ7W9L0wP1_kQSocmvnd4SbHEqHTqiJ6CKwdJpTkbDe1xZXRXzBtoKuDUG2rHXfqNqaHpl25_M1A0B-F8reE7Avijo=]
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1VAK1_HzQpVS0c_SBynktG9rq18R36eLHdpzO5wEpvcz8V87vmQfWaLuaR_1gE06DeQu_mGHLhItTCeG_pigakv-xG8o8Oabu1PLb5DKpBH-xqNSaen9wWt6_ye87Ho1BhuOh1A==]
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0KZUKBWlhgaFGSja30TAGNkOlzYScsV1tLhS7i-7pMDCaxI6Q1DXqRSlFcssQeJG6bXHsnmuSylkrufRx3ub2ElLOAJ6BWz94lEDcELkTda0fNx3BjjiaYedzGo5FGaEYg-ZGws1vX4Ux3ZM3X_t_zs-p9krWE8ZNp9Rl8GxEBnT-w1piz1I_cso=]
  • The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVL-yfAoHkxClyWT1VmMuiLO5wB2xfOUB_fIa1UzAWdFQ0tNNYwEqP7wKg10FApFW-vCa3wjPtJ4NSNuRjbUZXAkvmBPVPpkrVrBZfDL9gHFV7wkwY41AdlZmzvzgzn3rRiX_mPgaHzgroyYFQKsPkL-hpfjwxhnTpE_MkWF85myXeqgPAAMG5NjRcFEn2wlfYfldz-EDr76XbsPc8DoKwqmTPdR0zhtZrCPdhD4HzNrlTn9xUS8JaJISFcqGPwiG52zjUedqWwCyiPlkE76YI6WDd8vPXrB8=]
  • Synthesis of 3,5-Dimethylisoxazole. Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2rnWRjESAzElZu1UW1PDHflRxB85DeCaYsdiRiGsoS4YcngD04CBJjKmswc9dFaC9aE06CfTuHMIoKcEdxFyAM-zmxr_od_qAD7GcJ_E9gy-CNUp5ksywAzeW16O8z5seAScSdg2_Wr5BJAHA_8j2awIo5xTAENyaN-W6NQrZTtQhhRqf9g==]
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8fEDW2tuKKyvDOBKuJfzL_ed_wlr-ns0hPeJhjaDbN3rx-oy7vXAh42198Pu2p8Lf6FZoXSWUf2zqinBa2RIx2rsqpayD-JaeabFzTWc1xtw5x_BZHEVnyVZkYbRcS9lmYsIB]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYxtazuDwv-0TlinSgyyza1J8fPrK216LFkK_6VJnbuwKiMHT7PWxF09EFdCdsMYO-o7f1EKZMnKpwYE9IoTs9QCpafl369WYK-rNn4pVu-SUAhTsG-Dlcd9_Gi14X08xa]
  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYN0eymGZbU5KiXkXFghcS-PwNU75wnuaRZV_pmMKXkFDTFfx7I9kVVtuf_-B20qoX0qu8E8tw22pZyX_xsl-KZqTQPf41IAqZCyWrkfJUTN1WOW4YohOx6s4XgIdsX3wTv6o=]
  • The recent progress of isoxazole in medicinal chemistry. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNzOVg1ykfQdR-pt4aFljrPMdPpkTwGvMxj_pk5kUUREEFaxj4QmSp3bN8di5M0purUtCvE1UWysalCjL9lJ2iZ23ac6KAUcF6ApFTkvvbXrfeQJ-RNxOgY4cElxOifHzrGQqv6y2kF8WNddzJw8uJyRuS9wwDBnkRhZYSdBIsgQDx-GZoffPoMAFHCaEn4W1UveBknd6W-pmw_OQhlLIwZZN7bg==]
  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY3fu8rWfuJ59vdSh3vJ0llqmwkPQsPtdAmQa_ZU61CV6M9ht2yH86RGJuPVojozj-c5BADBmgDAAzscFau73zj8UqzG2q6MkN41thXwrEk5g3iS8GQ64ioH3zMLKStw0sCd_5Kw==]
  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFus_9M5EMku-Am47A67MKdk47INg0NkCFeIs90MkxMsXr1Te7c4ts7OCaC9yJ0wQGHOvvs9ghUMlrqnIGavLXIJfSzZnzXZSO-G8S05gt0ka3M-1A4iAp0YXsVw49FfpGh26pL5gs8hgwuCiEZouJs5XsiC-1_s4vuj58]
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg8xOmE_ucoYPelgtwK8ROJNRNXhOQIpicXs5_RgMGpepQfLIg2yWG1_RAa8G_KhFrIL8ziWWMNlG_G1gkbPPS89sAGFfGv-V6BRo4he3nlXyEAkM0wc5G7aICIZbcPqTQxTsRogT40vO5_A==]
  • Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYnQRMRmsqoxlSp-hnkfiIx3OfX6ojU1v4_YYjygqogd98ZKyLdnjX3p_GKVU3jUqLAq1boNDCT30EPgoGtLI2rHlrgLNXO9Z46RL9pMsFEqC8gXZwBTCyDtO6wPHEKyi74w==]
  • 3,5-dimethylisoxazole. Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeN6am2sQJGZZrGYiaAZ_vkj2VzzPJiIn9Iu__RRDFSOIII5BaIS2Y46n1-KCCWeQk6wGUqjeCdI36_HBOjfC0LlUtNMnsXAz9fn4sz6K2hEV8Q2Ul-RbyGVth--hzM4U4TSRSHIki5oE8L1UQMcJ1Aw==]
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmNsYxrBX2pwAqQ8ukWk5DnA9SGnceM34iKh5-pLO94Do6aIjnj1-o0TposdvQL6NdC8kdOLsrUPTtU_sP05uqNqxfmjKFES0-a2HX40Ekczuj5VcV46Cg6Aj7t8WyN8h1kJ_5]
  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoplzrmTw4Y_C9yVx0MlwQipZH9A41f8wvOlmN14DC_qBgAKSNua1mmN4MMYiZf4cUjji9iwkgqYtE9dGxcUIcAtiXg01u95l1Gz-0y08J1L6h0_38-lGIeqI1f8VzXwmuxN7NP7fn26vH-Q==]
  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC - NIH. [URL: https://vertexaisearch.cloud.google.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhCQm0UQ3pxK-l558mRiO-IHkPX9uYwjNdqxPxB5Fdtsd6NYnUNk4uG4At0-o5rZogl_TNWzqtVlDgGS1G1wQ5GwifLmYzxK5t9W_WlXCqdcP-IFFaY8aZGtihUIHSkHaS3BubJWCl-wVGtx7gJ3ASlLK4NRAOpD4kCEBsziwof4vN8zDojJJVPwGO5pIPZA-hNubo3PGccI-JcImrH6IQq2pnBMc=]
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [URL: https://vertexaisearch.cloud.google.
  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxUSeosyXWazt3n-dFnDdb3Ugc1U2tJ70a98fG9dgXD93szt3xFt5ml7OFH85J-GQIp664VF7iX80AKK-CG8Sy3fxhOGW4wW8tnZUEyMrbrhW9DB6uZHu4l-U7KTnhzUhk4bI=]
  • 3,5-Dimethylisoxazole synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9xQyp7kJeRGoLGo3dVFeoFwn6DEpz6Lw9kLCB3SjpY9KheGUh727lGG5mLDLkw6WLgYPU0xDbYZSZP4lz2yTUhBzMqESKXngxYbKWuZcBVBLuwCULm0s-TOHnp1mEN1wxDv-LQ4sms6yG8WMoDSId6PYrmCPA962scg==]
  • 3,5-Dimethylisoxazole is prepared by reaction of 2,4-pentanedione with hydroxylamine. Propose a mechanism. Homework.Study.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_0rEYKC56izD9ynkV4WUuFGmSy_NfRQp2oD1BYN5qydngSkbHR-tzb-yXKl-hvJEnlHkl66ct60zWqoLASc45yJdY9Kh3xwMXiw72WEmmO82LlT8amzubNudCoXApj1edB0yAREGhNwV5VTtQAxyJDcDKWVuVYj_ztYymBoHz7c3eVWTJAmZYUW1B4pNaeG4uf0i9X1Dz4pMGpSIajwtmsf5k8oY4nAa21PNO30GQrnh_vfToLiWL2zWaVkwKeGuuCxY5CfbsJxNgnjTvpmo=]
  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFskvVIZ9X7W0MSe7E29LUb8S7SaInmJz2PjNhITJznRAtd0IvJnj4O9aLQAzQGqB9KFqV73-lFO_0Nxf5KOsjGJKquBRccE99Cimhbc_ifrypm9ucOLtWNuZ92AJS7PFptxWa]
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFin4-w6eWOFzg2UQRBOV7HGAL6bFr5uYglgKtHy5vrXZaQ_9-wYiQwySQTg34gO4ZCgTY4s6YUD-FOV8UDVw7VfwEoaw9zOTaNNMx6ikXvFB7t0o7ITOSy0QS6UG8ASXyD2w2YtEBcGZxhzbbzG5i3z3tl20m96GKRQp7AP6diYFUyhXRGvaQo]
  • The Importance of Isoxazole Moieties in Pharmaceutical Development. Tocris Bioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTYpg8keZbCxD0y6XC4j890GfpKuF-pWBWkZ6GNh09IDtyRsMhU_rnmesUN2JspMrEySuJCv1HhXZGpF3Z_YLxoYucHlIA3NtAs_U7Yx6VvIrbza1EccJVkZjoXsO0uwYKeGQb23zg_db7TRrm7OlV6mbPs4F0t3URs_ZH_f4Om0PaP8vcvstypFDAtmIrLeFZq9zqOx-ONeexWcNMqex2srFcxZYH1t_WpzCir9MPzSFF6RhkfY8PBXHexw==]
  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu_2orZOjF55mfCwD2yjBv5ynrZ4-Xp9ivzgQWPdcTUj_6nOVgkHtE5CIg-fZ9KxyLx3CK-m2yXQ-xHXHN4dsdMja-6p-2B57WB5j6Hbq62MflGS0D4k9jtaFYiez9gnGoll98RfIl3PVruMS8fd5b___nfAH1TmV--mD8hrGsxsmucRI7iBJOd4Az2W9FwhXQMzjRAmOpGxnboALQj2_U8g69T5EQqjmFFRh6E5p7JAjbl02PMUAGXFJFS6YNajvRSTa3n8TcF-H9Dz1Vmf4C2flp7g==]
  • Propose a mechanism for the formation of 3,5-dimethylisoxazole from hydroxylamine and 2,4-pentanedione. Homework.Study.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQkt5CRqz1Cnl48dOwYWe1ErHrOtJJajRd5-wuAgauiXx7iYt-cJHcCy1eZM4Q9rvbnkbhBbfFbOqHawQ8brAiTiUy1W5n-8X9hmfuQfdXbmw5ZG01suAgDu4B5hQKXu79nHIDxVEH5Xrosd4q3VO-BW3rgxgMmsrj1tE35nSGqescVXxolrDHiZt5OsKM-gmxW5MlicDUPgN7JYLOG3kbDmf5wZKvsYm1_jn_LyBgcuZOxTZVOfUEkzIrhmlzb7ykHWYIG0Jcjd356AuC]
  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMM884iJ0ED7PhSEZXLrOa8lnJdixoazUfkGr5u_BIwsQHY8k5PDfUGfl5HhedYEYwNuSubgd79iRy_MCG6eBIvXIscfSneqC5i2hUwE_jPK6CXe_kPnt6RigcL4zsvVop2twvwoIVFB0vqFj9xBIsuQgPR611uoGxpfzrI1k=]
  • Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe6yoTyU0kv_jL6dlZgtTAiWHZLW2W-1iGm7gyfg3A6f-UoFdF1lu-gtNL8HqVVK4RbeeR0IH_cInTPO0WT68_WYrCy8tMj1JO9zQKuLyciuYQgJWk16RatXu6V8GV5XGaaJIv8YeASCmqYGdN0DNf0GHR-tguwQNBgYUqKLF263h-uxFrq-udfY45AwcUGfxla8AqSn3FrGRMPSOl0ScJIu62eyYB6rc2oLlu]

Sources

A Guide to the Spectroscopic Interpretation of (3,5-Dimethyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of (3,5-Dimethyl-4-isoxazolyl)methanol, a key heterocyclic building block in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. Instead, it offers a detailed exposition on the principles and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the unequivocal structure elucidation of this target molecule. Herein, we synthesize theoretical predictions with established methodologies to empower researchers in their analytical workflows.

Introduction: The Structural Significance of (3,5-Dimethyl-4-isoxazolyl)methanol

The isoxazole ring is a privileged scaffold in drug discovery, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance the pharmacokinetic and pharmacodynamic properties of a compound.[1][2] The specific substitution pattern of (3,5-Dimethyl-4-isoxazolyl)methanol, with two methyl groups and a hydroxymethyl substituent, offers a unique combination of steric and electronic features that are of interest in the design of novel bioactive agents. Accurate and thorough spectroscopic analysis is paramount to confirming the identity and purity of this compound, ensuring the reliability of subsequent biological and chemical studies.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (3,5-Dimethyl-4-isoxazolyl)methanol (C₆H₉NO₂), both ¹H and ¹³C NMR are indispensable.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of (3,5-Dimethyl-4-isoxazolyl)methanol is expected to be relatively simple and highly informative. The chemical shifts are predicted based on the electronic environment of the protons, influenced by the electronegativity of nearby atoms and the aromaticity of the isoxazole ring. The spectrum is anticipated to display four distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5 - 4.7Singlet2H-CH₂OHProtons on a carbon adjacent to an oxygen atom are deshielded. The absence of adjacent protons leads to a singlet.
~2.4Singlet3H5-CH₃Methyl group attached to the isoxazole ring at the 5-position.
~2.2Singlet3H3-CH₃Methyl group attached to the isoxazole ring at the 3-position.
Variable (broad)Singlet1H-OHThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is often a broad singlet due to chemical exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the molecule, six distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C5Quaternary carbon of the isoxazole ring, deshielded by the adjacent oxygen and nitrogen atoms.
~160C3Quaternary carbon of the isoxazole ring, deshielded by the adjacent nitrogen atom.
~115C4Quaternary carbon of the isoxazole ring, shielded relative to C3 and C5.
~55-60-CH₂OHCarbon atom of the hydroxymethyl group, deshielded by the attached oxygen.
~125-CH₃Methyl carbon attached to the isoxazole ring.
~103-CH₃Methyl carbon attached to the isoxazole ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (3,5-Dimethyl-4-isoxazolyl)methanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.[5]

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Reference the spectrum to the solvent signal.[4]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Logical Workflow for NMR Spectral Interpretation

NMR_Interpretation_Workflow A Acquire 1H and 13C NMR Spectra B Analyze 1H NMR: - Number of signals - Chemical shifts (δ) - Integration values - Multiplicities A->B C Analyze 13C NMR: - Number of signals - Chemical shifts (δ) A->C D Correlate 1H and 13C Data B->D C->D E Propose Structure D->E F Verify with 2D NMR (COSY, HSQC, HMBC) if necessary E->F G Final Structure Confirmation F->G

Caption: A logical workflow for the interpretation of NMR data.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of (3,5-Dimethyl-4-isoxazolyl)methanol is expected to show characteristic absorptions for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3500 - 3200Strong, BroadO-H stretchCharacteristic of the hydroxyl group, broadened due to hydrogen bonding.
3000 - 2850MediumC-H stretch (aliphatic)From the methyl and methylene groups.
~1600 - 1550MediumC=N stretchCharacteristic of the isoxazole ring.[2]
~1450 - 1350MediumC-H bendFrom the methyl and methylene groups.
~1200 - 1000StrongC-O stretchFrom the primary alcohol.
~900 - 800MediumN-O stretchCharacteristic of the isoxazole ring.[6]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For (3,5-Dimethyl-4-isoxazolyl)methanol (Molecular Weight: 127.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectral Fragments

m/zProposed FragmentRationale
127[C₆H₉NO₂]⁺Molecular ion (M⁺)
112[M - CH₃]⁺Loss of a methyl radical.
96[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
82[C₄H₄NO]⁺Cleavage of the isoxazole ring.
43[C₂H₃O]⁺ or [C₃H₇]⁺Common fragment from the breakdown of the substituents.
Fragmentation Pathway

The fragmentation of isoxazole derivatives in mass spectrometry can be complex, often involving ring cleavage.[7][8]

MS_Fragmentation_Pathway M [C6H9NO2]+. m/z = 127 F1 [M - CH3]+. m/z = 112 M->F1 - CH3 F2 [M - CH2OH]+. m/z = 96 M->F2 - CH2OH F3 [C4H4NO]+ m/z = 82 M->F3 Ring Cleavage

Caption: A simplified proposed fragmentation pathway for (3,5-Dimethyl-4-isoxazolyl)methanol.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for liquid injection.

  • Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous structural characterization of (3,5-Dimethyl-4-isoxazolyl)methanol. By understanding the predicted spectroscopic data and following rigorous experimental protocols, researchers can confidently verify the identity and purity of this important chemical entity, thereby ensuring the integrity of their scientific endeavors. The principles and methodologies outlined in this guide serve as a robust framework for the spectroscopic analysis of not only the title compound but also a wide range of related heterocyclic molecules.

References

  • ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

  • HETEROCYCLES. (1980). Mass Spectrometry of Oxazoles. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Infra-red and Raman spectra of isoxazole: the vibrationsl assignment*. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and NMR spectrum of isoxazole 2k. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). (3,5-DIMETHYL-4-ISOXAZOLYL)METHANOL. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). (3,5-Dimethyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Retrieved from [Link]

  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • NIH. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1H- and 13C-Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

Sources

Solubility and stability of (3,5-Dimethyl-4-isoxazolyl)methanol in lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (3,5-Dimethyl-4-isoxazolyl)methanol in Laboratory Solvents

Foreword: A Practical Guide for the Bench Scientist

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. (3,5-Dimethyl-4-isoxazolyl)methanol, a substituted isoxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] The isoxazole motif is present in numerous approved drugs, valued for its role in modulating biological activity.[2] This guide is designed for the research scientist and drug development professional, providing a comprehensive framework for evaluating the solubility and stability of (3,5-Dimethyl-4-isoxazolyl)methanol.

As direct quantitative solubility and specific degradation pathways for this exact molecule are not extensively documented in public literature, this document takes a field-proven approach. We will establish a robust inferred profile based on first principles of chemical structure and supplement this with detailed, self-validating experimental protocols. This guide is structured not as a rigid template, but as a logical workflow that a senior scientist would follow to thoroughly characterize a novel compound. Every protocol is presented as a complete system, designed to generate reliable and reproducible data, forming a critical foundation for any subsequent formulation or analytical development.

Part 1: Physicochemical Characterization and Inferred Solubility Profile

Before embarking on experimental determination, a thorough understanding of the molecule's intrinsic properties allows for the prediction of its behavior.

(3,5-Dimethyl-4-isoxazolyl)methanol

  • Molecular Formula: C₆H₉NO₂[3]

  • Molecular Weight: 127.14 g/mol [3]

  • Appearance: Off-white solid[4]

  • Melting Point: 73-76 °C[4][5]

  • Predicted pKa: 13.65 ± 0.10[4]

The structure combines a polar hydroxymethyl group and an isoxazole ring—containing two electronegative heteroatoms (N, O)—with non-polar dimethyl substituents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms of the isoxazole ring are hydrogen bond acceptors. This duality is the primary driver of its solubility characteristics.

Based on the principle of "like dissolves like," we can infer a qualitative solubility profile.[6] The presence of polar, hydrogen-bonding moieties suggests favorable interactions with polar solvents. Conversely, the methyl groups and the carbon backbone of the ring introduce lipophilic character, which will influence solubility in less polar environments.

Table 1: Inferred Qualitative Solubility of (3,5-Dimethyl-4-isoxazolyl)methanol

Solvent ClassificationSolvent NameInferred SolubilityRationale
Polar Protic WaterModerate to HighThe hydroxyl group and ring heteroatoms can form strong hydrogen bonds with water.
Methanol, EthanolHighThe alkyl alcohols are polar and can engage in hydrogen bonding, similar to water.[7][8]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA very strong polar aprotic solvent capable of dissolving a wide array of compounds.
Acetonitrile (ACN)ModerateA polar solvent, but a weaker hydrogen bond acceptor than DMSO.[8]
AcetoneModerateThe polarity of the ketone should allow for moderate dissolution.
Slightly Non-Polar Tetrahydrofuran (THF)Moderate to LowPossesses some polarity and can accept hydrogen bonds, but is less polar than the aforementioned solvents.
Non-Polar Toluene, HexaneLowThe significant polarity of the solute is expected to result in poor solvation by non-polar solvents.[9]

Part 2: Experimental Determination of Equilibrium Solubility

While inferred profiles are useful for initial planning, quantitative data is essential for development. The Saturation Shake-Flask method is the gold-standard for determining equilibrium solubility and is recommended by the United States Pharmacopeia (USP).[3][10]

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system for generating accurate and reproducible solubility data.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solvent is truly saturated with the compound, representing the thermodynamic limit of solubility.[3]

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for room temperature or 37 °C for physiological relevance) is critical for reproducibility.

  • Equilibration Time (24-72h): Allows sufficient time for the dissolution process to reach a true equilibrium. Shorter times may only yield apparent or kinetic solubility values.[11]

  • Phase Separation: Centrifugation or filtration is crucial to separate undissolved solid from the saturated solution, ensuring the analyzed sample accurately represents the dissolved concentration.

  • Validated Analytical Method: A pre-validated, stability-indicating HPLC-UV method is essential for accurately quantifying the compound in the saturated supernatant.

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add excess (3,5-Dimethyl-4-isoxazolyl)methanol to a known volume of solvent in a sealed vial B Prepare samples in triplicate for each solvent A->B C Place vials in a shaker bath at constant temperature (e.g., 25 °C) B->C D Agitate for 24-72 hours to ensure equilibrium C->D E Allow vials to settle D->E F Withdraw aliquot of supernatant E->F G Filter through 0.45 µm PTFE filter or centrifuge at high speed F->G H Dilute saturated filtrate with mobile phase G->H I Quantify concentration using a validated HPLC-UV method H->I J Calculate solubility (e.g., in mg/mL) I->J G cluster_stress 1. Stress Conditions cluster_sampling 2. Sampling & Analysis cluster_eval 3. Evaluation A Prepare solutions of compound in stress media & as solid B Expose samples to: - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (ICH Q1B) A->B C Include unstressed control sample A->C D Withdraw aliquots at defined time intervals B->D F Analyze all samples by a validated stability-indicating HPLC method C->F E Neutralize acid/base samples; Quench oxidative samples D->E E->F G Calculate % degradation of parent compound vs. control F->G H Identify and quantify major degradation products G->H I Assess mass balance H->I

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodologies:

A stock solution of (3,5-Dimethyl-4-isoxazolyl)methanol (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol. All stress studies should be performed alongside a control sample protected from the stress condition.

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl.

    • Store the solution at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH.

    • Store the solution at room temperature or slightly elevated temperature (e.g., 40 °C).

    • Withdraw samples at time points, neutralize with an equivalent amount of 0.1 M HCl, and analyze.

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light.

    • Withdraw samples at time points and analyze. It may be necessary to quench the reaction (e.g., with sodium bisulfite) prior to injection if the peroxide interferes with the analysis.

  • Thermal Degradation (Solid State):

    • Place a known quantity of the solid compound in a vial.

    • Store in a temperature-controlled oven at a temperature below the melting point (e.g., 60 °C or 70 °C).

    • At each time point, withdraw a vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze.

  • Photostability (Solid State & Solution):

    • Expose both the solid compound and a solution of the compound to a light source that conforms to ICH Q1B guidelines. [1][12] * The exposure should be for not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light. [13] * A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the light-exposed and control samples. The weak N-O bond in the isoxazole ring is known to be susceptible to collapse under UV irradiation, making this a critical test. [2] Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureState
Acid Hydrolysis 0.1 M HCl60 °CSolution
Base Hydrolysis 0.1 M NaOH40 °CSolution
Oxidation 3% H₂O₂Room TempSolution
Thermal Dry Heat60 °CSolid
Photolytic ICH Q1B Light SourcePer GuidelineSolid & Solution

Part 4: Data Interpretation, Best Practices, and Conclusion

Interpreting the Data: The results from these studies provide a comprehensive profile of the compound. The quantitative solubility data will directly inform formulation strategies, indicating which solvent systems are viable. The forced degradation studies will reveal the compound's intrinsic stability, identify its primary degradation products, and prove the specificity of the analytical method used.

Best Practices for Handling and Storage:

  • Storage: Based on the predicted light sensitivity and potential for hydrolysis, (3,5-Dimethyl-4-isoxazolyl)methanol should be stored in a well-sealed container, protected from light, in a cool and dry place. Freezer storage (-20°C) is recommended for long-term stability. [4]* Solvent Selection: When preparing stock solutions for screening, use a high-purity aprotic solvent like DMSO or acetonitrile where the compound is stable. Avoid prolonged storage in protic or aqueous solutions unless stability has been confirmed.

Conclusion: This guide provides the scientific rationale and actionable protocols for a thorough investigation into the solubility and stability of (3,5-Dimethyl-4-isoxazolyl)methanol. By systematically applying the principles of inferred profiling and the rigor of established experimental methods like the shake-flask analysis and ICH-compliant forced degradation, researchers can generate the critical data needed to advance their development programs. This foundational knowledge is indispensable for making informed decisions in formulation, analytical method development, and regulatory submissions, ultimately ensuring the quality and reliability of the final product.

References

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]

  • Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Solubility of Things. (n.d.). Isoxazole derivative. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Solubility of Things. (n.d.). Isoxazole. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]

  • PharmTech. (2022, November 30). Forced Degradation – A Review. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Wikipedia. (n.d.). Isoxazole. [Link]

Sources

An In-Depth Technical Guide to Exploring Therapeutic Targets for 3,5-Dimethylisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dimethylisoxazole motif is a privileged scaffold in medicinal chemistry, most notably recognized for its role as a bioisostere of acetylated lysine, leading to the successful development of potent bromodomain inhibitors. However, the therapeutic potential of this versatile heterocyclic core extends far beyond epigenetic targets. This in-depth technical guide provides a comprehensive exploration of both established and emerging therapeutic targets for 3,5-dimethylisoxazole derivatives. We will delve into the mechanistic underpinnings of its interactions with various protein families, including bromodomains and cyclooxygenases, and explore workflows for identifying novel targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to unlock the full therapeutic promise of the 3,5-dimethylisoxazole scaffold.

The 3,5-Dimethylisoxazole Scaffold: A Privileged Core in Drug Discovery

The 3,5-dimethylisoxazole core is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-arrangement, adorned with two methyl groups at positions 3 and 5. This seemingly simple structure possesses a unique combination of physicochemical properties that make it highly attractive for medicinal chemistry applications. Its metabolic stability, capacity to engage in various non-covalent interactions, and synthetic tractability have contributed to its prevalence in modern drug discovery.

A key feature of the 3,5-dimethylisoxazole moiety is its ability to act as a bioisostere for the acetylated lysine (KAc) side chain.[1][2] This mimicry allows it to effectively compete with KAc for binding to bromodomains, a family of epigenetic reader proteins.[3][4][5][6][7][8][9] The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, analogous to the carbonyl oxygen of the acetyl group in KAc. This has been the cornerstone of its application in developing inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[3][5][6][8]

Established Therapeutic Targets and Mechanisms of Action

Bromodomains: The Epigenetic Frontier

The most well-characterized therapeutic targets for 3,5-dimethylisoxazole scaffolds are the bromodomains, particularly the BET family (BRD2, BRD3, BRD4, and BRDT).[6] These proteins play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[2] Dysregulation of BET protein activity is implicated in a variety of diseases, most notably cancer.[5][8]

Derivatives of 3,5-dimethylisoxazole have been extensively developed as potent and selective BRD4 inhibitors.[3][5][6][8] By competitively binding to the KAc-binding pocket of BRD4, these compounds disrupt its interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-Myc.[5] This mechanism has demonstrated significant anti-proliferative effects in various cancer cell lines and in vivo models.[3][7]

Signaling Pathway: BRD4 Inhibition by 3,5-Dimethylisoxazole Derivatives

BRD4_inhibition cluster_0 Normal Gene Transcription cluster_1 Inhibition by 3,5-Dimethylisoxazole BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Ac_Histone Acetylated Histone Ac_Histone->BRD4 binds to Oncogene_Expression Oncogene Expression (e.g., c-Myc) Transcription_Machinery->Oncogene_Expression drives DMI_derivative 3,5-Dimethylisoxazole Derivative BRD4_inhibited BRD4 DMI_derivative->BRD4_inhibited binds and inhibits No_Oncogene_Expression Reduced Oncogene Expression BRD4_inhibited->No_Oncogene_Expression leads to

Caption: BRD4 inhibition by 3,5-dimethylisoxazole derivatives.

Cyclooxygenases and Lipoxygenases: Targeting Inflammation and Cancer

Beyond epigenetics, 3,5-disubstituted isoxazole derivatives have demonstrated potent inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10][11] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Overproduction of these molecules is associated with both inflammation and carcinogenesis.[10]

Specifically, certain 3,5-disubstituted isoxazole compounds have shown significant inhibitory activity against LOX and COX-2.[10][11] This dual inhibition is a promising strategy for developing anti-inflammatory and anticancer agents with a potentially favorable side-effect profile compared to selective COX-2 inhibitors.

Exploring Novel Therapeutic Targets: A Strategic Workflow

The versatility of the 3,5-dimethylisoxazole scaffold suggests that its therapeutic applications are not limited to bromodomains and COX/LOX. A systematic approach to target identification and validation is crucial for uncovering new therapeutic opportunities.

Experimental Workflow for Novel Target Identification

Target_ID_Workflow Library_Synthesis 1. Synthesis of Diverse 3,5-Dimethylisoxazole Library HTS 2. High-Throughput Screening (HTS) Library_Synthesis->HTS Target_Deconvolution 3. Target Deconvolution of Hits HTS->Target_Deconvolution Validation 4. Target Validation Target_Deconvolution->Validation Lead_Optimization 5. Lead Optimization Validation->Lead_Optimization

Caption: A strategic workflow for novel target identification.

Step 1: Synthesis of a Diverse 3,5-Dimethylisoxazole Library

A successful screening campaign begins with a high-quality, diverse compound library. The synthesis of a 3,5-dimethylisoxazole library should aim for broad coverage of chemical space by varying substituents at different positions of the isoxazole ring and any appended scaffolds.

General Protocol for Library Synthesis:

A practical approach to generating a diverse library of 3,5-disubstituted isoxazoles is through a 1,3-dipolar cycloaddition of alkynes with nitrile oxides.[12]

  • Preparation of Aldoximes: A variety of substituted aromatic and aliphatic aldehydes can be converted to their corresponding aldoximes by reaction with hydroxylamine hydrochloride.

  • Generation of Nitrile Oxides: The aldoximes can be converted in situ to nitrile oxides using a mild oxidizing agent such as chloramine-T or a hypervalent iodine reagent.

  • 1,3-Dipolar Cycloaddition: The generated nitrile oxides are then reacted with a diverse set of terminal alkynes to yield the 3,5-disubstituted isoxazoles.

  • Purification: The resulting library of compounds should be purified, typically by column chromatography or preparative HPLC, and characterized by LC-MS and NMR to ensure purity and structural integrity.

Step 2: High-Throughput Screening (HTS)

Once a diverse library is established, it can be screened against various target classes to identify initial "hits."

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a widely used, luminescence-based assay for measuring kinase activity.

  • Kinase Reaction: Set up a kinase reaction in a 384-well plate containing the kinase of interest, its substrate, ATP, and the 3,5-dimethylisoxazole library compounds at a desired concentration (e.g., 10 µM). Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • ATP Depletion and ADP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. A decrease in signal compared to the DMSO control indicates inhibition of kinase activity. Calculate the percent inhibition for each compound.

Protocol: PRESTO-Tango GPCR Assay (Invitrogen)

This is a cell-based assay that measures GPCR activation by monitoring the recruitment of β-arrestin.

  • Cell Plating: Plate HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion) in a 384-well plate.

  • Transfection: Transfect the cells with a plasmid encoding the GPCR of interest fused to a TEV protease cleavage site and a V5 tag.

  • Compound Treatment: Add the 3,5-dimethylisoxazole library compounds to the cells and incubate for a specified period (e.g., 16-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luminescence indicates GPCR activation (agonist activity), while a decrease in the presence of a known agonist indicates antagonist activity.

Protocol: FluxOR™ Potassium Ion Channel Assay (Invitrogen)

This is a fluorescence-based assay for measuring the activity of potassium channels.

  • Cell Loading: Plate cells expressing the potassium ion channel of interest in a 384-well plate and load them with the FluxOR™ dye.

  • Compound Incubation: Add the 3,5-dimethylisoxazole library compounds to the cells and incubate.

  • Channel Activation: Add a stimulus to open the potassium channels (e.g., a depolarizing agent for voltage-gated channels).

  • Fluorescence Measurement: Measure the fluorescence signal using a fluorescence plate reader. A decrease in signal quenching indicates inhibition of the potassium channel.

Step 3: Target Deconvolution of Hits

Identifying the specific molecular target of a "hit" compound from a phenotypic or biochemical screen is a critical step.

Protocol: General Workflow

  • Immobilization of the Hit Compound: Synthesize an analog of the hit compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a cell or tissue lysate that is known to express the putative target.

  • Affinity Purification: Incubate the lysate with the immobilized compound. Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound as a competitor.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Step 4: Target Validation

Once a putative target has been identified, it is essential to validate the interaction with the hit compound in a cellular context.

CETSA is a powerful method for confirming target engagement in intact cells or cell lysates.[1][3][4][7][10]

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells or cell lysates with the 3,5-dimethylisoxazole hit compound or a vehicle control.

  • Heat Shock: Heat the samples to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and confirms direct binding.

Quantitative Data from a Hypothetical CETSA Experiment

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM Compound)
40100100
459598
508092
555085
602065
65540
70015

Future Directions and Conclusion

The 3,5-dimethylisoxazole scaffold has already proven its value in the realm of epigenetic drug discovery. However, the journey to fully exploit its therapeutic potential is far from over. The systematic application of the workflows outlined in this guide – from the synthesis of diverse chemical libraries to high-throughput screening against a wide range of target classes and rigorous target validation – will undoubtedly unveil novel therapeutic applications for this versatile scaffold. As our understanding of complex disease biology grows, so too will the opportunities to repurpose and redesign 3,5-dimethylisoxazole-based compounds to address a multitude of unmet medical needs. The future of this remarkable scaffold is bright, with the promise of new discoveries that will ultimately benefit patients worldwide.

References

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications.[Link]

  • Zhang, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem, 13(15), 1545-1556. [Link]

  • Wang, L., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ResearchGate.[Link]

  • Rakesh, K. P., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 269-282. [Link]

  • Li, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 3,5-dimethylisoxazole and Pyridone Derivatives as BRD4 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(19), 126629. [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. University of Oxford.[Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. [Link]

  • Rakesh, K. P., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. ResearchGate.[Link]

  • Chiacchio, U., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

  • Park, S., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. The Journal of Organic Chemistry, 82(7), 3569-3581. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. PubMed.[Link]

  • Lee, J., et al. (2024). Theranostics Combined activation of artificial and natural ion channels for disrupting mitochondrial ion homeostasis towards eff. Theranostics, 14(8), 3233-3247. [Link]

  • Rahman, M. M., et al. (2022). Advancements in Targeting Ion Channels for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(21), 13328. [Link]

Sources

Methodological & Application

Application Note: A Validated Synthetic Protocol for (3,5-Dimethyl-4-isoxazolyl)methanol and its Aryl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,5-dimethylisoxazole moiety is a privileged scaffold in modern medicinal chemistry, renowned for its role as an effective bioisostere of acetylated lysine (KAc).[1] This unique property has led to its incorporation into potent inhibitors of bromodomains, particularly the BET (Bromodomain and Extra Terminal domain) family, which are significant targets in oncology and inflammation research.[2][3] The hydroxymethyl group at the 4-position of this isoxazole serves as a critical synthetic handle, allowing for the strategic elaboration of the core structure to enhance target affinity and modulate pharmacokinetic properties.

This application note provides a detailed, field-proven guide for the synthesis of the key intermediate, (3,5-Dimethyl-4-isoxazolyl)methanol, and demonstrates its subsequent use in the preparation of diarylmethanol derivatives. The protocols are designed for reproducibility and are grounded in established chemical principles, offering researchers a reliable pathway to access these valuable building blocks for drug discovery programs.

Core Synthetic Strategy: From Carboxylic Acid to Alcohol

The most robust and widely adopted strategy for synthesizing (3,5-Dimethyl-4-isoxazolyl)methanol involves the reduction of a corresponding carbonyl precursor at the C4-position. This approach is favored due to the commercial availability of the necessary starting materials and the high efficiency of modern reducing agents.

Our primary pathway begins with the hydrolysis of a commercially available ester, ethyl 3,5-dimethylisoxazole-4-carboxylate, to its corresponding carboxylic acid. This acid is then reduced to the primary alcohol. The choice of reducing agent is critical; while sodium borohydride is often insufficient for reducing carboxylic acids directly, potent hydride donors like Lithium Aluminum Hydride (LiAlH₄) provide a clean and high-yielding conversion. This two-step process ensures a high purity of the final product, which is essential for subsequent reactions.

Synthetic_Scheme Start Ethyl 3,5-Dimethylisoxazole- 4-carboxylate Acid 3,5-Dimethylisoxazole- 4-carboxylic Acid Start->Acid 1. NaOH (aq) 2. HCl (aq) Alcohol (3,5-Dimethyl-4-isoxazolyl)methanol Acid->Alcohol LiAlH₄, THF 0 °C to rt

Caption: Overall synthetic scheme for (3,5-Dimethyl-4-isoxazolyl)methanol.

Protocol 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

Rationale: This saponification protocol converts the stable ethyl ester into the carboxylic acid necessary for reduction. The use of a biphasic workup with acidification ensures the complete protonation and isolation of the carboxylic acid product. The process is analogous to established methods for hydrolyzing isoxazole esters.[4]

Materials:

  • Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Diethyl Ether (Et₂O)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 equiv) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.5 equiv) to the solution and affix a reflux condenser.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature and concentrate it in vacuo to remove the ethanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A white precipitate should form.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 3,5-dimethylisoxazole-4-carboxylic acid as a white solid. The product is often used in the next step without further purification.

Protocol 2: Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol

Rationale: This protocol employs Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting carboxylic acids to primary alcohols. The reaction is conducted in an anhydrous aprotic solvent (THF) to prevent quenching of the highly reactive LiAlH₄. Strict temperature control is essential for safety and to minimize side reactions.

Materials:

  • 3,5-Dimethylisoxazole-4-carboxylic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a thermometer.

  • Reagent Addition: Cool the THF to 0 °C in an ice bath. Carefully and portion-wise, add LiAlH₄ (1.5-2.0 equiv) to the stirred solvent.

  • Substrate Addition: Dissolve the 3,5-dimethylisoxazole-4-carboxylic acid (1.0 equiv) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Cautiously and dropwise, quench the reaction by the sequential addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This Fieser workup method is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Stir the resulting slurry vigorously for 30 minutes until a white precipitate forms.

  • Isolation: Add anhydrous MgSO₄, stir for another 15 minutes, and filter the solid through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings and concentrate in vacuo to yield (3,5-Dimethyl-4-isoxazolyl)methanol. The crude product can be purified by silica gel chromatography if necessary.

Compound CAS Number Molecular Formula Molecular Weight Appearance Melting Point
(3,5-Dimethyl-4-isoxazolyl)methanol19788-36-4C₆H₉NO₂127.14 g/mol White solid73-74 °C[5]

Protocol 3: Synthesis of (Aryl)(3,5-dimethylisoxazol-4-yl)methanol Derivatives via Grignard Reaction

Rationale: To create more complex derivatives, particularly tertiary or secondary alcohols, the Grignard reaction is a classic and effective C-C bond-forming strategy. This protocol details the reaction of a Grignard reagent, formed from an aryl bromide, with a suitable 3,5-dimethylisoxazole-4-carboxaldehyde precursor. This method is adapted from procedures used to synthesize potent bromodomain inhibitors.[1][2]

Grignard_Workflow cluster_0 Grignard Reagent Preparation cluster_1 Grignard Addition ArylBromide Aryl Bromide Grignard Aryl-MgBr ArylBromide->Grignard Mg Mg turnings Mg->Grignard Solvent1 Anhydrous THF/Et₂O Solvent1->Grignard Reaction Addition at 0 °C to rt Grignard->Reaction Aldehyde 3,5-Dimethylisoxazole- 4-carboxaldehyde Aldehyde->Reaction Solvent2 Anhydrous THF Solvent2->Reaction Workup Quench with aq. NH₄Cl/HCl Reaction->Workup Product Aryl(3,5-dimethylisoxazol-4-yl)methanol Workup->Product

Caption: Workflow for the synthesis of aryl-substituted methanol derivatives.

Materials:

  • 3,5-Dimethylisoxazole-4-carboxaldehyde (precursor, can be synthesized by oxidation of the primary alcohol from Protocol 2)

  • An appropriate Aryl Bromide (e.g., Bromobenzene)

  • Magnesium (Mg) turnings

  • Iodine (a single crystal for initiation)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-neck flask under an inert atmosphere, place Mg turnings (1.2 equiv).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of the aryl bromide (1.1 equiv) in anhydrous THF.

    • Initiate the reaction by gentle heating or sonication until the color of the iodine disappears and bubbling is observed.

    • Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1-2 hours at room temperature until most of the magnesium is consumed.

  • Grignard Addition:

    • In a separate flame-dried flask, dissolve 3,5-dimethylisoxazole-4-carboxaldehyde (1.0 equiv) in anhydrous THF.

    • Cool this solution to 0 °C.

    • Slowly add the prepared Grignard reagent via cannula or dropping funnel to the aldehyde solution.

    • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Isolation:

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate in vacuo.

    • Purify the resulting crude secondary alcohol by silica gel column chromatography.

Summary of Protocols

ProtocolStarting MaterialKey ReagentsProductTypical Yield
1Ethyl 3,5-dimethylisoxazole-4-carboxylateNaOH, HCl3,5-Dimethylisoxazole-4-carboxylic Acid>90%
23,5-Dimethylisoxazole-4-carboxylic AcidLiAlH₄, THF(3,5-Dimethyl-4-isoxazolyl)methanol75-85%
33,5-Dimethylisoxazole-4-carboxaldehydeAryl-MgBr, THF(Aryl)(3,5-dimethylisoxazol-4-yl)methanol60-80%

References

  • Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., ... & Conway, S. J. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of medicinal chemistry, 56(9), 3217–3227. [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]

  • Zhang, G., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085. [Link]

  • American Elements. (n.d.). (3,5-Dimethyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • Kowalczyk-Dworak, D., Kwit, M., & Albrecht, Ł. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of organic chemistry, 85(5), 2938–2944. [Link]

  • Kowalczyk-Dworak, D., Kwit, M., & Albrecht, Ł. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Request PDF. (n.d.). Synthesis of 4-Hydroxymethyl-2,4-methanoproline. Retrieved from [Link]

  • Kowalczyk-Dworak, D., Kwit, M., & Albrecht, Ł. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4 methyl Piperazine derivatives (3a-l). Retrieved from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Request PDF. (n.d.). Synthesis of 4-Hydroxymethyl-2,4-methanoproline. Retrieved from [Link]

Sources

Application Note: Leveraging (3,5-Dimethyl-4-isoxazolyl)methanol as a Versatile Building Block for Novel Drug Candidate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions. This application note provides an in-depth guide for researchers on the strategic utilization of (3,5-Dimethyl-4-isoxazolyl)methanol, a versatile and highly functional building block. We will explore its role as a bioisosteric mimic, particularly for acetylated lysine, and detail robust, field-proven protocols for its chemical modification via O-alkylation, esterification, and the Mitsunobu reaction. Through a detailed case study in the development of potent bromodomain inhibitors, this guide demonstrates the practical application of this building block in accelerating lead optimization and drug discovery programs.

Introduction: The Strategic Value of the Isoxazole Moiety

Heterocyclic rings are cornerstone structures in a vast majority of pharmaceuticals.[1] Among them, the isoxazole moiety has emerged as a particularly valuable component due to its favorable combination of physicochemical properties. The presence of both nitrogen and oxygen atoms modulates the ring's electronics, creating a dipole moment that allows it to act as a hydrogen bond acceptor and engage in productive interactions with biological targets.[1][2]

The 3,5-disubstituted isoxazole core offers several advantages:

  • Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.[3]

  • Bioisosterism: It serves as an effective bioisostere for other functional groups, such as esters and amides.[4][5] This replacement can enhance stability, improve cell permeability, and fine-tune binding affinity.[6][7]

  • Tunable Physicochemical Properties: The substituents on the isoxazole ring can be modified to precisely control properties like lipophilicity (logP) and solubility, which are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

(3,5-Dimethyl-4-isoxazolyl)methanol is a particularly useful building block because the hydroxymethyl group at the 4-position provides a reactive handle for straightforward chemical elaboration, allowing for its seamless integration into a wide variety of molecular scaffolds.

The 3,5-Dimethylisoxazole Group as an Acetylated Lysine (KAc) Mimic

A key application of the 3,5-dimethylisoxazole moiety is its role as a structural mimic of acetylated lysine (KAc).[8][9] This is particularly relevant in the field of epigenetics, where bromodomains, the protein modules that specifically recognize KAc residues on histone tails, have become important therapeutic targets.[8][10]

The nitrogen atom of the isoxazole ring can form a critical hydrogen bond with a conserved asparagine residue within the KAc binding pocket of a bromodomain, anchoring the ligand in place. The adjacent methyl groups occupy hydrophobic regions of the pocket, further enhancing binding affinity.[10] This mimicry has been expertly exploited in the development of potent inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD4, which are implicated in various cancers.[8][9][10]

Core Synthetic Methodologies and Protocols

The primary alcohol of (3,5-Dimethyl-4-isoxazolyl)methanol is the key to its versatility. It allows for the formation of ether, ester, and other linkages, providing a robust connection point to link the isoxazole core to other pharmacophoric fragments.

Below are detailed, self-validating protocols for the most common and effective transformations.

Workflow for Derivatizing (3,5-Dimethyl-4-isoxazolyl)methanol

G cluster_alkylation O-Alkylation (Ethers) cluster_ester Esterification (Esters) cluster_mitsunobu Mitsunobu Reaction start (3,5-Dimethyl-4-isoxazolyl)methanol node_alk Protocol 3.1 Williamson Ether Synthesis start->node_alk R-X, Base node_est Protocol 3.2 Acyl Chloride Method start->node_est R-C(O)Cl, Base node_mit Protocol 3.3 General Mitsunobu start->node_mit Nu-H, PPh3, DIAD prod_alk R-O-CH2-Isox node_alk->prod_alk prod_est R-C(O)O-CH2-Isox node_est->prod_est prod_mit Nu-CH2-Isox (Ethers, Esters, etc.) node_mit->prod_mit G cluster_sar Structure-Activity Relationship (SAR) Analysis start Initial Hit Compound (Weak BRD4 Affinity) hypothesis Hypothesis: 3,5-Dimethylisoxazole as KAc mimic. Utilize C4-methanol for SAR. start->hypothesis synthesis Synthesize Library using (3,5-Dimethyl-4-isoxazolyl)methanol hypothesis->synthesis sar1 Introduce Phenol (Nucleophile) via Mitsunobu Reaction synthesis->sar1 sar2 Test substitutions on Phenyl Ring (e.g., -F, -Cl, -OMe) sar1->sar2 Iterative Cycle sar3 Evaluate BRD4(1) Affinity (e.g., ALPHA Assay) sar2->sar3 Iterative Cycle sar3->sar1 Iterative Cycle result Potent Ligand Identified (IC50 < 500 nM) sar3->result Optimization Goal Met

Sources

In vitro anticancer assay protocol using (3,5-Dimethyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Anticancer Evaluation of (3,5-Dimethyl-4-isoxazolyl)methanol

Introduction: The Isoxazole Scaffold in Oncology

The isoxazole ring is a prominent five-membered heterocycle that is considered a "privileged structure" in medicinal chemistry due to its versatile electronic properties and ability to form various non-covalent interactions with biological targets.[1][2] This has led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and antiviral drugs.[2][3] In the field of oncology, isoxazole derivatives have garnered significant attention for their potent cytotoxic and antiproliferative activities against numerous human cancer cell lines.[2][3][4]

The mechanisms underlying their anticancer effects are diverse and well-documented. Various isoxazole-containing compounds have been shown to inhibit critical oncogenic proteins such as Heat Shock Protein 90 (HSP90), tubulin, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5][6] Furthermore, many derivatives have been demonstrated to induce programmed cell death (apoptosis) and cause cell cycle arrest in malignant cells.[6][7][8][9]

This application note provides a comprehensive, field-proven protocol for conducting a preliminary in vitro anticancer evaluation of (3,5-Dimethyl-4-isoxazolyl)methanol (CAS No: 19788-36-4). We will detail a robust cytotoxicity assay to determine its half-maximal inhibitory concentration (IC₅₀) and discuss the scientific rationale behind each step, enabling researchers to generate reliable and reproducible data.

Scientific Background: Plausible Mechanisms of Action

While the specific molecular target of (3,5-Dimethyl-4-isoxazolyl)methanol requires empirical validation, the broader isoxazole class offers several evidence-based starting points for mechanistic investigation.

  • Enzyme Inhibition: Many isoxazoles function as competitive inhibitors at the ATP-binding sites of protein kinases, such as VEGFR2, which are crucial for tumor angiogenesis and proliferation.[5]

  • Disruption of Protein Homeostasis: The isoxazole scaffold is a key feature in several potent HSP90 inhibitors.[4][7] HSP90 is a chaperone protein responsible for the stability of numerous oncoproteins; its inhibition leads to their degradation and subsequent cancer cell death.

  • Cytoskeletal Interference: Certain derivatives have been found to inhibit tubulin polymerization, a mechanism that disrupts mitotic spindle formation, leading to mitotic arrest and apoptosis.[4][6]

  • Induction of Apoptosis: A common downstream effect of the above mechanisms is the activation of the apoptotic signaling cascade, a desirable outcome for an anticancer agent.[7][9]

Given these precedents, a logical first step is to quantify the compound's general cytotoxic effect on cancer cells. A positive "hit" from this primary screen justifies progression to more complex mechanistic assays.

Experimental Design and Workflow

The initial characterization of a novel compound like (3,5-Dimethyl-4-isoxazolyl)methanol follows a structured, multi-phase approach. This protocol focuses on Phase 1, the primary cytotoxicity screening, which is the foundation for all subsequent studies.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis CompoundPrep Prepare Compound Stock (3,5-Dimethyl-4-isoxazolyl)methanol in DMSO CompoundTreatment Treat Cells with Serial Dilutions of Compound CompoundPrep->CompoundTreatment CellCulture Culture & Maintain Selected Cancer Cell Lines CellSeeding Seed Cells in 96-Well Plates CellCulture->CellSeeding CellSeeding->CompoundTreatment Incubation Incubate for 48-72 hours CompoundTreatment->Incubation SRB_Assay Perform Sulforhodamine B (SRB) Assay Incubation->SRB_Assay Readout Measure Absorbance (515 nm) SRB_Assay->Readout Calculate Calculate % Cell Viability vs. Vehicle Control Readout->Calculate IC50 Determine IC₅₀ Value (Dose-Response Curve) Calculate->IC50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inactivates Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound (3,5-Dimethyl-4-isoxazolyl)methanol Compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Hypothetical inhibition of the VEGFR2 pathway by the test compound.

Recommended Follow-up Assays:

  • Apoptosis Assay: Use Annexin V/Propidium Iodide staining and flow cytometry to quantify the induction of apoptosis. [7][10]* Cell Cycle Analysis: Analyze the cell cycle distribution via propidium iodide staining to determine if the compound induces arrest at a specific phase (e.g., G2/M). [3][10]* Western Blot Analysis: Probe for key proteins in hypothesized pathways (e.g., p-Akt, Akt, Bcl-2) to confirm target engagement. [3]

References

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health (NIH). Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed. Available at: [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. Available at: [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]

  • Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff Website. Available at: [Link]

Sources

The Strategic Application of (3,5-Dimethyl-4-isoxazolyl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the isoxazole ring system stands out as a "privileged scaffold" – a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, (3,5-Dimethyl-4-isoxazolyl)methanol (CAS No. 19788-36-4) has emerged as a particularly valuable building block.[1][2][3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this versatile reagent, focusing on its synthesis, key applications, and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (3,5-Dimethyl-4-isoxazolyl)methanol is essential for its effective application.

PropertyValueReference
CAS Number 19788-36-4[2]
Molecular Formula C₆H₉NO₂[2]
Molecular Weight 127.14 g/mol [2]
Appearance Powder or liquid[2]
Storage Store at room temperature in a ventilated place.[2]

Core Application: A Bioisostere for Acetylated Lysine in Epigenetic Drug Discovery

A significant breakthrough in the application of the 3,5-dimethylisoxazole moiety, and by extension (3,5-Dimethyl-4-isoxazolyl)methanol, has been its successful deployment as a bioisostere for acetylated lysine (KAc).[5][6][7][8] This mimicry is particularly impactful in the field of epigenetics, specifically in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[9][10][11]

BET proteins are critical "readers" of epigenetic marks, recognizing and binding to acetylated lysine residues on histone tails, which in turn regulates gene transcription.[9] Dysregulation of BET protein activity is implicated in a range of diseases, including cancer and inflammation. The 3,5-dimethylisoxazole core effectively mimics the acetylated lysine side chain, enabling competitive binding to the KAc-binding pocket of bromodomains and subsequent inhibition of their function.[5][6][11]

Below is a diagram illustrating the interaction of a 3,5-dimethylisoxazole-containing inhibitor with the BRD4 bromodomain.

cluster_0 BRD4 Bromodomain (KAc-binding pocket) cluster_1 BET Inhibitor ASN140 ASN140 WPF_shelf WPF Shelf (Trp81, Pro82, Phe83) Isoxazole 3,5-Dimethylisoxazole (KAc Mimic) Isoxazole->ASN140 H-bond Linker Linker (Derived from (3,5-Dimethyl-4-isoxazolyl)methanol) Linker->Isoxazole Aryl_group Aryl Group Linker->Aryl_group Aryl_group->WPF_shelf Hydrophobic Interaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Isoxazole 3,5-Dimethylisoxazole Isoxazole->Intermediate Electrophilic Aromatic Substitution Aldehyde 3,5-Dimethylisoxazole-4-carbaldehyde Intermediate->Aldehyde H2O H2O (Workup) H2O->Aldehyde Hydrolysis

Figure 2: Workflow for the Vilsmeier-Haack formylation of 3,5-dimethylisoxazole.

Materials:

  • 3,5-Dimethylisoxazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (3 equivalents) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Add a solution of 3,5-dimethylisoxazole (1 equivalent) in dichloromethane to the reaction mixture dropwise.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3,5-dimethylisoxazole-4-carbaldehyde.

Step 2: Reduction of 3,5-Dimethylisoxazole-4-carbaldehyde

The reduction of the aldehyde to the corresponding primary alcohol is a standard and high-yielding transformation.

Materials:

  • 3,5-Dimethylisoxazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3,5-dimethylisoxazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool to 0 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (3,5-Dimethyl-4-isoxazolyl)methanol. The product is often of sufficient purity for subsequent steps but can be further purified by column chromatography if necessary.

Protocol 2: Application in the Synthesis of a BET Bromodomain Inhibitor

(3,5-Dimethyl-4-isoxazolyl)methanol is a key precursor for introducing the 3,5-dimethylisoxazole pharmacophore into more complex molecules. The hydroxyl group can be readily converted into a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution, or used in Mitsunobu or etherification reactions.

The following is a representative protocol for the synthesis of a diarylmethanol-based BET inhibitor, adapted from the literature. [5][6]

Start (3,5-Dimethyl-4-isoxazolyl)methanol Halogenation Halogenation (e.g., SOCl2 or PBr3) Start->Halogenation Halide 4-(Halomethyl)-3,5-dimethylisoxazole Halogenation->Halide Nucleophilic_Sub Nucleophilic Substitution with a phenol Halide->Nucleophilic_Sub Ether Aryl ether intermediate Nucleophilic_Sub->Ether Grignard Grignard Reaction with an arylmagnesium bromide Ether->Grignard Product Diaryl-methanol BET Inhibitor Grignard->Product

Figure 3: Synthetic workflow for a diaryl-methanol BET inhibitor.

Materials:

  • (3,5-Dimethyl-4-isoxazolyl)methanol

  • Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

  • A substituted phenol (e.g., 3-ethoxy-5-bromophenol)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Magnesium turnings

  • An aryl bromide (e.g., bromobenzene)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

Procedure:

  • Halogenation: Convert (3,5-Dimethyl-4-isoxazolyl)methanol to the corresponding 4-(chloromethyl) or 4-(bromomethyl)-3,5-dimethylisoxazole using standard procedures with thionyl chloride or phosphorus tribromide, respectively.

  • Etherification: In a round-bottom flask, combine the 4-(halomethyl)-3,5-dimethylisoxazole (1 equivalent), the desired phenol (1.1 equivalents), and potassium carbonate (2 equivalents) in acetone. Reflux the mixture until the starting materials are consumed (monitor by TLC). After cooling, filter off the solids and concentrate the filtrate. Purify the residue by column chromatography to obtain the aryl ether intermediate.

  • Grignard Reaction: Prepare the Grignard reagent by reacting an aryl bromide with magnesium turnings in anhydrous THF. Cool the solution of the aryl ether intermediate in anhydrous THF to 0 °C and slowly add the freshly prepared Grignard reagent. Allow the reaction to proceed at room temperature for 1-3 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final diaryl-methanol product by column chromatography.

Biological Evaluation and Structure-Activity Relationship (SAR)

The potency of BET inhibitors derived from the 3,5-dimethylisoxazole scaffold is typically evaluated using in vitro biochemical assays (e.g., AlphaScreen) and cell-based assays. [5][10][11] Table of Biological Activity for Representative 3,5-Dimethylisoxazole-based BET Inhibitors:

CompoundTargetIC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Compound 3 (Hewings et al.) BRD4(1)4.8--[5][6]
Compound 8 (Hewings et al.) BRD4(1)0.794 (AlphaScreen)MV4;110.794[5]
Compound 9 (Hewings et al.) BRD4(1)0.616 (AlphaScreen)MV4;110.616[5]
Compound 39 (Zhou et al.) BRD4(BD1)0.003U2662.1[10]
Compound 22 (Zhang et al.) BRD40.0077HCT1160.162[11]

Structure-activity relationship studies have shown that modifications to the aryl group that binds to the WPF shelf of the bromodomain significantly impact potency. [5][6][9]The linker derived from (3,5-Dimethyl-4-isoxazolyl)methanol provides a crucial vector for positioning this aryl group for optimal hydrophobic interactions.

Conclusion and Future Perspectives

(3,5-Dimethyl-4-isoxazolyl)methanol is a highly valuable and versatile building block in medicinal chemistry. Its primary application as a precursor to the acetyl-lysine mimetic 3,5-dimethylisoxazole core has been instrumental in the development of potent and selective BET bromodomain inhibitors for the treatment of cancer and other diseases. The straightforward synthetic accessibility of this compound, coupled with the established biological importance of its core scaffold, ensures its continued and expanded use in drug discovery programs. Future applications may explore its incorporation into inhibitors of other epigenetic targets that recognize acetylated lysine, further broadening the therapeutic impact of this privileged chemical entity.

References

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. Available at: [Link]

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. Available at: [Link]

  • Banerjee, N., et al. (2021). Exploring structure-activity-relationship of a new class of domain-selective heterocyclic bromodomain inhibitors. American Chemical Society.
  • Zhou, J., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. Available at: [Link]

  • Zhang, Y., et al. (2021). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 12(6), 948–955. Available at: [Link]

  • Thompson, S., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites, 11(6), 390. Available at: [Link]

  • Thompson, S., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Structure-guided discovery of a novel, potent, and orally bioavailable 3,5-dimethylisoxazole aryl-benzimidazole BET bromodomain inhibitor.
  • Matrix Fine Chemicals. (n.d.). (3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHANOL | CAS 19788-36-4. Retrieved from [Link]

  • ResearchGate. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
  • Connect Journals. (n.d.).
  • American Elements. (n.d.). (3,5-Dimethyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • ChemBuyersGuide.com, Inc. (n.d.). BOC Sciences (Page 9).
  • Asian Journal of Chemistry. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvent.
  • Rasayn Academy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube.
  • International Journal of Organic Chemistry. (n.d.).
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.

Sources

Application Notes & Protocols: (3,5-Dimethyl-4-isoxazolyl)methanol as a Versatile Precursor for the Synthesis of Potent BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (3,5-dimethyl-4-isoxazolyl)methanol in the synthesis of potent inhibitors targeting the bromodomain and extra-terminal domain (BET) family member, BRD4. This document elucidates the scientific rationale, provides detailed synthetic protocols, and outlines robust methodologies for the biological evaluation of the resulting compounds.

Introduction: The Therapeutic Promise of Targeting BRD4

Bromodomain-containing protein 4 (BRD4) has emerged as a pivotal therapeutic target in oncology and inflammatory diseases.[1][2] As an epigenetic "reader," BRD4 recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3][4] This activity is crucial for the expression of key oncogenes such as c-Myc, rendering BRD4 a critical node in cancer cell proliferation and survival.[5][6] The development of small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4 has shown significant promise in preclinical and clinical settings.[7][8]

A particularly successful strategy in the design of BRD4 inhibitors has been the incorporation of a 3,5-dimethylisoxazole moiety. This scaffold acts as an effective mimic of acetylated lysine, anchoring the inhibitor within the binding pocket of the bromodomain.[4][9] (3,5-Dimethyl-4-isoxazolyl)methanol represents a readily available and versatile precursor, offering a strategic starting point for the synthesis of a diverse range of potent BRD4 inhibitors.

The Role of (3,5-Dimethyl-4-isoxazolyl)methanol in BRD4 Inhibitor Synthesis

The 3,5-dimethylisoxazole core is a privileged scaffold in BRD4 inhibitor design due to its ability to form a critical hydrogen bond with the asparagine residue (Asn140 in BRD4(1)) in the acetyl-lysine binding pocket.[10] The hydroxyl group of (3,5-dimethyl-4-isoxazolyl)methanol provides a convenient handle for synthetic elaboration, allowing for the introduction of various linkers and recognition elements to occupy adjacent hydrophobic pockets within the bromodomain, thereby enhancing binding affinity and selectivity.

This guide will focus on a representative synthetic route to a potent BRD4 inhibitor, illustrating the conversion of (3,5-dimethyl-4-isoxazolyl)methanol into a key intermediate for coupling to a desired scaffold.

Synthetic Protocol: From Precursor to a Potent BRD4 Inhibitor

This section details a plausible and robust synthetic pathway to a representative 3,5-dimethylisoxazole-containing BRD4 inhibitor. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Overall Synthetic Strategy

The overall strategy involves a two-step conversion of (3,5-dimethyl-4-isoxazolyl)methanol to a more reactive intermediate, (3,5-dimethyl-4-isoxazolyl)methyl methanesulfonate, followed by a nucleophilic substitution with a suitable heterocyclic core to furnish the final BRD4 inhibitor.

G A (3,5-Dimethyl-4-isoxazolyl)methanol B (3,5-Dimethyl-4-isoxazolyl)methyl methanesulfonate A->B Mesylation D Final BRD4 Inhibitor B->D Nucleophilic Substitution C Heterocyclic Core C->D

Caption: Synthetic workflow from precursor to final product.

Step-by-Step Synthesis

Part 1: Synthesis of (3,5-Dimethyl-4-isoxazolyl)methyl methanesulfonate

  • Rationale: Conversion of the primary alcohol to a good leaving group, such as a mesylate, is essential for the subsequent nucleophilic substitution reaction. Methanesulfonyl chloride is a common and effective reagent for this transformation. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction without competing in the substitution.

  • Materials:

    • (3,5-Dimethyl-4-isoxazolyl)methanol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas

  • Protocol:

    • Dissolve (3,5-dimethyl-4-isoxazolyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) dropwise to the stirred solution.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure (3,5-dimethyl-4-isoxazolyl)methyl methanesulfonate.

Part 2: Synthesis of the Final BRD4 Inhibitor

  • Rationale: The mesylated intermediate is now primed for reaction with a nucleophilic heterocyclic core. The choice of the heterocyclic core is critical for defining the final inhibitor's properties, including its interaction with other parts of the BRD4 binding pocket and its pharmacokinetic profile. For this example, we will use a generic "Heterocyclic-NH" core. A non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine without interfering with the reaction.

  • Materials:

    • (3,5-Dimethyl-4-isoxazolyl)methyl methanesulfonate (from Part 1)

    • Appropriate "Heterocyclic-NH" core (e.g., a substituted quinazolinone or similar scaffold)

    • Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a solution of the "Heterocyclic-NH" core (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add a solution of (3,5-dimethyl-4-isoxazolyl)methyl methanesulfonate (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final BRD4 inhibitor.

Biological Evaluation of Synthesized BRD4 Inhibitors

Once synthesized, the inhibitory activity and cellular effects of the novel compounds must be rigorously evaluated. This section provides protocols for key biochemical and cellular assays.

Biochemical Assays for BRD4 Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the interaction between BRD4 and acetylated histones. Two common and robust methods are AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

4.1.1 AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Principle: This bead-based assay measures the proximity of a donor and acceptor bead.[11] One bead is conjugated to the BRD4 protein, and the other to a biotinylated, acetylated histone peptide. When they interact, laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, resulting in a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in signal.[11][12][13][14]

  • Protocol Outline:

    • Prepare a dilution series of the test compound in assay buffer.

    • In a 384-well microplate, add the test compound, recombinant BRD4 protein (e.g., BRD4(1)), and the biotinylated acetylated histone H4 peptide.

    • Incubate at room temperature to allow for binding equilibrium.

    • Add streptavidin-coated donor beads and anti-tag (e.g., anti-GST or anti-His) acceptor beads.

    • Incubate in the dark to allow for bead binding.

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate IC₅₀ values from the dose-response curves.

Parameter Typical Concentration
Recombinant BRD4(1)10-50 nM
Biotinylated H4 peptide10-50 nM
Donor/Acceptor Beads10-20 µg/mL
Compound Concentration10-point, 3-fold serial dilution

4.1.2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Principle: TR-FRET is another proximity-based assay that measures the interaction between a donor and acceptor fluorophore.[15][16][17][18] Typically, BRD4 is labeled with a long-lifetime donor (e.g., Europium), and the acetylated peptide is linked to an acceptor (e.g., APC). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, causing a loss of the FRET signal.

  • Protocol Outline:

    • Prepare a dilution series of the test compound.

    • In a suitable microplate, add the test compound, Europium-labeled BRD4, and the biotinylated acetylated peptide bound to an APC-labeled streptavidin.

    • Incubate to reach binding equilibrium.

    • Read the plate using a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the FRET ratio and determine IC₅₀ values from the dose-response curves.

Cellular Assays for BRD4 Target Engagement and Downstream Effects

Cellular assays are crucial to confirm that the synthesized inhibitor can penetrate cells, engage with BRD4, and elicit the desired biological response.

4.2.1 c-Myc Expression Assay (Western Blot)

  • Rationale: As c-Myc is a key downstream target of BRD4, a hallmark of effective BRD4 inhibition is the downregulation of c-Myc protein expression.[5][6]

  • Protocol Outline:

    • Seed a cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11, a human acute myeloid leukemia cell line) in 6-well plates.

    • Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the dose-dependent reduction in c-Myc levels.

4.2.2 Cell Proliferation/Viability Assay

  • Rationale: To assess the functional consequence of BRD4 inhibition, cell proliferation or viability assays are performed.

  • Protocol Outline:

    • Seed cancer cells (e.g., MV4-11) in a 96-well plate.

    • After allowing the cells to adhere (if applicable), treat with a serial dilution of the test compound.

    • Incubate for a period of 48-72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and incubate according to the manufacturer's instructions.

    • Read the luminescence or absorbance on a plate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

BRD4 Signaling Pathway and Mechanism of Inhibition

BRD4 plays a central role in gene transcription by binding to acetylated histones at super-enhancers and promoters, and recruiting the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb then phosphorylates RNA Polymerase II, stimulating transcriptional elongation of target genes, including oncogenes like c-Myc. BRD4 inhibitors, containing the 3,5-dimethylisoxazole moiety, competitively displace BRD4 from chromatin, leading to the suppression of oncogenic gene expression and subsequent anti-proliferative effects.

G cluster_0 Nucleus Acetylated Histones Acetylated Histones BRD4 BRD4 Acetylated Histones->BRD4 Binds PTEFb PTEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Oncogenes (c-Myc) Oncogenes (c-Myc) RNAPII->Oncogenes (c-Myc) Transcribes Transcription Elongation Transcription Elongation Oncogenes (c-Myc)->Transcription Elongation BRD4 Inhibitor BRD4 Inhibitor BRD4 Inhibitor->BRD4 Competitively Binds

Caption: BRD4 signaling pathway and mechanism of inhibition.

Conclusion

(3,5-Dimethyl-4-isoxazolyl)methanol is a highly valuable and versatile precursor for the synthesis of potent and selective BRD4 inhibitors. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid foundation for researchers to design, synthesize, and characterize novel therapeutic agents targeting the epigenetic reader protein BRD4. The modularity of the synthetic approach allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation cancer therapeutics.

References

  • A bead-based proximity assay for BRD4 ligand discovery. National Institutes of Health. Available at: [Link]

  • Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. AccScience Publishing. Available at: [Link]

  • BRD4 (BD1) TR-FRET Assay Kit. BPS Bioscience. Available at: [Link]

  • BRD4 (BD1+BD2) TR-FRET Assay Kit. BPS Bioscience. Available at: [Link]

  • Screening for Inhibitors of BRD4 Bromodomain Using a Homogeneous Proximity Assay. Agilent Technologies. Available at: [Link]

  • Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma. National Institutes of Health. Available at: [Link]

  • Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation. PubMed Central. Available at: [Link]

  • BRD4-binding enhancer promotes CRC progression by interacting with YY1 to activate the Wnt pathway through upregulation of TCF7L2. PubMed. Available at: [Link]

  • Role of BRD4 in cancer – A review. IP Journal of Diagnostic Pathology and Oncology. Available at: [Link]

  • BRD4 Gene - GeneCards | BRD4 Protein | BRD4 Antibody. GeneCards. Available at: [Link]

  • Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. PubMed Central. Available at: [Link]

  • Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. PubMed Central. Available at: [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. Available at: [Link]

  • Targeting Brd4 for cancer therapy: inhibitors and degraders. PubMed Central. Available at: [Link]

  • Synthesis,Evaluation And Mechanism Study Of BRD4 Small Molecule Inhibitors. Global ETD. Available at: [Link]

  • Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Publications. Available at: [Link]

  • BRD4 Assay Service (AlphaScreen). Reaction Biology. Available at: [Link]

  • An updated patent review of BRD4 degraders. PubMed Central. Available at: [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]

  • BRD4-2 Bromodomain Assay Service (AlphaScreen). Reaction Biology. Available at: [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed Central. Available at: [Link]

  • Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. bioRxiv. Available at: [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PubMed Central. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 3,5-dimethylisoxazole and Pyridone Derivatives as BRD4 Inhibitors. PubMed. Available at: [Link]

  • AlphaScreen binding assays. (A) Inhibitory activities of 10 μM... ResearchGate. Available at: [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PubMed Central. Available at: [Link]

  • Structure-Guided Design of ISOX-DUAL-Based Degraders Targeting BRD4 and CBP/EP300. ACS Publications. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors. ResearchGate. Available at: [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Evaluating Isoxazole Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoxazole derivatives represent a versatile class of heterocyclic compounds with significant potential in oncology.[1] Their diverse mechanisms of action, which include the induction of apoptosis, inhibition of protein kinases, and disruption of the cell cycle, make them attractive candidates for novel anticancer therapies.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing isoxazole compounds on cancer cell lines. We present detailed, field-proven protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, underpinned by the scientific rationale for each experimental choice to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating Isoxazole Compounds in Oncology

The isoxazole moiety is a five-membered heterocyclic ring containing nitrogen and oxygen atoms, a structure that imparts unique physicochemical properties allowing for diverse interactions with biological targets.[4] A growing body of evidence highlights the efficacy of isoxazole-containing compounds against various cancer types through multiple mechanisms.[5] These include, but are not limited to:

  • Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in tumor cells.[2]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at various phases of the cell cycle, such as the G2/M phase.[6][7]

  • Enzyme Inhibition: Isoxazoles can act as inhibitors for crucial enzymes involved in cancer progression, like protein kinases and topoisomerases.[2][3]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a validated target for many successful chemotherapeutics.[5]

Given their multifaceted anti-cancer activities, a systematic in vitro evaluation is the foundational step in characterizing novel isoxazole compounds.[8] This guide provides a robust framework for such an evaluation.

Experimental Design and Workflow

A logical and well-designed experimental workflow is paramount for obtaining reliable and interpretable data. The following diagram illustrates the recommended experimental progression for evaluating a novel isoxazole compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Assays cluster_analysis Phase 4: Data Analysis & Interpretation start Start: Select Cancer Cell Lines & Isoxazole Compound cell_culture Cell Culture & Maintenance start->cell_culture compound_prep Prepare Compound Stock & Working Solutions start->compound_prep viability_assay Cell Viability Assay (MTT) Determine IC50 Values cell_culture->viability_assay compound_prep->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability_assay->apoptosis_assay Based on IC50 cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) viability_assay->cell_cycle_assay Based on IC50 western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot cell_cycle_assay->western_blot data_analysis Data Analysis, Interpretation & Conclusion western_blot->data_analysis signaling_pathway cluster_pathway Cellular Signaling isoxazole Isoxazole Compound akt Akt isoxazole->akt Inhibition p21 p21 akt->p21 bcl2 Bcl-2 akt->bcl2 pi3k PI3K pi3k->akt cdk1_cyclinB CDK1/Cyclin B p21->cdk1_cyclinB g2m_checkpoint G2/M Checkpoint cdk1_cyclinB->g2m_checkpoint mitosis Mitosis g2m_checkpoint->mitosis apoptosis Apoptosis g2m_checkpoint->apoptosis bax Bax caspase9 Caspase-9 bax->caspase9 bcl2->bax caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis

Caption: Hypothetical pathway of isoxazole-induced G2/M arrest and apoptosis.

This diagram illustrates a scenario where an isoxazole compound inhibits the PI3K/Akt signaling pathway. This inhibition could lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn inhibits the CDK1/Cyclin B complex, causing G2/M cell cycle arrest. [6]Simultaneously, Akt inhibition can decrease the expression of the anti-apoptotic protein Bcl-2, leading to the activation of the intrinsic apoptotic cascade. [2]Western blot analysis for key proteins in this pathway (e.g., phospho-Akt, p21, cleaved caspase-3) would be essential to validate this hypothesis.

Conclusion

The protocols outlined in this application note provide a robust and comprehensive framework for the initial in vitro characterization of novel isoxazole compounds as potential anticancer agents. By systematically evaluating their effects on cell viability, apoptosis, and cell cycle progression, researchers can gain crucial insights into their therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Preprints.org. Available from: [Link].

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available from: [Link].

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available from: [Link].

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link].

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available from: [Link].

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available from: [Link].

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Available from: [Link].

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link].

  • Cell Viability Assays. NCBI Bookshelf. Available from: [Link].

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available from: [Link].

  • Monitoring Apoptosis by Flow Cytometry. Biocompare. Available from: [Link].

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link].

  • Apoptosis Assays by Flow Cytometry. Agilent. Available from: [Link].

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Available from: [Link].

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information. Available from: [Link].

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. National Center for Biotechnology Information. Available from: [Link].

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad. Available from: [Link].

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available from: [Link].

  • Flow cytometry-based apoptosis detection. National Center for Biotechnology Information. Available from: [Link].

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Center for Biotechnology Information. Available from: [Link].

  • Western Blot Protocol. OriGene. Available from: [Link].

  • Development of Drug-resistant Cell Lines for Experimental Procedures. National Center for Biotechnology Information. Available from: [Link].

Sources

The Strategic Utility of (3,5-Dimethyl-4-isoxazolyl)methanol as a Versatile Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the isoxazole ring stands as a "privileged scaffold," a structural motif frequently found in a multitude of biologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its importance in drug design. Within this class of valuable heterocycles, (3,5-Dimethyl-4-isoxazolyl)methanol (CAS No: 19788-36-4) emerges as a particularly strategic chemical intermediate.[1][2][3][4][5] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this versatile building block in the creation of complex Active Pharmaceutical Ingredients (APIs), with a particular focus on the burgeoning field of epigenetic modulators.

The primary alcohol functionality at the 4-position of the stable 3,5-dimethylisoxazole core offers a reactive handle for a variety of chemical transformations, allowing for its seamless integration into diverse molecular architectures. This guide will elucidate the causality behind experimental choices, provide detailed, self-validating protocols, and offer visual representations of key synthetic pathways and workflows.

Core Attributes of (3,5-Dimethyl-4-isoxazolyl)methanol

The utility of (3,5-Dimethyl-4-isoxazolyl)methanol as an API intermediate is rooted in its distinct structural and chemical characteristics.

PropertyValueSource
CAS Number 19788-36-4[1][2][4][5]
Molecular Formula C6H9NO2[1][4]
Molecular Weight 127.14 g/mol [1][4]
Appearance White to off-white solid[4]
Melting Point 73-74 °C[4]
Boiling Point 96-97 °C[3]

The 3,5-dimethyl substitution pattern provides steric hindrance that can influence the regioselectivity of subsequent reactions and contributes to the overall stability of the isoxazole ring. The nucleophilic character of the hydroxyl group, coupled with the electronic nature of the isoxazole ring, dictates its reactivity profile.

Synthetic Pathways to (3,5-Dimethyl-4-isoxazolyl)methanol

A robust and scalable synthesis of the intermediate is paramount for its application in drug development. Several synthetic routes to (3,5-Dimethyl-4-isoxazolyl)methanol have been reported, primarily involving the reduction of a carbonyl group at the 4-position.

Protocol 1: Reduction of 3,5-Dimethylisoxazole-4-carboxylate Esters

This is a common and reliable method that proceeds in high yield. The choice of reducing agent is critical and is often dictated by scale and cost considerations.

Workflow for the Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol

Start Methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate Step1 Dissolve in Anhydrous THF Start->Step1 Starting Material Step2 Cool to 0 °C Step1->Step2 Step3 Slowly add LiAlH4 solution Step2->Step3 Exothermic Reaction Step4 Stir at room temperature Step3->Step4 Reduction Step5 Quench with water and NaOH solution Step4->Step5 Workup Step6 Filter and concentrate Step5->Step6 Isolation End (3,5-Dimethyl-4-isoxazolyl)methanol Step6->End Purified Product

Caption: A typical workflow for the synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol via ester reduction.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of methyl 3,5-dimethyl-1,2-oxazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of ester) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 eq) in THF dropwise to the cooled solution. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH4 used in grams.

  • Workup and Isolation: A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude (3,5-Dimethyl-4-isoxazolyl)methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the final product in high purity.

Application as a Key Intermediate in the Synthesis of BRD4 Inhibitors

The 3,5-dimethylisoxazole moiety has been identified as a potent acetyl-lysine (KAc) mimetic, making it a crucial pharmacophore in the development of bromodomain and extra-terminal domain (BET) protein inhibitors, particularly targeting BRD4.[6][7][8][9] These inhibitors have shown significant promise in the treatment of various cancers and inflammatory diseases. (3,5-Dimethyl-4-isoxazolyl)methanol serves as a pivotal starting material for the elaboration of more complex BRD4 inhibitors.

Key Chemical Transformations of the Hydroxymethyl Group

The hydroxymethyl group of (3,5-Dimethyl-4-isoxazolyl)methanol is the primary site for chemical modification, enabling its incorporation into larger drug molecules.

Reaction Pathways for Functionalization

Start (3,5-Dimethyl-4-isoxazolyl)methanol Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Halogenation Halogenation (e.g., SOCl2, PBr3) Start->Halogenation Esterification Esterification (e.g., Acid Chloride, DCC) Start->Esterification Aldehyde 3,5-Dimethylisoxazole-4-carbaldehyde Oxidation->Aldehyde Halide 4-(Halomethyl)-3,5-dimethylisoxazole Halogenation->Halide Ester Isoxazolyl-4-methyl Ester Esterification->Ester CarboxylicAcid 3,5-Dimethylisoxazole-4-carboxylic Acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Key functional group transformations of (3,5-Dimethyl-4-isoxazolyl)methanol.

1. Oxidation to Aldehydes and Carboxylic Acids:

The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[10][11] Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (KMnO4) or by using a two-step procedure involving the aldehyde intermediate.[12][13][14] These transformations are crucial for subsequent amide bond formations, a common step in API synthesis.

2. Conversion to Halomethyl Derivatives:

The hydroxyl group can be readily converted to a good leaving group, such as a halide. Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) affords the corresponding 4-(chloromethyl)- or 4-(bromomethyl)-3,5-dimethylisoxazole.[15][16] These halo-derivatives are excellent electrophiles for substitution reactions with various nucleophiles, including amines, phenols, and thiols.

3. Esterification:

Standard esterification conditions, such as reaction with an acid chloride or carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), can be employed to form esters.[17] This allows for the introduction of diverse side chains and can be used to modulate the physicochemical properties of the final API.

Protocol 2: Representative Synthesis of a BRD4 Inhibitor Precursor

This protocol outlines a representative synthesis of a key intermediate for a BRD4 inhibitor, demonstrating the practical application of the chemical transformations described above.

Step-by-Step Methodology:

Part A: Synthesis of 4-(Bromomethyl)-3,5-dimethylisoxazole

  • Reaction Setup: To a solution of (3,5-Dimethyl-4-isoxazolyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/g) at 0 °C, add phosphorus tribromide (PBr3) (0.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to obtain the crude 4-(bromomethyl)-3,5-dimethylisoxazole, which can be used in the next step without further purification.

Part B: Alkylation of a Phenolic Moiety

  • Reaction Setup: To a solution of a suitable phenolic precursor (e.g., 4-hydroxybenzaldehyde) (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) (1.5 eq).

  • Alkylation: Add the crude 4-(bromomethyl)-3,5-dimethylisoxazole (1.1 eq) from Part A to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by HPLC.

  • Workup and Purification: After completion, cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired ether-linked intermediate.

Analytical Characterization and Quality Control

Ensuring the purity and identity of (3,5-Dimethyl-4-isoxazolyl)methanol and its derivatives is critical. A combination of analytical techniques should be employed.

Analytical TechniquePurpose
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.
Melting Point Analysis Preliminary assessment of purity.

Conclusion

(3,5-Dimethyl-4-isoxazolyl)methanol is a highly valuable and versatile chemical intermediate with significant potential in the synthesis of APIs, particularly in the development of novel therapeutics targeting epigenetic pathways. Its straightforward synthesis and the predictable reactivity of its hydroxymethyl group allow for its strategic incorporation into complex molecular scaffolds. The protocols and conceptual frameworks presented in this application note are intended to provide a solid foundation for researchers to leverage the full potential of this important building block in their drug discovery and development endeavors.

References

  • Design, Synthesis and Biological Evaluation of 3,5-dimethylisoxazole and Pyridone Derivatives as BRD4 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem. [Link]

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5‐Dimethylisoxazole Derivatives as BRD4 Inhibitors. Semantic Scholar. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PubMed Central. [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PubMed Central. [Link]

  • (3,5-Dimethylisoxazol-4-yl)methanol. GlobalChemMall. [Link]

  • (3,5-Dimethyl-4-isoxazolyl)methanol | CAS 19788-36-4. AMERICAN ELEMENTS. [Link]

  • Quantum chemical insight and continuum solvation prediction of halogen substituted isoxazol 5-yl methanol compounds by PCM. International Journal of Advanced Research and Development. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. [Link]

  • Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. [Link]

  • Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. [Link]

  • Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. PubMed Central. [Link]

  • oxidation of alcohols. Chemguide. [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time. CNR-IRIS. [Link]

  • Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian Journal of Chemistry. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Method for preparing 3,5-phthalic dimethyl ester sulfonate sodium.
  • Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. ResearchGate. [Link]

  • A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. ResearchGate. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. ResearchGate. [Link]

Sources

Allylic-allylic alkylation methods using 3,5-dimethyl-4-nitroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the search results reveals a key publication directly addressing the user's topic: "Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives" in The Journal of Organic Chemistry. This article details the use of 3,5-dimethyl-4-nitroisoxazole as a vinylogous pronucleophile in the allylic-allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates, catalyzed by dimeric cinchona alkaloids for high enantiocontrol.

This primary source provides the core methodology, mechanism, and a general experimental protocol. I will build the Application Note around this specific, documented method. The other search results on the Tsuji-Trost reaction, the general reactivity of isoxazoles, and the role of nitro compounds will provide the necessary background and context to fulfill the "Expertise & Experience" requirement of the prompt. I have sufficient information to construct the detailed guide as requested.

Application Note & Protocol: Asymmetric Allylic-Allylic Alkylation Utilizing 3,5-Dimethyl-4-nitroisoxazole as a Vinylogous Pronucleophile

Introduction: A Novel Approach to Chiral Dicarboxylic Acid Precursors

The construction of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials science. Allylic alkylation reactions, such as the well-established Tsuji-Trost reaction, are powerful tools for this purpose, typically involving the reaction of a nucleophile with an allylic electrophile under transition metal catalysis.[1] However, the field is continually evolving, with a drive towards developing novel, metal-free catalytic systems and expanding the scope of accessible nucleophiles.

This guide details a recently developed, organocatalyzed asymmetric allylic-allylic alkylation that utilizes 3,5-dimethyl-4-nitroisoxazole as a novel vinylogous pronucleophile.[2][3][4][5] This methodology provides a unique and efficient pathway to enantiomerically enriched structures that serve as valuable precursors to dicarboxylic acids.[2][4] The reaction pairs the nitroisoxazole with Morita-Baylis-Hillman (MBH) carbonates, which act as the allylic electrophile source, under the control of a dimeric cinchona alkaloid catalyst. This system offers excellent enantiocontrol and leverages the unique reactivity of the nitroisoxazole core, which can be subsequently transformed into a carboxylic acid moiety.[2][5]

This document serves as a comprehensive guide for researchers, providing the mechanistic rationale, a detailed experimental protocol, and practical insights for the successful application of this innovative synthetic method.

Mechanistic Rationale and Key Concepts

The success of this allylic-allylic alkylation hinges on a dual-activation catalytic cycle orchestrated by a nucleophilic organocatalyst, specifically a dimeric cinchona alkaloid derivative.[2] The choice of this catalyst is critical for achieving high enantioselectivity.

The Role of the Reagents:

  • 3,5-Dimethyl-4-nitroisoxazole (1): This compound functions as the key pronucleophile. The methyl group at the C5 position is activated by the strongly electron-withdrawing nitro group at the C4 position.[6] This allows for deprotonation under mild basic conditions to form a resonance-stabilized anion, which acts as the carbon nucleophile in the key C-C bond-forming step.[2]

  • Morita-Baylis-Hillman (MBH) Carbonates (2): These are versatile allylic electrophiles. They are readily prepared and serve as excellent substrates for nucleophilic allylic substitution.

  • Dimeric Cinchona Alkaloid Catalyst (e.g., 5f in the original work): This chiral, nucleophilic catalyst initiates the reaction and controls the stereochemical outcome. Its complex, three-dimensional structure creates a chiral environment that directs the approach of the nucleophile to the electrophile, resulting in high enantiomeric excess (ee) of the final product.

The Catalytic Cycle:

The proposed mechanism involves two independent activation processes that converge for the key alkylation step.[2]

  • Electrophile Activation: The cinchona alkaloid catalyst performs a nucleophilic attack (SN2′) on the MBH carbonate 2 , displacing the carbonate leaving group to form a chiral allylic cation intermediate A and releasing CO₂ and a tert-butoxide anion.

  • Nucleophile Activation: In parallel, the tert-butoxide generated in the first step is sufficiently basic to deprotonate the 3,5-dimethyl-4-nitroisoxazole 1 at the C5-methyl position. This creates the resonance-stabilized isoxazole anion B .

  • Stereoselective C-C Bond Formation: The catalyst-bound allylic intermediate A then undergoes a second SN2′ reaction with the isoxazole anion B . This step occurs within the chiral pocket of the catalyst, which dictates the facial selectivity of the attack, leading to the formation of the final product 3 with high enantiopurity. The catalyst is regenerated and can re-enter the catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle MBH MBH Carbonate (2) A Intermediate A [Allyl-Nu]⁺ MBH->A + Catalyst (Nu) - t-BuOCO₂⁻ CAT Catalyst (Nu) B Anion B [Isoxazole]⁻ Product Product (3) A->Product + Anion B Isoxazole 3,5-Dimethyl-4- nitroisoxazole (1) Isoxazole->B + t-BuO⁻ Base t-BuO⁻ Regen_CAT Catalyst (Nu) End Product->End  Regenerates  Catalyst Start

Caption: Proposed dual-activation catalytic cycle for the allylic-allylic alkylation.

Experimental Protocol: General Procedure

This protocol is adapted from the general procedure reported by Wasielewski, M., et al. in The Journal of Organic Chemistry (2020).[2] Researchers should consult the original publication for specific substrate details and characterization data.

Materials and Reagents:

  • 3,5-Dimethyl-4-nitroisoxazole (1)

  • Appropriate Morita-Baylis-Hillman (MBH) carbonate (2)

  • Dimeric cinchona alkaloid catalyst (e.g., (DHQD)₂PHAL or similar)

  • Anhydrous Chloroform (CHCl₃)

  • Standard laboratory glassware (screw-cap vials)

  • Magnetic stirrer and heating block

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Workflow Overview:

Caption: High-level workflow for the asymmetric allylic-allylic alkylation experiment.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous chloroform as the reaction solvent to prevent side reactions.

  • Reaction Setup:

    • To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 3,5-dimethyl-4-nitroisoxazole (1 , 0.1 mmol, 1.0 equiv).

    • Add the corresponding MBH carbonate (2 , 0.1 mmol, 1.0 equiv).

    • Add the dimeric cinchona alkaloid catalyst (5f in the original paper, 0.01 mmol, 0.1 equiv).

    • Add anhydrous chloroform (0.4 mL).

    • Seal the vial tightly with its cap.

  • Reaction Execution and Monitoring:

    • Place the vial in an aluminum heating block pre-heated to 40 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by taking small aliquots and analyzing via thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 24 hours.[2]

  • Purification:

    • Upon completion, concentrate the reaction mixture in vacuo to remove the chloroform.

    • The crude residue can be directly purified by flash column chromatography on silica gel. The specific eluent system will depend on the substrate used but is typically a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Summary and Substrate Scope

The methodology has been shown to be effective for a range of MBH carbonates, delivering the desired products in high yields and with excellent enantioselectivity.

EntryMBH Carbonate Aryl Group (Ar)Yield (%)ee (%)
1Phenyl8596
24-Chlorophenyl8997
34-Bromophenyl9198
42-Chlorophenyl8198
5Naphthyl8394
6Thienyl7595
Data is representative and adapted from Wasielewski, M., et al., J. Org. Chem. 2020, 85, 5, 2938–2944.[2]

Troubleshooting and Key Insights

  • Low Yield:

    • Cause: Incomplete reaction or degradation of starting materials/product.

    • Solution: Ensure all reagents are pure and the solvent is strictly anhydrous. Verify the temperature of the heating block. The catalyst loading is crucial; ensure accurate measurement.

  • Low Enantioselectivity:

    • Cause: Impure or degraded catalyst. Presence of water or other protic impurities.

    • Solution: Use a freshly purchased or properly stored catalyst. Ensure the reaction is run under anhydrous conditions. The choice of solvent can also influence stereoselectivity; chloroform was found to be optimal in the original study.[2]

  • No Reaction:

    • Cause: Inactive catalyst or incorrect reagents.

    • Solution: Verify the identity and purity of all starting materials. Run a positive control using a substrate known to work well from the original publication.

Expert Insight: The transformation of the 4-nitroisoxazole moiety in the product is a key feature of this methodology, opening a pathway to dicarboxylic acid derivatives.[2][4] This subsequent transformation typically involves reductive methods to cleave the N-O bond of the isoxazole ring, followed by hydrolysis. This synthetic utility significantly enhances the value of the described allylic-allylic alkylation.

References

  • Wasielewski, M., et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 2938–2944. [Link]

  • Wasielewski, M., et al. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. PubMed. [Link]

  • Wasielewski, M., et al. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. Scilit. [Link]

  • Wasielewski, M., et al. (2020). (PDF) Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. Wikipedia. Retrieved from [Link]

  • Request PDF. (2017). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. ResearchGate. [Link]

Sources

Designing 3,5-Diaryl Isoxazole Derivatives as Potential Anticancer Agents: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold, a five-membered heterocycle, is a prominent structural motif in medicinal chemistry, demonstrating a wide array of biological activities. Among its derivatives, 3,5-diaryl isoxazoles have emerged as a particularly promising class of compounds for the development of novel anticancer agents.[1][2][3] Their synthetic accessibility and the tunable nature of the two aryl rings allow for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity. This guide provides an in-depth overview of the design principles, synthetic strategies, and a comprehensive suite of protocols for the biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer therapeutics. It is intended to serve as a practical resource for researchers in academic and industrial settings who are engaged in the discovery and development of new oncology drugs.

Introduction: The Rationale for Targeting 3,5-Diaryl Isoxazoles in Oncology

The pursuit of novel chemical entities with potent and selective anticancer activity is a paramount objective in drug discovery. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many clinically approved drugs. The isoxazole ring system is considered a "privileged" structure due to its ability to interact with a variety of biological targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking.

The 3,5-diaryl substitution pattern offers a robust framework for several reasons:

  • Structural Rigidity and Planarity: The isoxazole core provides a rigid linker, positioning the two aryl rings in a defined spatial orientation, which can be crucial for specific binding to target proteins.

  • Modularity and Diversity: The synthesis allows for the independent variation of substituents on both aryl rings (at positions 3 and 5). This modularity is ideal for systematically exploring the chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

  • Diverse Mechanisms of Action: 3,5-diaryl isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways like PI3K/Akt.[3][4] This mechanistic diversity provides multiple avenues for therapeutic intervention.

Design Strategy and Structure-Activity Relationship (SAR) Insights

The design of potent 3,5-diaryl isoxazole anticancer agents hinges on a thorough understanding of their SAR. The electronic and steric properties of the substituents on the aryl rings play a critical role in determining the compound's efficacy and selectivity.

Key Causality Behind Design Choices:

  • Aryl Ring at Position 3: This ring often plays a crucial role in anchoring the molecule within the binding pocket of the target protein. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) can significantly influence binding affinity by altering the electronic distribution and potential for hydrogen bonding.

  • Aryl Ring at Position 5: Substituents on this ring frequently modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for bioavailability. Additionally, they can make secondary contacts with the target, further enhancing potency. For instance, studies have shown that specific substitutions can lead to enhanced activity against prostate cancer cell lines.[2]

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for 3,5-Diaryl Isoxazole Analogs

Compound IDR1 (at C3-Aryl)R2 (at C5-Aryl)MCF-7 IC50 (µM)PC3 IC50 (µM)
ISO-01HH15.221.5
ISO-024-ClH5.88.1
ISO-034-OCH3H10.114.3
ISO-044-Cl4-F2.13.5
ISO-054-Cl4-OCH34.56.2

This table illustrates how systematic modification of the aryl rings can lead to significant improvements in anticancer potency. The data is for illustrative purposes only.

Synthetic Chemistry: Protocols for 3,5-Diaryl Isoxazole Synthesis

The most common and efficient method for synthesizing 3,5-diaryl isoxazoles is through a 1,3-dipolar cycloaddition reaction between an in situ generated nitrile oxide and an alkyne.[5][6][7] An alternative well-established route involves the cyclization of a chalcone intermediate with hydroxylamine.[8]

Protocol 3.1: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 3,5-diaryl isoxazole from a substituted benzaldoxime and a phenylacetylene derivative.

Rationale: This method is highly convergent and allows for the introduction of diverse aryl groups at both the 3- and 5-positions of the isoxazole core. The nitrile oxide is generated in situ from the corresponding aldoxime to avoid its dimerization.

Materials:

  • Substituted benzaldoxime

  • Substituted phenylacetylene

  • Chloramine-T or N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA) or another suitable base

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Reaction vessel, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: In a clean, dry reaction flask, dissolve the substituted benzaldoxime (1.0 eq) and the substituted phenylacetylene (1.1 eq) in the chosen solvent (e.g., DCM).

  • Base Addition: Add triethylamine (1.5 eq) to the reaction mixture. The base is crucial for facilitating the elimination of HCl to form the nitrile oxide.

  • Oxidant Addition: Slowly add the oxidant (e.g., Chloramine-T, 1.2 eq) to the stirred solution at room temperature. The reaction may be exothermic, so slow addition is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-diaryl isoxazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow Start Substituted Benzaldoxime + Substituted Phenylacetylene Reaction 1,3-Dipolar Cycloaddition (Base, Oxidant, Solvent) Start->Reaction Step 1-3 Workup Aqueous Work-up & Extraction Reaction->Workup Step 4-5 Purification Column Chromatography Workup->Purification Step 6 Product Pure 3,5-Diaryl Isoxazole Purification->Product Characterization NMR, Mass Spec Product->Characterization Step 7

Caption: Workflow for the synthesis and characterization of 3,5-diaryl isoxazoles.

In Vitro Anticancer Evaluation: A Multi-Assay Approach

A crucial step in drug discovery is the comprehensive in vitro evaluation of the synthesized compounds to determine their anticancer activity and elucidate their mechanism of action.[9][10][11][12][13]

Protocol 4.1: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3,5-diaryl isoxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates, multi-channel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17]

  • Compound Treatment: Treat the cells with serial dilutions of the 3,5-diaryl isoxazole compounds for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 4.2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18][19] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[18][19]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells after treatment with the test compound, including both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[21]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[20][22]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20][22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[18][20]

    • Healthy cells: Annexin V-negative and PI-negative.[18]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[18]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

Protocol 4.3: Tubulin Polymerization Inhibition Assay

Many anticancer agents exert their effect by disrupting microtubule dynamics. This assay determines if the isoxazole derivatives inhibit the polymerization of tubulin into microtubules.[23][24]

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter.[23][24] Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (General Tubulin Buffer with GTP)

  • Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls[23]

  • 3,5-diaryl isoxazole derivatives

  • Temperature-controlled microplate reader

Procedure:

  • Preparation: Prepare the tubulin reaction mix on ice.[23]

  • Compound Addition: Add the test compounds, positive controls, or vehicle control to the wells of a pre-warmed 96-well plate.[23]

  • Initiation: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.[23]

  • Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C and record the absorbance at 340 nm every minute for 60 minutes.[25][26]

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC50 for tubulin polymerization inhibition by plotting the maximal polymerization rate against the logarithm of the compound concentration.[24]

Understanding the Molecular Landscape: Relevant Signaling Pathways

The anticancer activity of 3,5-diaryl isoxazoles is often linked to their ability to modulate critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.[3]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in many types of cancer.[27][28][29] Inhibition of this pathway is a validated strategy for cancer therapy.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad, FOXO) Akt->Downstream Phosphorylates PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: The PI3K/Akt pathway, a key target in cancer therapy.

Some 3,5-diaryl isoxazole derivatives may exert their anticancer effects by inhibiting one or more kinases in this pathway, leading to decreased cell proliferation and the induction of apoptosis.

Conclusion and Future Perspectives

The 3,5-diaryl isoxazole scaffold represents a versatile and highly tractable platform for the design and development of novel anticancer agents. The synthetic accessibility and the potential for multi-faceted mechanisms of action make these compounds an attractive area for further investigation. Future efforts should focus on optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling and advanced biological screening techniques will undoubtedly accelerate the translation of these promising molecules from the laboratory to the clinic.

References

  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e379. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Kamal, A., Bharathi, E. V., Reddy, J. S., et al. (2011). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. European Journal of Medicinal Chemistry, 46(2), 691-703. [Link]

  • Kamal, A., Reddy, M. K., Reddy, D. D., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5825-5829. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). PI3K/Akt signalling pathway and cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in Oncology, 4, 66. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cold Spring Harbor Perspectives in Medicine, 8(5), a026888. [Link]

  • National Institutes of Health. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health. [Link]

  • Chiacchio, M. A., Iannazzo, D., Pisani, L., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]

  • National Institutes of Health. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • PubMed. (2006). Cytotoxic assays for screening anticancer agents. PubMed. [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 226. [Link]

  • ResearchGate. (2024). Synthesis of Unusually Substituted 2,4,5-Trimethoxy 3,5-Diaryl Isoxazoles from Natural Precursor: Antimicrobial and Anticancer Activities. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Sci-Hub. (2014). Investigations on intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines and azepanes. Tetrahedron, 70(31), 4640-4644. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

  • PubMed. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17296-17304. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • National Institutes of Health. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. National Institutes of Health. [Link]

  • ResearchGate. (2025). The discovery and mechanism of action of novel tumor-selective and apoptosis-inducing 3,5-diaryl-1,2,4-oxadiazole series using a chemical genetics approach. ResearchGate. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(19), 6069-6084. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • PubMed. (n.d.). Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2, 3-dihydroquinazolinone hybrids as anticancer agents. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important isoxazole derivative. As a key building block in medicinal chemistry, optimizing its synthesis for high yield and purity is crucial.[1] This document provides field-proven insights and scientifically-grounded protocols to help you navigate the common challenges of this multi-step synthesis.

The synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol typically involves two key stages:

  • Formation of a 4-substituted-3,5-dimethylisoxazole precursor, such as an ester or aldehyde.

  • Reduction of the carbonyl group at the 4-position to the desired primary alcohol.

This guide is structured to address potential issues in both stages, as well as in the final purification.

Part 1: Troubleshooting the Isoxazole Ring Formation

The initial and most critical phase is the construction of the 3,5-dimethylisoxazole core. A common and efficient method involves the condensation of a β-dicarbonyl compound (like acetylacetone) with hydroxylamine, or related multi-component reactions.[2][3] Low yields or the formation of impurities at this stage will invariably impact the subsequent reduction step.

FAQ 1: My yield for the 3,5-dimethylisoxazole precursor is unexpectedly low. What are the primary causes and how can I fix this?

Answer: Low yields in isoxazole synthesis are a frequent issue and can be traced back to several factors, from starting material integrity to suboptimal reaction conditions. A systematic troubleshooting approach is the most effective way to identify and resolve the problem.[4]

Potential Causes & Solutions:

  • Purity of Starting Materials: The reactivity of 1,3-dicarbonyl compounds can be affected by their keto-enol tautomeric equilibrium. Ensure your acetylacetone and hydroxylamine hydrochloride are of high purity.

  • Reaction pH: The pH of the reaction is critical. The initial condensation reaction is often favored under slightly acidic or basic conditions, depending on the specific protocol. For instance, a reaction between a β-ketoester and hydroxylamine might be performed in the presence of NaOH.[5] It is advisable to monitor and adjust the pH throughout the reaction.

  • Reaction Temperature and Time: Isoxazole formation can be sensitive to temperature. While some protocols proceed at room temperature, others may require heating to drive the reaction to completion.[6] However, excessive heat or prolonged reaction times can lead to product degradation.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The polarity of the solvent can influence reaction rates and yields. Alcohols like ethanol or methanol are commonly used, often in aqueous mixtures.[5][7] Some modern, green chemistry approaches have demonstrated high yields in water, sometimes with the aid of a catalyst.[2][3]

dot

Low_Yield_Troubleshooting cluster_checks Initial Checks cluster_optimization Optimization Strategies start Low Precursor Yield check_reagents Verify Purity of Starting Materials start->check_reagents Begin Here check_conditions Confirm Correct Reaction Conditions (Temp, Time, pH) check_reagents->check_conditions If pure optimize_ph Systematically Vary pH check_conditions->optimize_ph If correct optimize_solvent Screen Different Solvents (e.g., EtOH, MeOH, H2O) optimize_ph->optimize_solvent optimize_temp Optimize Temperature & Reaction Time via TLC optimize_solvent->optimize_temp add_catalyst Consider Catalyst (e.g., Pyruvic Acid) optimize_temp->add_catalyst end_node Improved Yield add_catalyst->end_node

Caption: Troubleshooting flowchart for low isoxazole precursor yield.

Part 2: Troubleshooting the Reduction to (3,5-Dimethyl-4-isoxazolyl)methanol

The conversion of the carbonyl group (from a precursor like 3,5-dimethylisoxazole-4-carboxaldehyde or an ester derivative) to a primary alcohol is the final key transformation. The choice of reducing agent and reaction conditions is paramount to achieving a high yield without compromising the integrity of the isoxazole ring.

FAQ 2: My reduction reaction is incomplete, and I still have starting material present. How can I improve the conversion?

Answer: Incomplete reduction is typically due to insufficient reducing agent activity or non-optimal reaction conditions.

Potential Causes & Solutions:

  • Choice of Reducing Agent: The reactivity of the carbonyl group dictates the required strength of the reducing agent. Esters are significantly less reactive than aldehydes.

    • For reducing an ester (e.g., ethyl 3,5-dimethylisoxazole-4-carboxylate), a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is often necessary.[8][9] Sodium Borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently.[8]

    • For reducing an aldehyde (e.g., 3,5-dimethylisoxazole-4-carboxaldehyde), the milder Sodium Borohydride (NaBH₄) is usually sufficient and offers better functional group tolerance.[9]

  • Stoichiometry of Reducing Agent: The reduction of an ester to a primary alcohol requires two hydride equivalents.[10] It is common practice to use an excess of the reducing agent (e.g., 1.5 to 2.0 equivalents of LiAlH₄) to ensure the reaction goes to completion.

  • Temperature and Reaction Time: LiAlH₄ reductions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction.[11] If the reaction is sluggish, gentle heating (refluxing in THF) may be required.[12] Again, monitor the reaction by TLC to confirm the disappearance of the starting material.

FAQ 3: I suspect the isoxazole ring is decomposing during the reduction. What conditions cause this and how can it be prevented?

Answer: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain reductive conditions, leading to ring-opening and a significant drop in yield.[4]

Potential Causes & Solutions:

  • Harsh Reducing Agents: While powerful, some reducing agents can lead to undesired side reactions. Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond and should generally be avoided if the goal is to preserve the isoxazole ring.[4]

  • Strongly Basic or Acidic Workup: The isoxazole ring can be sensitive to strongly basic or acidic conditions, which can catalyze decomposition.[4][13] During the workup of a LiAlH₄ reaction, which typically involves quenching with water and acid or a Fieser workup (water, then NaOH solution), it is important to perform the procedure at low temperatures and avoid prolonged exposure to harsh pH.

  • Milder Alternatives: If ring decomposition is a persistent issue, consider using alternative, milder reducing agents. Diisobutylaluminum Hydride (DIBAL-H) is a powerful reducing agent that often provides more selectivity than LiAlH₄ and can be used at low temperatures.[12] Lithium Borohydride (LiBH₄) is another option that is more reactive than NaBH₄ but less harsh than LiAlH₄.[12]

dot

Reducing_Agent_Selection cluster_reagents Choice of Reducing Agent start Select Starting Material ester Ester Precursor (e.g., Ethyl Ester) start->ester aldehyde Aldehyde Precursor start->aldehyde lah LiAlH4 (Strong, Common Choice) ester->lah Recommended dibal DIBAL-H (Strong, More Selective) ester->dibal Alternative nabh4 NaBH4 (Mild, Selective for Aldehydes) ester->nabh4 Not Recommended aldehyde->lah Possible, but less selective aldehyde->nabh4 Recommended outcome_alcohol (3,5-Dimethyl-4-isoxazolyl)methanol lah->outcome_alcohol dibal->outcome_alcohol nabh4->outcome_alcohol From Aldehyde outcome_no_reaction Incomplete or No Reaction nabh4->outcome_no_reaction From Ester

Caption: Decision tree for selecting a suitable reducing agent.

Part 3: Purification Strategies

FAQ 4: How can I effectively purify the final (3,5-Dimethyl-4-isoxazolyl)methanol product?

Answer: Purifying polar, hydroxyl-containing compounds can be challenging due to their solubility characteristics and potential for streaking on silica gel.

Recommended Purification Methods:

  • Column Chromatography: This is the most common and effective method.[4]

    • Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The polar alcohol product will elute at higher ethyl acetate concentrations. Adding a small amount of methanol (1-5%) to the ethyl acetate can help elute highly polar compounds.

    • TLC Analysis: Before running the column, carefully screen different solvent systems using TLC to find the one that provides the best separation between your product and any remaining starting material or byproducts.

  • Recrystallization: If the final product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final polishing step. A solvent system of ethyl acetate/hexane or dichloromethane/hexane is often a good starting point.

  • Aqueous Workup: Before chromatography, a thorough aqueous workup is essential to remove inorganic salts from the reduction step. This typically involves partitioning the crude reaction mixture between an organic solvent (like Ethyl Acetate or Dichloromethane) and water or a slightly acidic aqueous solution.

Appendix A: Detailed Experimental Protocol

This protocol is a synthesized example based on established chemical principles for the reduction of an isoxazole ester.[8][9][12]

Synthesis of (3,5-Dimethyl-4-isoxazolyl)methanol from Ethyl 3,5-dimethylisoxazole-4-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.).

  • Solvent Addition: Suspend the LiAlH₄ in anhydrous Tetrahydrofuran (THF) (approx. 0.5 M concentration relative to the ester) and cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Dissolve Ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ slurry via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until all the starting ester has been consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C. Cautiously and slowly, quench the reaction by the sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL)

  • Workup: Stir the resulting granular white precipitate at room temperature for 1 hour. Filter the solid through a pad of Celite, washing thoroughly with THF and Ethyl Acetate.

  • Extraction: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of Hexane/Ethyl Acetate to afford the pure (3,5-Dimethyl-4-isoxazolyl)methanol.

Appendix B: Reagent Selection Guide

Table 1: Comparison of Common Reducing Agents for Ester/Aldehyde Reduction

Reducing AgentAbbreviationRelative StrengthSelectivityTypical SolventsKey AdvantagesKey Disadvantages
Lithium Aluminum HydrideLiAlH₄Very StrongLowTHF, Diethyl EtherPowerful, reliably reduces esters and acids.[10][12]Highly reactive with water/protic solvents; can reduce other functional groups.[9]
Sodium BorohydrideNaBH₄MildHighMethanol, EthanolSelective for aldehydes/ketones; stable in protic solvents.[12]Generally does not reduce esters or carboxylic acids.[8][9]
Diisobutylaluminum HydrideDIBAL-HStrongModerate-HighToluene, Hexane, DCMMore selective than LiAlH₄; soluble in hydrocarbons.[12]Can be more expensive; requires careful temperature control.
Lithium BorohydrideLiBH₄ModerateModerateTHFStronger than NaBH₄, can reduce esters; soluble in THF.[12]Less reactive than LiAlH₄.

References

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Organic-Chemistry.org. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Chemistry Steps. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Organic-Chemistry.org. Retrieved from [Link]

  • Hosseini, S. A., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Shaikh, R. U., et al. (2024).
  • Mahajan, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 702.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate. Retrieved from [Link]

  • Singh, U. P., & Singh, R. P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(52), 32903-32929.
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2018). Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones in Green Media. Jordan Journal of Chemistry, 13(4).
  • Lönn, H., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(3), 1150-1160.
  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Medicinal Chemistry Letters, 4(2), 220-225.
  • Riddick, J. A., et al. (1986).

Sources

Technical Support Center: Purification of Crude (3,5-Dimethyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3,5-Dimethyl-4-isoxazolyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important isoxazole intermediate. Here, we provide expert-driven insights, troubleshooting protocols, and answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (3,5-Dimethyl-4-isoxazolyl)methanol?

The primary impurities are directly related to its common synthesis route: the reduction of ethyl 3,5-dimethylisoxazole-4-carboxylate.

  • Starting Material: Unreacted ethyl 3,5-dimethylisoxazole-4-carboxylate is the most prevalent and often most challenging impurity to remove due to its structural similarity to the product.

  • Reducing Agent Byproducts: Salts and complexes derived from the reducing agent (e.g., borohydride salts from NaBH₄ reduction, or aluminum salts from LiAlH₄).

  • Solvents: Residual solvents from the reaction and workup steps (e.g., ethanol, tetrahydrofuran (THF), ethyl acetate).

  • Side-Reaction Products: Minor impurities may arise from over-reduction or side reactions, although these are typically less significant.

Q2: What are the recommended initial purification methods for this compound?

The choice of purification method depends on the scale and the impurity profile of your crude material.

  • Aqueous Workup: An initial aqueous wash is crucial to remove water-soluble salts and byproducts from the reducing agent.

  • Recrystallization: This is often the most effective method for removing the starting ester impurity on a larger scale. The polarity difference between the target alcohol and the less polar ester allows for efficient separation with a carefully chosen solvent system.

  • Flash Column Chromatography: For smaller scales or when recrystallization fails to achieve the desired purity, silica gel chromatography is the method of choice. It provides excellent separation of the more polar alcohol product from the non-polar and less-polar impurities.

Q3: Is (3,5-Dimethyl-4-isoxazolyl)methanol stable to heat and different pH conditions?

The isoxazole ring is a stable aromatic system but has known liabilities.[1]

  • Heat: The compound is generally stable to moderate heat, making recrystallization from boiling solvents feasible. However, prolonged exposure to very high temperatures should be avoided to prevent potential rearrangement or decomposition.[1]

  • pH Stability: The isoxazole ring is sensitive to cleavage under certain pH conditions. It is generally stable in acidic to neutral aqueous solutions at ambient temperature.[2][3] However, it can be susceptible to base-catalyzed ring opening, especially at elevated temperatures.[1][2] Therefore, strongly basic conditions (e.g., pH > 10) should be avoided during workup and purification.[2]

Q4: How can I effectively monitor the purification process and distinguish the product from the starting ester by Thin-Layer Chromatography (TLC)?

TLC is an indispensable tool for monitoring the purification. Due to the hydroxyl group, the product, (3,5-Dimethyl-4-isoxazolyl)methanol, is significantly more polar than its parent ester.

  • TLC System: A standard mobile phase for analysis is 30-50% ethyl acetate in hexanes on a silica gel plate.

    • The ester (starting material) will have a higher Rf value (travels further up the plate).

    • The alcohol (product) will have a lower Rf value.

  • Visualization: Neither the ester nor the alcohol is strongly UV-active. Therefore, a chemical stain is required for visualization.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the alcohol functional group, appearing as a yellow or light brown spot on a purple/pink background upon gentle heating.[4][5]

    • PMA (Phosphomolybdic Acid) Stain: This is a general-purpose stain that will visualize both spots, typically as dark blue or green spots on a light green/yellow background after heating.[6]

Part 2: Troubleshooting Guides

Guide 1: Issues with Crystallization & Recrystallization

Problem: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[7][8] This often happens when a solid's melting point is lower than the temperature of the solution from which it is crystallizing, or when high levels of impurities are present.[7][9]

Causality & Solutions:

  • High Impurity Load: A large amount of impurity, particularly the starting ester, can significantly depress the melting point of the mixture, leading to oiling.

    • Solution: Attempt a pre-purification step. Perform a quick filtration through a small plug of silica gel with a moderately polar solvent (e.g., 20% ethyl acetate/hexanes) to remove the bulk of non-polar impurities before attempting recrystallization.

  • Supersaturation Occurs at a Temperature Above the Melting Point: The solution is becoming saturated while it is still too hot.

    • Solution 1: Re-heat the mixture to redissolve the oil, then add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to keep it in solution at a lower temperature. Allow it to cool more slowly.[7]

    • Solution 2: Change the solvent system entirely. Choose a solvent with a lower boiling point.

  • Inappropriate Cooling Rate: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.

Problem: My purity does not improve significantly after recrystallization.

Causality & Solutions:

  • Poor Solvent Choice: The chosen solvent may dissolve the impurities as well as the product, or it may not provide a sufficient solubility differential between hot and cold conditions.[10]

    • Solution: Re-evaluate your solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. The key impurity (the ester) should ideally remain soluble in the cold solvent. Refer to the solvent properties table below.

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities and solvent within the crystal lattice.

    • Solution: Ensure slow, controlled cooling to allow for the selective formation of pure crystals.[9] If crystals form instantly upon slight cooling, you may have used too little solvent. Re-heat and add a small amount of solvent before cooling again.

  • Residual Mother Liquor: Impurities concentrated in the mother liquor can contaminate the surface of your crystals if not washed away properly.[11][12]

    • Solution: After filtering, wash the crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.[11][13]

Guide 2: Challenges in Column Chromatography

Problem: I am getting poor separation between my product and the starting ester.

Causality & Solutions:

  • Incorrect Solvent Polarity: The polarity of the eluent is critical for resolving compounds on silica gel.

    • Solution: Optimize your eluent system using TLC. The goal is to find a solvent system that gives the product an Rf of ~0.25-0.35 and provides the largest possible separation (ΔRf) from the ester spot.

    • Pro-Tip: Start with a less polar system (e.g., 20% Ethyl Acetate/Hexanes) and gradually increase the polarity. Small additions of methanol (0.5-1%) to an ethyl acetate/hexanes mixture can sometimes dramatically improve the separation of polar compounds like alcohols.

  • Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.

    • Solution: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Ensure the sample is loaded onto the column in a minimal volume of solvent as a concentrated, narrow band.

Problem: My product appears to be degrading on the silica gel column.

Causality & Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds, particularly those with acid-labile functional groups. While the isoxazole ring is generally stable to mild acid, prolonged contact can be a concern.[3]

    • Solution 1: Deactivate the silica. Prepare a slurry of the silica gel in your column eluent and add ~1% triethylamine (Et₃N) by volume. This will neutralize the acidic sites on the silica surface.

    • Solution 2: Use an alternative stationary phase like neutral alumina, which is less acidic than silica gel.

  • Extended Elution Time: The longer the compound spends on the column, the greater the chance for degradation and band broadening.

    • Solution: Use a slightly more polar solvent system to decrease the retention time and elute the product more quickly. Additionally, applying positive pressure (flash chromatography) rather than relying on gravity will significantly speed up the process.

Part 3: Data & Experimental Protocols

Data Presentation: Solvent Selection Guide

This table provides properties of common solvents to aid in the selection of an appropriate system for recrystallization or chromatography. For recrystallization, a good solvent will show high solubility when hot and low solubility when cold.

SolventPolarity IndexBoiling Point (°C)Notes for Application
Hexanes / Heptane0.169 / 98Good "poor" solvent for mixed-solvent recrystallization. Good for chromatography eluent.
Toluene2.4111Can be a good single solvent for recrystallization of moderately polar compounds.
Dichloromethane (DCM)3.140Often too good a solvent. Low boiling point can be useful.
Diethyl Ether2.835Often too good a solvent. Very low boiling point.[13]
Ethyl Acetate (EtOAc)4.477Excellent choice for chromatography. Good "good" solvent for mixed-solvent recrystallization with hexanes.
Acetone5.156Polar, water-miscible. Can be used for recrystallization.
Ethanol (EtOH)4.378Good polar solvent for recrystallization, often in combination with water.
Methanol (MeOH)5.165Very polar. Will likely dissolve the product well even when cold. Useful as a polar modifier in chromatography.
Water10.2100Product is likely sparingly soluble. Can be used as an "anti-solvent" with ethanol or acetone.
Experimental Protocol 1: Optimized Recrystallization

This protocol is designed to selectively crystallize (3,5-Dimethyl-4-isoxazolyl)methanol away from the less polar ethyl 3,5-dimethylisoxazole-4-carboxylate impurity.

  • Solvent Selection: A mixed solvent system of Ethyl Acetate and Hexanes is a strong starting point. The product is soluble in hot ethyl acetate and insoluble in hexanes, while the ester impurity has higher solubility in hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate dropwise while heating and swirling until the solid just dissolves.

  • Induce Saturation: Remove the flask from the heat. Slowly add hexanes dropwise with swirling. Continue adding until a faint, persistent cloudiness appears, indicating the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethyl acetate to just redissolve the cloudiness, ensuring a clear, saturated solution.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the collected crystals with a small portion of ice-cold hexanes (or a hexanes-rich mixture of the recrystallization solvents) to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity by TLC and melting point analysis.

Experimental Protocol 2: High-Resolution Flash Chromatography

This protocol is for purifying small to medium scales (< 5 g) of crude material.

  • Column Packing: Prepare a glass chromatography column with silica gel (230-400 mesh). The amount of silica should be 50-100x the weight of the crude product. Pack the column as a slurry in the initial, least polar eluent (e.g., 10% EtOAc/Hexanes).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the column eluent. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Load this dry powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 10-15% EtOAc/Hexanes) and collect fractions. Monitor the fractions by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 30% EtOAc/Hexanes, then 50% EtOAc/Hexanes) to elute your target compound. The starting ester will elute first in the less polar fractions, followed by the product alcohol in the more polar fractions.

  • Combine & Concentrate: Analyze all fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Part 4: Visualization & Formatting

Diagram 1: General Purification Workflow

G cluster_start Initial Assessment cluster_decision Decision Point cluster_paths Purification Paths cluster_end Final Product Crude Crude (3,5-Dimethyl-4-isoxazolyl)methanol TLC Analyze by TLC (30% EtOAc/Hex, KMnO4 stain) Crude->TLC Purity Assess Purity & Scale TLC->Purity Recryst Recrystallization (e.g., EtOAc/Hexanes) Purity->Recryst High Purity / Large Scale Chrom Flash Column Chromatography (Silica Gel, EtOAc/Hexanes Gradient) Purity->Chrom Low Purity / Small Scale Analysis Confirm Purity (TLC, MP, NMR) Recryst->Analysis Chrom->Analysis Pure Pure Product Analysis->Pure

Caption: Decision workflow for purifying crude (3,5-Dimethyl-4-isoxazolyl)methanol.

Diagram 2: Troubleshooting Crystallization "Oiling Out"

G Start Problem: Compound 'Oils Out' Cause1 Possible Cause 1: High Impurity Load Start->Cause1 Cause2 Possible Cause 2: Solution Too Concentrated / Cooling Too Fast Start->Cause2 Cause3 Possible Cause 3: Poor Solvent Choice Start->Cause3 Solution1 Solution: Pre-purify via silica plug or proceed to chromatography. Cause1->Solution1 Solution2 Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool SLOWLY. Cause2->Solution2 Solution3 Solution: Choose a new solvent or mixed-solvent system with a lower boiling point. Cause3->Solution3

Caption: Troubleshooting guide for the "oiling out" phenomenon during crystallization.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., & Murray, J. C. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 31(10), 1240-1250.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • ResearchGate. (2017, June 20). How can i Visualize aliphatic alcohols, specially fatty alcohols in TLC?. Retrieved from [Link]

  • Scribd. (n.d.). Determine Alcohol Configuration via TLC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • Kennesaw State University. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757.
  • Michigan State University. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Stability Issues of Isoxazole Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for addressing the stability challenges of isoxazole-containing compounds in aqueous environments. As a Senior Application Scientist, my aim is to equip you with the necessary expertise to anticipate, diagnose, and resolve these issues, ensuring the reliability and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during experimentation with isoxazole compounds. Each question is followed by a detailed explanation and a step-by-step troubleshooting guide.

Question 1: My isoxazole compound is degrading rapidly in my aqueous buffer. What are the likely causes?

Rapid degradation of isoxazole compounds in aqueous media is a common issue, primarily driven by pH-mediated hydrolysis and photodegradation.

Core Scientific Principles:

  • pH-Mediated Hydrolysis: The isoxazole ring is susceptible to nucleophilic attack, particularly by hydroxide ions in neutral to basic solutions, which can lead to ring-opening.[1] While generally more stable in acidic conditions, some isoxazoles can also degrade under strong acid catalysis.[2] The specific pH sensitivity can be highly dependent on the substituents on the isoxazole ring.

  • Photodegradation: The N-O bond in the isoxazole ring is relatively weak and can be cleaved by UV irradiation, leading to rearrangement or degradation.[3] This process can be influenced by the solvent and the presence of other chromophores in the molecule.[4][5]

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for isoxazole degradation.

Experimental Protocol: pH Stability Assessment

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9).

  • Prepare Compound Stock: Dissolve the isoxazole compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Incubate Samples: Dilute the stock solution into each buffer at the desired final concentration. Incubate at a constant temperature.

  • Collect Time Points: Take aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze: Use a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining parent compound at each time point.[6]

  • Plot Data: Graph the percentage of the parent compound remaining versus time for each pH to determine the optimal pH range for stability.

Question 2: How can I improve the stability of my isoxazole compound at physiological pH (7.4) for in vitro assays?

If your compound is unstable at physiological pH, several formulation and experimental strategies can be employed to mitigate degradation.

Strategies for Stability Enhancement:

StrategyMechanismKey Considerations
Formulation with Co-solvents Reducing water activity and altering solvent polarity.Screen various co-solvents (e.g., PEG-400, propylene glycol) at different concentrations.
Use of Excipients Encapsulation of the labile isoxazole moiety.Cyclodextrins are a common choice for this purpose.
Assay Protocol Modification Minimizing exposure time to destabilizing conditions.Reduce incubation times or prepare fresh solutions immediately before use.
Structural Modification Altering the electronic properties of the isoxazole ring.A long-term strategy for medicinal chemistry programs.
Question 3: What is the best way to identify the degradation products of my isoxazole compound?

Identifying degradation products is essential for understanding the degradation pathway and for regulatory purposes. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique for this.[7]

Analytical Workflow for Degradant Identification:

G A Generate Stressed Sample B LC-MS Analysis A->B C High-Resolution MS B->C D MS/MS Fragmentation B->D E Propose Structures C->E D->E F Confirm with Standards (if needed) E->F

Caption: Workflow for identifying isoxazole degradation products.

Detailed Steps:

  • Forced Degradation: Intentionally degrade your compound under various stress conditions (acidic, basic, oxidative, photolytic) to generate detectable levels of degradation products.[8][9]

  • LC-MS Analysis: Separate the parent compound and its degradants using a suitable HPLC method coupled to a mass spectrometer.[7]

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements of the degradation products to determine their elemental composition.[4][5]

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradation products to obtain structural information and compare their fragmentation patterns to that of the parent compound.[8][10]

  • Structure Elucidation: Combine the data from HRMS and MS/MS to propose the structures of the degradation products.

  • Confirmation: If necessary, synthesize the proposed degradation products as standards to confirm their identity by comparing their retention times and mass spectra.

By following these structured troubleshooting and analytical approaches, you can effectively address the stability challenges associated with isoxazole compounds, leading to more robust and reproducible experimental data.

References
  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]

  • Jewell, C. F., & Hanzlik, R. P. (1998). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 26(7), 659-661. [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]

  • Bracken, C., & Baumann, M. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. The Journal of Organic Chemistry, 85(5), 2607-2617. [Link]

  • Ghosh, A., et al. (2021). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters, 23(18), 7174-7179. [Link]

  • Unknown Author. (n.d.). synthetic reactions using isoxazole compounds. Hiroshima University Institutional Repository. [Link]

  • Behera, S., et al. (2020). Iron‐Promoted Reductive Ring‐Opening and Isomerization Reactions of C4‐Alkynylisoxazoles Leading to 2‐Alkynylenaminones and Polysubstituted Furans. Asian Journal of Organic Chemistry, 9(7), 1033-1037. [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20. [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20. [Link]

  • Jewell, C. F., & Hanzlik, R. P. (1998). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 26(7), 659-661. [Link]

  • Wikipedia contributors. (2023, December 28). Isoxazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Al-Mokhanam, A. A., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(1), 1-20. [Link]

  • Abellán, M. N., et al. (2008). Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and -MSn after ozone treatment. Water Science and Technology, 58(9), 1803-1812. [Link]

  • Kaur, H., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 116-123. [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20. [Link]

  • Belver, C., et al. (2022). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. Catalysts, 12(10), 1145. [Link]

  • Patel, K., & Captain, A. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 7(5), 345-354. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20. [Link]

  • Patel, K., & Captain, A. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(8), 23-30. [Link]

  • Gicquel, T., et al. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 27(19), 6543. [Link]

  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969-975. [Link]

  • Kumar, N., et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan: Identification of a Known and Three New Degradation Impurities. Journal of Pharmaceutical and Biomedical Analysis, 120, 226-234. [Link]

  • Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(3), 864-872. [Link]

Sources

How to increase the solubility of isoxazole derivatives for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Assay Development and Drug Discovery Professionals

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to help you troubleshoot and optimize the solubility of your isoxazole derivatives for successful bioassays. Poor aqueous solubility is a frequent challenge in drug discovery, with some estimates suggesting over 40% of new chemical entities are poorly soluble, a figure that can rise to 70% in discovery programs.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you are likely encountering at the bench.

Frequently Asked Questions (FAQs)
Q1: My isoxazole derivative immediately precipitates when I add my DMSO stock to the aqueous assay buffer/media. What's happening and what's the first thing I should do?

This is the most common solubility issue, often called "crashing out." It occurs because the compound, while soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), is not soluble in the final aqueous environment of your assay once the DMSO is diluted.[3] DMSO is an excellent solubilizing agent for many nonpolar compounds, but it doesn't fundamentally increase a compound's intrinsic aqueous solubility; it simply makes it easier to prepare a concentrated stock solution.[4]

Your first step is to systematically determine the maximum soluble concentration of your compound under your specific assay conditions. Do not assume the compound is soluble just because you don't see visible precipitate initially.

G cluster_0 cluster_1 Step 1: Determine Max Kinetic Solubility cluster_2 Step 2: Decision Point cluster_3 Step 3: Action start Start: Compound Precipitation Observed in Assay prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock serial_dilute Perform Serial Dilutions in Assay Media/Buffer prep_stock->serial_dilute incubate Incubate at 37°C (mimic assay conditions) serial_dilute->incubate inspect Inspect for Precipitation (Visually & Microscopically) incubate->inspect decision Is Max Soluble Conc. > Required Assay Conc.? inspect->decision proceed Yes: Proceed with Assay (Stay below max conc.) decision->proceed Yes troubleshoot No: Proceed to Solubilization Strategies (See Q2-Q4) decision->troubleshoot No

Q2: My required assay concentration is higher than the maximum solubility in the buffer with DMSO alone. What is the next logical step?

When DMSO alone is insufficient, the next step is to introduce a co-solvent . Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, change the polarity of the solvent system, effectively increasing the solubility of nonpolar compounds.[5] This is a highly effective and straightforward technique for early-stage testing.[6]

The key is to use the minimum amount of co-solvent necessary, as high concentrations can affect protein structure, cell viability, and assay performance.[7]

  • Prepare Primary Stocks: Prepare a high-concentration stock of your isoxazole derivative (e.g., 20 mM) in 100% DMSO, 100% Ethanol, and 100% N-Methyl-2-pyrrolidone (NMP). Ensure the compound is fully dissolved, using brief sonication if necessary.

  • Prepare Co-Solvent/Media Mixtures: Prepare small volumes of your final assay buffer/media containing different percentages of your chosen co-solvent (e.g., start with 1%, 2%, 5% final concentrations). Always use pre-warmed (37°C) media to avoid temperature-related precipitation.[3]

  • Test Dilutions: Add your primary stock to the co-solvent/media mixtures to achieve your target assay concentration. Add the stock solution dropwise while gently vortexing the media to avoid localized high concentrations that can cause precipitation.[3]

  • Incubate and Observe: Incubate the solutions for a period that mimics your experiment (e.g., 2, 24, 48 hours) at 37°C.[3]

  • Determine Optimal Conditions: Identify the lowest percentage of co-solvent that keeps your compound in solution for the duration of your assay.

  • CRITICAL - Run Vehicle Controls: You must run parallel controls containing the identical concentration of the final DMSO/co-solvent mixture without your compound to ensure the vehicle itself does not impact the biological assay outcome.

Co-SolventTypical Max % in Cell AssaysAdvantagesDisadvantages
DMSO < 0.5% - 1%Excellent solubilizing power for many compounds.[7]Can be toxic to some cell lines at >1%; may interfere with some assays.[8]
Ethanol < 1%Low toxicity; commonly used.[6]More volatile than DMSO; may not be as effective for highly lipophilic compounds.
Polyethylene Glycol (PEG 400) < 2%Low toxicity; good for parenteral formulations.[9]Can increase viscosity of the medium.
N-Methyl-2-pyrrolidone (NMP) < 1%Strong solubilizer, can be more effective than DMSO for some compounds.[9]Higher potential for toxicity than DMSO or Ethanol; must be carefully controlled.
Q3: I'm concerned about the stability of my isoxazole derivative. Can pH adjustment help with solubility, and are there any risks?

Yes, pH modification can be a powerful tool, especially if your isoxazole derivative has an ionizable functional group (an acidic or basic center).[10] By adjusting the pH of the buffer, you can shift the equilibrium towards the ionized form of the compound, which is almost always more water-soluble than the neutral form. For example, a compound with a basic amine group will be more soluble at a lower pH where it is protonated.

However, for isoxazole derivatives, this approach requires significant caution. The isoxazole ring itself can be susceptible to degradation under certain conditions.

  • Acidic/Neutral Stability: Most isoxazole rings are stable at acidic to neutral pH.[11][12]

  • Basic Instability: The isoxazole N-O bond can be susceptible to base-catalyzed ring opening, leading to degradation of your parent compound.[11] For example, the drug leflunomide shows noticeable decomposition to its active metabolite at pH 7.4 (37°C) and rapid degradation at pH 10.[11]

Recommendation: Before attempting pH modification, you must assess the stability of your specific isoxazole derivative.

  • Perform a pH Stability Test: Incubate your compound in buffers of varying pH (e.g., pH 5.0, 7.4, 8.5) for the duration of your assay.

  • Analyze for Degradation: Use LC-MS to quantify the amount of parent compound remaining and to identify any major degradants.

  • Decision: Only use pH adjustment if your compound demonstrates stability at a pH that also improves its solubility. For most isoxazole bioassays, it is safest to work in a pH range of 6.0 to 7.8 .[13]

Q4: I've tried co-solvents and pH is not an option. What advanced formulation strategies can I use for these difficult compounds?

When simple methods fail, more advanced formulation strategies, often borrowed from pharmaceutical development, can be employed. These methods aim to encapsulate the drug molecule or alter its physical state to enhance aqueous solubility.[14]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like your isoxazole derivative, forming a water-soluble "inclusion complex."[16] This is an effective way to increase the apparent solubility of a compound without using organic co-solvents.[17] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[18] There is specific evidence for the successful use of cyclodextrins in the synthesis and formulation of isoxazoles.[19][20][21]

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, increasing their solubility.[22] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used.[22] This can be particularly useful in cell-free assays, but requires careful validation in cell-based assays to rule out toxicity.

For preclinical or in vivo studies, creating an amorphous solid dispersion is a common strategy. This involves dispersing the crystalline drug in a hydrophilic polymer matrix (e.g., PVP, HPMC).[23] The amorphous form of a drug has higher kinetic solubility than its stable crystalline form.[24] This is an advanced technique requiring specialized equipment (e.g., spray dryer, hot-melt extruder) and is typically reserved for lead candidates.[5][23]

StrategyPrincipleBest ForAdvantagesDisadvantages
Co-solvents Increase solvent polarityIn vitro screening, initial SARSimple, rapid, inexpensive.[6]Potential for assay interference or cell toxicity.[7]
pH Adjustment Ionize the compoundCompounds with acidic/basic groupsHighly effective if applicable.[10]Risk of isoxazole ring degradation at basic pH. [11]
Cyclodextrins Inclusion complex formationIn vitro and in vivo assaysLow toxicity, avoids organic solvents.[15]Can be expensive; may alter free drug concentration.[17]
Surfactants Micellar encapsulationCell-free assays, some in vivoHigh solubilizing capacity.[22]High potential for cell toxicity and assay interference.
Solid Dispersions Create amorphous statePreclinical, in vivo studiesSignificantly increases kinetic solubility and bioavailability.[23]Requires significant formulation development.

G cluster_1 Assay Type? cluster_2 Cell-Free / Biochemical Assay cluster_3 Cell-Based or In Vivo Study start Initial methods (DMSO, Co-solvents) are insufficient assay_type Cell-Based Assay? start->assay_type use_surfactant Consider Surfactants (e.g., Tween-80) Validate against vehicle. assay_type->use_surfactant No use_cd Use Cyclodextrins (e.g., HP-β-CD) Preferred for low toxicity. assay_type->use_cd Yes is_lead Is compound a lead candidate for in vivo PK? use_cd->is_lead use_sd Develop Amorphous Solid Dispersion (Advanced Formulation) is_lead->use_sd Yes

References
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Strategies to address low drug solubility in discovery and development. PubMed. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. [Link]

  • β-Cyclodextrin (β-CD) as a Supramolecular Catalyst for the Synthesis of Isoxazoles and Thiopyrimidines and their Antimicrobial Screening. Bentham Science Publishers. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • β-Cyclodextrin (β-CD) as a Supramolecular Catalyst for the Synthesis of Isoxazoles and Thiopyrimidines and their Antimicrobial Screening | Request PDF. ResearchGate. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. [Link]

  • Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA | Request PDF. ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • (PDF) A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. ResearchGate. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. [Link]

  • The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • How to tackle compound solubility issue : r/labrats. Reddit. [Link]

  • Lipophilicity and water solubility of Isoxazole derivatives computed by... ResearchGate. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery. MDPI. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]

Sources

Technical Support Center: Method Refinement for the Characterization of Synthesized Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of synthesized isoxazole analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical validation of these important heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more robust results.

Section 1: Troubleshooting Guide - Navigating Experimental Hurdles

This section addresses specific, common problems encountered during the characterization of isoxazole derivatives in a question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum is showing broad peaks, or the chemical shifts are different from my expectations. What's going on?

Answer: This is a frequent issue that can stem from several sources. Let's break down the potential causes and solutions:

  • Residual Impurities: Even trace amounts of solvents (e.g., ethyl acetate, dichloromethane) or reagents can significantly alter the spectral appearance.[1] Some compounds are known to hold onto solvents like ethyl acetate very tightly.[1]

    • Solution: Co-evaporate your sample with a different solvent, such as dichloromethane, multiple times to azeotropically remove the persistent impurity.[1] Always ensure your sample is under high vacuum for an extended period.

  • Compound Aggregation: At higher concentrations, intermolecular interactions can lead to peak broadening and shifts.

    • Solution: Dilute your sample. If the peaks sharpen and shift, aggregation was likely the culprit.

  • Paramagnetic Species: Trace amounts of paramagnetic metals from catalysts or glassware can cause significant line broadening.

    • Solution: Filter your crude product through a short plug of silica gel or celite to remove baseline impurities. Ensure all glassware is scrupulously clean.

  • Chemical Exchange: Protons on heteroatoms (like -OH or -NH) can exchange with residual water in the NMR solvent, leading to broad signals.

    • Solution: To confirm an exchangeable proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly diminish.[1]

  • Presence of Rotamers: If your molecule has restricted bond rotation (e.g., around an amide bond), you might be observing multiple conformations on the NMR timescale, leading to a complicated spectrum.

    • Solution: Try acquiring the spectrum at an elevated temperature. This can increase the rate of bond rotation, potentially coalescing the multiple peaks into a single, sharper signal.[1]

Question: I'm having trouble assigning the protons on the isoxazole ring. What are the typical chemical shifts?

Answer: The proton at the C4 position of the isoxazole ring is typically the most deshielded and appears as a singlet. Its chemical shift is influenced by the substituents at positions 3 and 5. For a simple isoxazole, the protons appear at approximately 8.49 ppm (H5), 8.31 ppm (H3), and 6.38 ppm (H4).[2] For 3,5-disubstituted isoxazoles, the C4-H proton typically appears as a singlet in the range of 6.5-7.0 ppm.[3][4]

Mass Spectrometry (MS)

Question: My mass spectrum doesn't show the expected molecular ion peak (M⁺). Why is that?

Answer: The absence of a molecular ion peak is common in mass spectrometry, especially with electron impact (EI) ionization, and can be attributed to the instability of the molecular ion.[5]

  • Cause: The high energy of electron impact can cause the newly formed molecular ion to fragment immediately.[5] The isoxazole ring itself can be prone to fragmentation.

  • Solution:

    • Use a "softer" ionization technique. Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated/adduct ion ([M+H]⁺, [M+Na]⁺, etc.).[6]

    • Look for characteristic fragments. Even without a clear molecular ion, the fragmentation pattern can provide structural confirmation. For isoxazoles, common fragmentation pathways include the loss of CO, HCN, and rearrangements.[7][8]

Question: What are the common fragmentation patterns for isoxazole analogs?

Answer: The fragmentation of isoxazoles is influenced by the substituents. However, some general patterns are observed:

  • Ring Cleavage: The N-O bond in the isoxazole ring is relatively weak and can cleave under certain conditions.[9]

  • Loss of Small Molecules: Depending on the substituents, you may observe losses of CO, HCN, or RCN.[7][8]

  • Rearrangements: Skeletal rearrangements can occur, leading to less intuitive fragments.[7]

A detailed study of fragmentation can often help distinguish between isomers.[8]

High-Performance Liquid Chromatography (HPLC)

Question: I'm seeing poor peak shape (tailing or fronting) in my HPLC chromatogram. How can I improve it?

Answer: Poor peak shape is a common issue in HPLC and can often be resolved by systematically addressing potential causes.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and inject a smaller volume.

  • Secondary Interactions: Interactions between your analyte and the silica backbone of the column can cause peak tailing.

    • Solution:

      • Modify the mobile phase pH. For acidic or basic analytes, adjusting the pH to ensure they are in a single ionic state can improve peak shape.

      • Add an ion-pairing agent. For charged analytes, an ion-pairing agent can improve retention and peak shape.

      • Use a column with low silanol activity. Modern columns are often end-capped to minimize these secondary interactions.[10]

  • Mismatched Injection Solvent: If the solvent your sample is dissolved in is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.

Question: I'm struggling to get good separation of my isoxazole analog from its regioisomeric byproduct. What should I do?

Answer: Separating regioisomers can be challenging due to their similar polarities.[9]

  • Optimize the Mobile Phase: Systematically screen different solvent systems (e.g., acetonitrile/water, methanol/water) and gradients. Sometimes, adding a small amount of a third solvent or an additive like formic acid or triethylamine can significantly improve resolution.[9][10]

  • Change the Stationary Phase: If mobile phase optimization isn't sufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) which can offer different selectivities.

  • Adjust the Temperature: Running the column at a slightly elevated or decreased temperature can alter the selectivity and improve separation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about method refinement for isoxazole analog characterization.

Q1: What is a standard workflow for characterizing a newly synthesized isoxazole analog?

A1: A typical workflow involves a multi-technique approach to unambiguously determine the structure and purity of the compound.

G cluster_0 Initial Characterization cluster_1 Purification cluster_2 Confirmation and Purity TLC TLC Analysis NMR ¹H and ¹³C NMR TLC->NMR MS Low-Resolution MS NMR->MS Purification Column Chromatography / Crystallization MS->Purification HRMS High-Resolution MS Purification->HRMS HPLC HPLC Purity Analysis HRMS->HPLC EA Elemental Analysis HPLC->EA

Q2: My elemental analysis results for C, H, and N are off by more than 0.4%. What could be the issue?

A2: Inaccurate elemental analysis is often due to impurities.

  • Residual Solvents: As mentioned for NMR, residual solvents can significantly affect elemental analysis. Ensure your sample is thoroughly dried under high vacuum, potentially at a slightly elevated temperature if the compound is stable.

  • Hygroscopic Nature: Your compound may be absorbing water from the atmosphere. Handle the sample in a dry environment (e.g., a glove box) if possible.

  • Incomplete Combustion: Nitrogen-containing heterocyclic compounds can sometimes be difficult to combust completely.[11][12] Ensure the analytical service you are using is aware of the nature of your sample.

  • Inorganic Salts: Salts from the workup (e.g., NaCl, MgSO₄) can be carried through and will affect the analysis. Ensure proper aqueous washes during the workup.

Q3: The workup of my reaction is messy, with emulsions and precipitates forming. How can I troubleshoot this?

A3: Workup issues are common in organic synthesis.[13][14][15]

  • Emulsions: An emulsion is a stable mixture of two immiscible liquids.

    • Solution: Add brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[16] Alternatively, you can filter the emulsified layer through a pad of celite.

  • Precipitates at the Interface: This can happen if a byproduct is insoluble in both the organic and aqueous layers.

    • Solution: It may be necessary to filter the entire biphasic mixture to remove the solid before proceeding with the separation.[13]

  • Product is Water-Soluble: If your product has polar functional groups, it may have some solubility in the aqueous layer.

    • Solution: Before discarding the aqueous layers, it's good practice to back-extract them with a fresh portion of the organic solvent to recover any dissolved product.[17]

Q4: Are there any specific safety precautions for working with isoxazole synthesis and characterization?

A4: Yes, standard laboratory safety practices should be followed. Some specific considerations include:

  • Hydroxylamine: Hydroxylamine and its salts can be corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

  • Nitrile Oxides: If your synthesis involves the in-situ generation of nitrile oxides, be aware that these are reactive intermediates and should be handled with care.[9]

  • Solvent Safety: Always handle organic solvents in a well-ventilated fume hood.

Section 3: Key Experimental Protocols

Protocol: D₂O Shake for Identification of Exchangeable Protons
  • Dissolve 5-10 mg of your isoxazole analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake vigorously for 1-2 minutes to ensure mixing.

  • Allow the layers to separate.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the "before" and "after" spectra. The disappearance or significant reduction in the intensity of a peak indicates an exchangeable proton (e.g., -OH, -NH).[1]

Protocol: General HPLC Method Development for Purity Analysis
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Time (min) | %B

    • ---|---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 25.1 | 5

    • 30 | 5

  • Analysis: Inject 5-10 µL of a ~1 mg/mL solution of your compound. Monitor at a suitable UV wavelength (e.g., 254 nm).

  • Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution between your product peak and any impurities. If co-elution occurs, consider switching Mobile Phase B to methanol.

Section 4: Data Tables for Quick Reference

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Isoxazole Ring

Proton PositionUnsubstituted Isoxazole[2]3,5-Disubstituted Isoxazole[3]
H3~8.31-
H4~6.38~6.5 - 7.0 (singlet)
H5~8.49-

Table 2: Common m/z Losses in Mass Spectrometry of Organic Compounds

Mass Loss (Da)Fragment LostPossible Functional Group Origin[18]
15•CH₃Methyl group
17•OHAlcohol, Carboxylic Acid
18H₂OAlcohol
28COCarbonyl
29•C₂H₅ or •CHOEthyl group or Aldehyde
45•COOHCarboxylic Acid

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • HETEROCYCLES. (1980). Mass spectrometry of oxazoles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rzeszow Repository. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental chemical shifts (ppm, values are marked for protons and carbons in pink and in black, respectively) in ¹H and ¹³C NMR spectra of RM33 in various deuterated solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoxazole - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

  • Supporting Information. (n.d.). General method. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from [Link]

  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • PubMed. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2025). What Is Workup In Organic Chemistry?. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from [Link]

  • An-Najah Staff. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • PubMed Central. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

  • Pearson. (n.d.). Acid-Base Properties of Nitrogen Heterocycles Practice Problems. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stable Storage of (3,5-Dimethyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3,5-Dimethyl-4-isoxazolyl)methanol (CAS No. 19788-36-4) is a critical heterocyclic intermediate in the synthesis of various pharmaceutical compounds.[1][2] The integrity and purity of this reagent are paramount to ensuring the reliability of downstream synthetic steps and the quality of the final active pharmaceutical ingredient (API). Degradation during storage can lead to the formation of impurities, reduced yield, and potential complications in subsequent reactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prevent the degradation of (3,5-Dimethyl-4-isoxazolyl)methanol, ensuring its stability from receipt to use. The principles outlined here are grounded in established best practices for API and intermediate handling.[3][4][5]

Section 1: Core Principles of (3,5-Dimethyl-4-isoxazolyl)methanol Stability

The stability of (3,5-Dimethyl-4-isoxazolyl)methanol is influenced by several environmental factors. The molecule's structure, featuring a primary alcohol (-CH₂OH) and an isoxazole ring, presents specific vulnerabilities. Understanding these is the first step toward effective preservation. The primary external factors that can initiate or accelerate degradation are Temperature, Atmosphere (specifically Oxygen), Light, and Moisture.

cluster_factors Environmental Stress Factors Temp Temperature Compound (3,5-Dimethyl-4-isoxazolyl)methanol (Purity & Stability) Temp->Compound Accelerates Oxidation Atmosphere Atmosphere (O₂) Atmosphere->Compound Direct Oxidation Light Light (UV/Visible) Light->Compound Photodegradation Moisture Moisture (H₂O) Moisture->Compound Enables Hydrolytic/Side Reactions cluster_oxidation Oxidation Pathway cluster_cleavage Ring Cleavage Pathway Parent (3,5-Dimethyl-4-isoxazolyl)methanol (Parent Compound) Aldehyde 3,5-Dimethylisoxazole-4-carbaldehyde Parent->Aldehyde [O] RingOpened Fragmented Impurities Parent->RingOpened Stress (Light, O₂) Acid 3,5-Dimethylisoxazole-4-carboxylic acid Aldehyde->Acid [O]

Caption: Plausible degradation pathways for (3,5-Dimethyl-4-isoxazolyl)methanol.

Q4: How can I minimize degradation while handling the compound for weighing or preparing a reaction?

A4: Exposure to the ambient environment during handling is a critical point of potential degradation. Adherence to a strict handling protocol is essential to maintain the compound's integrity. Refer to Protocol 3.1 for a step-by-step procedure. The core principles are to minimize the duration of exposure to air and light and to prevent moisture ingress.

Q5: What is the recommended procedure for re-testing the purity of a sample that has been in storage?

A5: A stability-indicating analytical method is required to accurately assess purity. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. A validated HPLC method should be able to separate the parent compound from its potential degradation products. Refer to Protocol 3.2 for a general methodology that can be adapted and validated for your specific laboratory setup.

Section 3: Protocols and Methodologies

The following protocols provide standardized procedures for handling and analysis, forming a self-validating system to ensure the quality of your material.

Protocol 3.1: Recommended Handling Procedure for Minimizing Degradation
  • Equilibration: Before opening, remove the container from refrigerated storage (2-8°C) and allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform handling in a glove box under an inert atmosphere. If not available, have a gentle stream of nitrogen or argon ready to blanket the container headspace.

  • Weighing: Open the container, quickly retrieve the required amount of material using a clean, dry spatula, and transfer it to a tared vessel.

  • Blanketing: Immediately after sampling, flush the headspace of the primary container with inert gas.

  • Sealing: Tightly reseal the container, ensuring the cap liner is properly seated. Reinforce the seal with paraffin film for long-term storage.

  • Storage: Promptly return the container to the recommended 2-8°C, light-protected storage location.

Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose method and must be fully validated for your specific equipment and reference standards.

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or scan with DAD to find optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Analysis: The parent compound should elute as a sharp, primary peak. New peaks, especially those eluting earlier (more polar, like the carboxylic acid) or at different retention times, indicate impurities. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Workflow for Material Lifecycle Management

A Receive Shipment B Initial Quality Control (Confirm Identity & Purity via Protocol 3.2) A->B C Log into Inventory & Assign Retest Date B->C D Store under Recommended Conditions (2-8°C, Inert, Dark) C->D E Sample for Experiment (Follow Protocol 3.1) D->E As Needed F Annual Purity Re-qualification (Execute Protocol 3.2) D->F On Schedule G Result Pass? F->G H Continue Use & Update Retest Date G->H Yes I Quarantine & Dispose of Material G->I No H->D

Sources

Technical Support Center: Enhancing the Biological Activity of Isoxazole-Based Lead Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working to optimize the biological activity of isoxazole-based lead compounds. The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, owing to its metabolic stability and versatile role in molecular interactions.[1][2][3] However, progressing an isoxazole-containing hit to a clinical candidate is fraught with challenges, from synthetic hurdles to poor pharmacokinetic profiles.

This support center provides structured, in-depth troubleshooting guides and actionable protocols to navigate these complexities. Our approach is built on explaining the causality behind experimental choices, enabling you to make informed decisions to accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial stages of a lead optimization campaign.

Q1: My newly synthesized isoxazole-based compound is inactive in my primary assay. Where do I start?

A: A lack of activity can stem from multiple factors beyond the compound's intrinsic interaction with the target. Before extensive synthetic efforts, verify the following:

  • Compound Integrity and Purity: Confirm the structure and purity (>95%) of your compound using analytical techniques like NMR, LC-MS, and HRMS. Impurities can inhibit the target or interfere with the assay readout.

  • Aqueous Solubility: Many heterocyclic compounds exhibit poor aqueous solubility.[4][5] If your compound precipitates in the assay buffer, its effective concentration is unknown and likely far lower than intended, leading to apparent inactivity.[4][5] Perform a preliminary solubility assessment.

  • Compound Stability: The isoxazole ring is generally stable, but it can be susceptible to cleavage under strongly basic or reductive conditions.[6] Ensure your compound is not degrading in the assay buffer over the course of the experiment.

  • Assay Interference: Some compounds can interfere with assay technologies (e.g., autofluorescence, light scattering due to aggregation). Run control experiments with your compound in the absence of the biological target to rule this out.

Q2: What are the most common initial strategies to improve the potency of an isoxazole lead?

A: The initial approach should be a systematic exploration of the Structure-Activity Relationship (SAR).[7][8] The goal is to identify which parts of the molecule are critical for activity and which can be modified to enhance potency or improve physicochemical properties.

  • Analyze the Core Scaffold: Identify the key positions on the isoxazole ring (C3, C4, and C5) and any appended ring systems (e.g., phenyl, indole).[7][9]

  • Guided Modifications: Use computational docking studies, if a target structure is available, to guide your synthetic strategy.[7] This can help prioritize modifications that are likely to form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Systematic Substitutions: Synthesize a small, focused library of analogs by varying substituents at one position at a time. For example, explore different electronic (electron-donating vs. withdrawing) and steric (small vs. bulky) groups on an appended aryl ring.[9] The presence of specific groups like methoxy, bromine, or nitro moieties has been shown to enhance the biological activity of certain isoxazole derivatives.[1]

Q3: My compound shows high potency in a biochemical (enzyme) assay but has low or no activity in a cell-based assay. What's the disconnect?

A: This is a very common and critical issue in drug discovery. The discrepancy points to problems with the compound's ability to reach its target within a cellular environment.[10]

  • Poor Membrane Permeability: The compound may be too polar or too large to passively diffuse across the cell membrane.

  • Efflux Pump Substrate: The compound might be recognized and actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp).[10]

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes into an inactive form.[10]

  • High Protein Binding: In cell culture media, your compound may bind extensively to serum proteins, reducing the free concentration available to enter the cells and engage the target.[10]

To diagnose this, you should systematically evaluate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, starting with in vitro assays for permeability (e.g., Caco-2) and metabolic stability (e.g., liver microsome stability assay).

Q4: Should I focus on further structural modification or switch to formulation strategies to improve my compound's performance?

A: The decision depends on the specific bottleneck.

  • If the core issue is low potency (high IC50/EC50): Focus on structural modification to improve target binding. Formulation cannot fix a weak interaction between a drug and its target.

  • If the issue is poor solubility or low permeability leading to poor in vivo exposure: Both approaches are valid. Sometimes, minor structural changes (e.g., adding a polar handle) can improve solubility without sacrificing potency.[11] However, if the SAR is very steep and any change reduces activity, advanced formulation strategies like creating solid dispersions, using lipid-based systems, or micronization become the primary path forward.[11][12][13][14]

Section 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based guides for specific experimental problems.

Synthesis & Purification Issues

Problem 1: I am getting a low or no yield of my desired isoxazole product.

This is a frequent challenge in heterocyclic chemistry. The cause often lies with starting materials, reaction conditions, or intermediate stability.[6]

dot

LowYield_Troubleshooting start Low or No Yield Observed check_sm 1. Verify Starting Material Integrity & Purity start->check_sm check_cond 2. Optimize Reaction Conditions check_sm->check_cond No Issue solution_sm Solution: - Repurify or resynthesize starting materials. - Check for tautomers affecting reactivity. check_sm->solution_sm Issue Found check_int 3. Assess Intermediate Stability check_cond->check_int No Issue solution_cond Solution: - Screen temperature, solvent, and reaction time. - Check catalyst/reagent activity. check_cond->solution_cond Issue Found solution_int Solution (for 1,3-dipolar cycloadditions): - Generate nitrile oxide in situ. - Use slow addition of precursor to minimize  dimerization to furoxan. check_int->solution_int Issue Found (e.g., furoxan byproduct) sm_ok Purity/Reactivity Confirmed cond_ok Conditions Optimized success Yield Improved solution_sm->success solution_cond->success solution_int->success

Caption: Troubleshooting workflow for low yields in isoxazole synthesis.

Causality & Actionable Advice:

  • Starting Material Integrity: For syntheses involving 1,3-dicarbonyl compounds, their keto-enol tautomerism can significantly affect reactivity.[6] For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is paramount. Action: Confirm the purity of reactants by NMR before starting.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical. Insufficient time leads to low conversion, while prolonged reactions can cause product degradation.[6] Action: Set up a matrix of small-scale reactions to screen these parameters.

  • Intermediate Stability: In 1,3-dipolar cycloadditions, the key nitrile oxide intermediate is highly prone to dimerization, forming an inactive furoxan byproduct, which is a common cause of low yields. Action: Generate the nitrile oxide in situ in the presence of the alkyne. Slow addition of the nitrile oxide precursor (e.g., an oxime) and an oxidant can help maintain a low concentration of the intermediate, favoring the desired cycloaddition over dimerization.[6]

Problem 2: My reaction produces a mixture of isoxazole regioisomers.

Regioisomer formation is a classic challenge, especially when using unsymmetrical starting materials.[6] The outcome is governed by a delicate balance of steric and electronic factors.

Actionable Advice:

  • Modify Reaction Conditions:

    • Solvent Polarity: Changing the solvent can influence the transition state of the reaction, favoring one isomer over another. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).

    • Lewis Acid Catalysis: For 1,3-dipolar cycloadditions, adding a Lewis acid can alter the electronic properties of the reactants and improve regioselectivity.[6]

    • pH Control: In syntheses using hydroxylamine and a 1,3-dicarbonyl, adjusting the pH can favor the formation of one regioisomer. Acidic conditions often yield different results than basic conditions.[15]

  • Modify Reactants:

    • Steric Hindrance: Increase the steric bulk on one of the reacting functional groups to disfavor its proximity to a bulky group on the other reactant.

    • Electronic Effects: Modify the electronic properties of the substituents. For example, in a cycloaddition, an electron-withdrawing group on the alkyne will direct the regioselectivity differently than an electron-donating group.

  • Purification: If regioselectivity cannot be perfected, focus on developing a robust purification method. Action: Systematically screen solvent systems for column chromatography using TLC. A mixture of three solvents or the addition of a small amount of acid or base can sometimes achieve separation where binary systems fail.[6]

Bioassay & Screening Issues

Problem 3: I am observing high variability in my IC50/EC50 values between replicate experiments.

High variability undermines the reliability of your SAR data. The root cause is often related to the compound's behavior in the assay medium, not the biological target itself.[4][16]

dot

Bioassay_Troubleshooting start High Variability in IC50/EC50 cause1 Potential Cause 1: Poor Solubility / Precipitation start->cause1 cause2 Potential Cause 2: Compound Instability start->cause2 cause3 Potential Cause 3: Inconsistent Handling start->cause3 action1 Action: - Perform solubility assessment in assay buffer. - Visually inspect plates for precipitate. - Lower final DMSO concentration. cause1->action1 action2 Action: - Analyze compound stability in buffer over time  using LC-MS. - Avoid harsh pH or redox agents in buffer. cause2->action2 action3 Action: - Ensure consistent DMSO stock handling. - Use calibrated pipettes. - Automate dilution steps if possible. cause3->action3 outcome Consistent & Reliable Data action1->outcome action2->outcome action3->outcome

Caption: Diagnostic flowchart for inconsistent bioassay results.

Causality & Actionable Advice:

  • Poor Solubility: This is the most common culprit.[4][5] If a compound precipitates, its effective concentration in solution is not what you assume it to be. This precipitation can be inconsistent across different wells and plates. Action: Perform a kinetic solubility assay in your final assay buffer. Determine the maximum concentration at which your compound remains fully dissolved and do not exceed this in your experiments. Always ensure the final concentration of the organic solvent (like DMSO) is low (<0.5%) and consistent across all wells.[4]

  • Compound Instability: The compound may be degrading over the incubation period of your assay. Action: Incubate your compound in the assay buffer for the full duration of the experiment. At various time points, take an aliquot and analyze it by LC-MS to quantify the amount of parent compound remaining.

  • Inconsistent Handling: Minor variations in pipetting, especially with viscous DMSO stocks, can lead to significant concentration errors.[16] Action: Ensure DMSO stocks are fully thawed and vortexed before use. Use reverse pipetting for viscous solutions. Calibrate your pipettes regularly.

Problem 4: My compound appears to be a "pan-assay interference compound" (PAINS). How can I confirm this and what should I do?

PAINS are compounds that show activity in many different assays through non-specific mechanisms, such as forming aggregates that sequester the target protein or by interfering with the assay technology itself.

Actionable Advice:

  • Check for Aggregation: A common mechanism for PAINS is the formation of colloidal aggregates at higher concentrations. Action: Test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, the detergent will disrupt the aggregates, and the apparent activity will be significantly reduced or eliminated.

  • Vary Enzyme Concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration (for non-tight binders). Aggregators, however, will show a steep dependence; as you increase the enzyme concentration, more compound is needed to sequester it, leading to a higher apparent IC50.

  • Consult PAINS Filters: Several computational tools and databases exist that can identify structural motifs commonly associated with pan-assay interference. Check your compound's structure against these filters.

  • If Confirmed: If your compound is confirmed as a PAINS, it is generally not a viable lead for further optimization. The focus should shift to identifying a new chemical scaffold that lacks the problematic motifs.

Section 3: Key Experimental Protocols

Protocol 1: Rapid Assessment of Aqueous Kinetic Solubility

Objective: To determine the maximum soluble concentration of a compound in a specific aqueous buffer, mimicking bioassay conditions.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of your isoxazole compound (e.g., 10 mM) in 100% DMSO.

  • Prepare Dilution Plate: In a 96-well plate (e.g., polypropylene for low binding), add your assay buffer.

  • Spike and Mix: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final test concentrations (e.g., ranging from 1 µM to 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%). Mix thoroughly.

  • Incubate: Incubate the plate under conditions that mimic your assay (e.g., 2 hours at 37°C).

  • Separate Soluble/Insoluble Fractions: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated compound.

  • Analyze Supernatant: Carefully transfer the supernatant to a new analysis plate. Measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) by comparing it to a calibration curve prepared in the same buffer/DMSO mixture.

  • Determine Solubility Limit: The kinetic solubility is the highest concentration at which the measured value in the supernatant matches the nominal (intended) concentration.

Protocol 2: General Workflow for Structure-Activity Relationship (SAR) Exploration

Objective: To systematically modify a lead compound to understand the relationship between chemical structure and biological activity, guiding the design of more potent and drug-like molecules.

dot

SAR_Workflow start Identify Isoxazole Lead Compound step1 1. Deconstruct the Scaffold Identify key modification points (e.g., C3, C5, appended rings) start->step1 step2 2. Generate Hypotheses (Guided by docking, literature, or intuition) step1->step2 step3 3. Synthesize Focused Library Modify one position at a time. Vary steric/electronic properties. step2->step3 step4 4. Biological Evaluation - Primary Assay (Potency: IC50) - Secondary Assays (Solubility, Permeability) step3->step4 step5 5. Analyze Data (SAR Table) Identify trends and active analogs. step4->step5 iterate Iterate & Refine Design next generation of compounds step5->iterate iterate->step2 New Hypotheses

Caption: A systematic workflow for SAR exploration.

Methodology:

  • Scaffold Analysis: Deconstruct your lead compound into its core components: the isoxazole ring and its substituents at the C3, C4, and C5 positions.

  • Hypothesis Generation: Based on existing data or computational models, form hypotheses. For example, "A hydrogen bond donor at the C5 position is necessary for activity,"[7] or "Increasing the hydrophobicity of the C3 substituent will improve potency."

  • Synthesis: Synthesize a small set of analogs (5-10 compounds) to test each hypothesis. For an appended phenyl ring, this might include analogs with halo-, methoxy-, or alkyl-substituents at the ortho-, meta-, and para-positions.[9]

  • Testing: Screen all new compounds in your primary bioassay to determine their potency (IC50/EC50). It is crucial to also measure key physicochemical properties, like solubility, at the same time.

  • Data Analysis: Collate the results into an SAR table. This allows for easy comparison and identification of trends.

Section 4: Data Interpretation & Strategy

Summarizing SAR Data

Effective lead optimization relies on the clear and concise presentation of data. Use a structured table to track the impact of each chemical modification.

Table 1: Example Structure-Activity Relationship (SAR) Table

Compound IDR¹ Modification (C3-Position)R² Modification (C5-Position)Target Potency IC₅₀ (µM)Kinetic Solubility (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
LEAD-001 PhenylMethyl1.250.8
ANALOG-01 4-ChlorophenylMethyl0.320.7
ANALOG-02 4-MethoxyphenylMethyl5.8151.1
ANALOG-03 PhenylEthyl2.540.6
ANALOG-04 PhenylHydroxymethyl1.550<0.1

Interpretation:

  • ANALOG-01: Adding an electron-withdrawing chloro group at the para-position improved potency but decreased solubility. This is a common trade-off.

  • ANALOG-02: An electron-donating methoxy group was detrimental to potency but improved solubility.

  • ANALOG-04: Adding a polar hydroxymethyl group dramatically improved solubility but also eliminated permeability, likely by making the molecule too polar to cross the cell membrane.

This systematic approach allows you to understand the delicate balance between potency and drug-like properties, guiding the design of the next round of compounds.

References

  • Baggio, C., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central. Available at: [Link]

  • Chikkula, K. V., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Inov Pharm Bull. Available at: [Link]

  • Gande, S., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Gande, S., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Li, S., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Kim, M., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. Available at: [Link]

  • Li, S., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Available at: [Link]

  • Chikkula, K. V., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

  • Aissa, I., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PubMed Central. Available at: [Link]

  • Gande, S., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • Mizar, P., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Gande, S., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Kumar, A., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. Available at: [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Kaur, H., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Organic Chemistry Portal. (2022). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Available at: [Link]

  • Taha, M., et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Available at: [Link]

  • Disselhorst, J., et al. (2010). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (3,5-Dimethyl-4-isoxazolyl)methanol and Other Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its capacity to engage with a wide array of biological targets.[1][2][3] This five-membered heterocycle, with its unique electronic properties and structural versatility, serves as a privileged core for the design of novel therapeutics.[4][5] Modifications to the isoxazole ring system can significantly influence the resulting compound's pharmacological profile, making the study of structure-activity relationships (SAR) a critical endeavor in drug discovery.[3][6] This guide provides a comparative framework for evaluating the biological activity of (3,5-Dimethyl-4-isoxazolyl)methanol against other isoxazole analogs, with a focus on anticancer and anti-inflammatory applications. While direct comparative studies on (3,5-Dimethyl-4-isoxazolyl)methanol are not extensively available in peer-reviewed literature, this guide will synthesize data from closely related analogs to establish a robust methodology for its evaluation.

The Significance of Substitution: A Structural Overview

The biological activity of isoxazole derivatives is profoundly dictated by the nature and position of their substituents.[7] The subject of this guide, (3,5-Dimethyl-4-isoxazolyl)methanol, is a trisubstituted isoxazole with methyl groups at the 3 and 5 positions and a hydroxymethyl group at the 4-position. This substitution pattern is crucial, as the primary alcohol at the C-4 position can serve as a functional handle for further derivatization, potentially leading to compounds with enhanced potency and selectivity.[8]

To contextualize the potential activity of (3,5-Dimethyl-4-isoxazolyl)methanol, we will compare it with other isoxazole analogs where the substitution at the 3, 4, and 5 positions has been systematically varied. These include analogs with different aryl or alkyl groups at the 3 and 5 positions, and those with alternative functional groups at the 4-position.

Comparative Analysis of Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, often through the induction of apoptosis and inhibition of key signaling pathways.[9][10][11] To evaluate the anticancer potential of (3,5-Dimethyl-4-isoxazolyl)methanol, a comparative study against other isoxazole analogs is proposed, utilizing human cancer cell lines.

Table 1: Comparative Antiproliferative Activity of Isoxazole Analogs
Compound IDR1 (Position 3)R2 (Position 5)R3 (Position 4)Cancer Cell LineIC50 (µM)Reference
(3,5-Dimethyl-4-isoxazolyl)methanol -CH3-CH3-CH2OHTo be determinedTo be determinedN/A
Analog 13-methylthiophen-2-yl3,4,5-trimethoxyphenyl-HEhrlich ascites carcinoma (in vivo)Not specified[1]
Analog 2Phenyl-H-CO-NH-ArylPC3 (Prostate)Selective activity noted[10]
Analog 3IndolePyridyl-HC4-2 (Prostate)2.5[7]
Analog 42-Chlorophenyl-CH3-CO-NH-(2,5-dimethoxyphenyl)Hep3B (Liver)~23[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9][13][14]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the isoxazole analogs (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 add_compounds Add isoxazole analogs (various concentrations) incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan with DMSO incubation3->dissolve read_plate Measure absorbance at 570 nm dissolve->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Caption: Workflow for determining the cytotoxicity of isoxazole analogs using the MTT assay.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are well-documented, with many analogs exhibiting inhibitory effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes.[1][15][16] A comparative evaluation of (3,5-Dimethyl-4-isoxazolyl)methanol's anti-inflammatory potential can be conducted using in vivo models.

Table 2: Comparative Anti-inflammatory Activity of Isoxazole Analogs
Compound IDR1 (Position 3)R2 (Position 5)R3 (Position 4)Animal Model% Edema InhibitionReference
(3,5-Dimethyl-4-isoxazolyl)methanol -CH3-CH3-CH2OHCarrageenan-induced rat paw edemaTo be determinedN/A
Analog 5ArylAryl-HCarrageenan-induced rat paw edemaSignificant inhibition noted[16]
Analog 63-methyl-4-[(2,4-dimethoxybenzyl)carbamoyl]Carrageenan-induced foot pad edemaPotent inhibition[15]
Analog 7-4-benzylidene-3-methyl-HEthanol-induced gastric ulcer90% inhibition at 30 mg/kg[5]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[15][16]

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week prior to the experiment.

  • Compound Administration: The rats are divided into groups, including a control group, a standard drug group (e.g., Nimesulide), and test groups receiving different doses of the isoxazole analogs, typically administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing the Proposed Mechanism of Action

The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to inhibit the COX enzymes, which are crucial in the arachidonic acid pathway leading to the production of pro-inflammatory prostaglandins.

Anti_Inflammatory_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox_enzymes COX-1 / COX-2 Enzymes arachidonic_acid->cox_enzymes prostaglandins Prostaglandins (Inflammation, Pain) cox_enzymes->prostaglandins isoxazole (3,5-Dimethyl-4-isoxazolyl)methanol & Analogs isoxazole->cox_enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action of isoxazole analogs via COX inhibition.

Conclusion and Future Directions

The isoxazole scaffold presents a fertile ground for the development of novel therapeutic agents. While (3,5-Dimethyl-4-isoxazolyl)methanol has not been extensively studied, the analysis of its structural analogs suggests a high potential for both anticancer and anti-inflammatory activities. The presence of a hydroxymethyl group at the C-4 position offers a valuable point for synthetic modification, allowing for the creation of a library of derivatives with potentially enhanced biological profiles.

Future research should focus on the synthesis and systematic evaluation of (3,5-Dimethyl-4-isoxazolyl)methanol and its derivatives using the standardized protocols outlined in this guide. A comprehensive SAR study, correlating structural modifications with changes in biological activity, will be instrumental in identifying lead compounds for further preclinical development. Elucidating the precise molecular targets and mechanisms of action will be crucial for advancing this promising class of compounds toward clinical application.

References

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. PubMed. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. PubMed Central. [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biol. Mol. Chem. [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. [Link]

  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. National Institutes of Health. [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. [Link]

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. PubMed. [Link]

  • Structure–activity relationship of isoxazole‐containing derivative... ResearchGate. [Link]

  • Synthesis and anticancer activity studies of indolylisoxazoline analogues. PubMed Central. [Link]

  • Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. ResearchGate. [Link]

  • Novel Isoxazole Derivative Attenuates Ethanol-Induced Gastric Mucosal Injury through Inhibition of H + /K + -ATPase Pump, Oxidative Stress and Inflammatory Pathways. MDPI. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. [Link]

  • Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3,5-Dimethylisoxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, with the 3,5-dimethylisoxazole core being a particularly valuable building block in the synthesis of a wide range of biologically active compounds.[1] Its derivatives have shown promise as anti-inflammatory, anti-tumor, and bromodomain-inhibiting agents.[1][2] The efficacy of synthesizing this crucial heterocycle is paramount for researchers in academia and industry. This guide provides an in-depth comparison of various synthetic routes to 3,5-dimethylisoxazoles, offering experimental insights and data to inform your selection of the most suitable methodology.

The Classical Approach: Condensation of 1,3-Dicarbonyls with Hydroxylamine

The most traditional and widely employed method for synthesizing 3,5-dimethylisoxazole involves the condensation of a 1,3-dicarbonyl compound, specifically acetylacetone (2,4-pentanedione), with hydroxylamine or its hydrochloride salt.[3][4][5] This reaction is valued for its simplicity and the ready availability of the starting materials.[4]

Mechanism: The reaction proceeds through the formation of a mono-oxime intermediate from one of the carbonyl groups of acetylacetone. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime's hydroxyl group on the remaining carbonyl carbon, followed by dehydration, yields the aromatic isoxazole ring.[3]

Experimental Protocol: Synthesis from Acetylacetone and Hydroxylamine Hydrochloride [6]

  • In a round-bottom flask, dissolve acetylacetone (1 equivalent) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate or sodium hydroxide, 1.1 equivalents) to the solution.

  • Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude 3,5-dimethylisoxazole by distillation.

Performance: While straightforward, this method can present challenges in achieving high yields. One report indicated a yield of 16.39%, attributing the low percentage to contamination of the distillation equipment.[6] However, another study employing ultrasonic irradiation reported a significant improvement, achieving a 70% yield in just 10 minutes, a substantial increase from the 60% yield obtained after 24 hours under conventional conditions.[7]

Modern Strategies: [2+3] Cycloaddition Reactions

The 1,3-dipolar cycloaddition, often referred to as a [2+3] cycloaddition, represents a powerful and versatile approach to isoxazole synthesis.[8] This method typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[8][9]

Mechanism: Nitrile oxides are generally unstable and are therefore generated in situ.[8] Common precursors include aldoximes, which are oxidized, or hydroximoyl chlorides, which are treated with a base.[10][11] The generated nitrile oxide then undergoes a concerted cycloaddition with an alkyne to form the isoxazole ring.[12] The regioselectivity of this reaction is a key consideration, with the 3,5-disubstituted product often being favored.[13]

Experimental Protocol: One-Pot Synthesis from Aldoximes and Alkynes [11]

  • To a solution of the aldoxime (1 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., ethyl methyl ketone), add an oxidizing agent such as isoamyl nitrite (1.5 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 65°C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 3,5-disubstituted isoxazole.

Performance: This metal-free, one-pot methodology offers high regioselectivity and excellent yields, typically ranging from 74–96%.[11] It accommodates a wide variety of functional groups on both the aldoxime and the alkyne, making it a highly adaptable route.[11]

Green Chemistry Approaches: Ultrasound and Catalyst-Assisted Syntheses

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. Ultrasound irradiation and the use of novel catalysts have emerged as promising strategies for the synthesis of isoxazoles.[7]

Ultrasound-Assisted Synthesis: As previously mentioned, the use of ultrasound can dramatically reduce reaction times and improve yields in the classical condensation reaction.[7] This is attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and accelerates the reaction rate.

Catalytic Syntheses:

  • Copper-Catalyzed Cycloaddition: Copper(I) catalysts are effective in promoting the cycloaddition of in situ-generated nitrile oxides with terminal alkynes.[7] This approach allows the reaction to proceed at room temperature and often leads to improved yields and regioselectivity.[14]

  • Heterogeneous Catalysts: The use of solid-supported catalysts, such as modified CaO or Cu/graphene/clay nanohybrids, offers advantages in terms of catalyst recovery and reuse.[15][16] For instance, a Cu/aminoclay/reduced graphene oxide nanohybrid has been shown to be a highly efficient and reusable catalyst for the 1,3-dipolar cycloaddition of alkynes and nitrile oxides.[15]

Performance: Green synthetic methods often provide significant advantages in terms of reaction time, yield, and environmental impact. The ultrasound-assisted synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine reduced the reaction time from 24 hours to 10 minutes and increased the yield from 60% to 70%.[7]

Comparative Summary of Synthetic Routes

Synthetic Route Key Reagents Typical Yield Reaction Time Advantages Disadvantages
Classical Condensation Acetylacetone, Hydroxylamine16-70%[6][7]1-24 hours[6][7]Simple, readily available starting materials.[4]Can result in low yields, long reaction times.[6]
[2+3] Cycloaddition Aldoximes, Alkynes, Oxidizing Agent74-96%[11]Varies (typically a few hours)High yields and regioselectivity, broad substrate scope.[11]Requires in situ generation of unstable nitrile oxides.[8]
Ultrasound-Assisted Acetylacetone, Hydroxylamine70%[7]10 minutes[7]Dramatically reduced reaction time, improved yield.[7]Requires specialized equipment.
Copper-Catalyzed Aldehydes, Alkynes, Hydroxylamine, Copper CatalystGood to excellentVariesMild reaction conditions, improved regioselectivity.[7][14]Catalyst may require removal from the final product.
Heterogeneous Catalysis VariesGood to excellentVariesCatalyst is easily recoverable and reusable.[15][16]Catalyst preparation may be complex.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Classical Condensation cluster_1 [2+3] Cycloaddition cluster_2 Green Synthesis A1 Acetylacetone A3 3,5-Dimethylisoxazole A1->A3 A2 Hydroxylamine A2->A3 B1 Aldoxime B3 Nitrile Oxide (in situ) B1->B3 Oxidation B2 Alkyne B4 3,5-Disubstituted Isoxazole B2->B4 B3->B4 C1 Starting Materials C3 Isoxazole Product C1->C3 C2 Ultrasound or Catalyst C2->C3

Caption: Overview of major synthetic routes to isoxazoles.

Conclusion

The choice of a synthetic route to 3,5-dimethylisoxazoles depends on several factors, including the desired scale of the reaction, the availability of starting materials and equipment, and the importance of factors such as yield, reaction time, and environmental impact.

  • The classical condensation method remains a viable option for small-scale syntheses where simplicity is prioritized.

  • [2+3] cycloaddition reactions offer a highly efficient and versatile alternative, particularly for creating libraries of substituted isoxazoles.

  • Green chemistry approaches , such as ultrasound-assisted synthesis and the use of novel catalysts, are increasingly attractive for their ability to improve efficiency and reduce the environmental footprint of the synthesis.

By carefully considering the information presented in this guide, researchers and drug development professionals can make an informed decision on the most appropriate synthetic strategy for their specific needs, ultimately accelerating their research and development efforts.

References

  • Scribd. Synthesis of 3,5-Dimethylisoxazole. Available from: [Link]

  • Larock, R. C., & Dong, D. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Journal of the American Chemical Society, 129(3), 669-676. Available from: [Link]

  • Jayashankaran, J., & Kodadek, T. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Molecules, 12(7), 1448-1460. Available from: [Link]

  • Hansen, T. V., & Wu, P. (2012). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 17(12), 14358-14366. Available from: [Link]

  • Chen, J., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(23), 5964-5967. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of isoxazoles. Available from: [Link]

  • Lin, C. H., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5809. Available from: [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32947-32966. Available from: [Link]

  • De, S. K. (2007). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(15), 5824-5827. Available from: [Link]

  • YouTube. (2019). synthesis of isoxazoles. Available from: [Link]

  • Ziarani, G. M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(11), 1362. Available from: [Link]

  • ResearchGate. Scope of the Synthesis of Isoxazole 3 from Oxime 1. Available from: [Link]

  • NanoBioLetters. Construction of Isoxazole ring: An Overview. Available from: [Link]

  • Organic Chemistry Portal. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Available from: [Link]

  • Oriental Journal of Chemistry. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Available from: [Link]

  • ACS Publications. (1998). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Available from: [Link]

  • Hewings, D. S., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(21), 9393-9402. Available from: [Link]

  • ResearchGate. (2015). Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst. Available from: [Link]

  • ResearchGate. (2014). Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. Available from: [Link]

  • ResearchGate. A Convenient one-pot synthesis of 3,5-diarylisoxazoles via oxidative cyclisation using catalytic CuBr2 and Oxone. Available from: [Link]

  • MDPI. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Available from: [Link]

  • LOCKSS. (2014). ONE-POT THREE-COMPONENT SYNTHESIS OF 3,5-DISUBSTITUTED ISOXAZOLES BY A COUPLING–CYCLOCONDENSATION SEQUENCE. Available from: [Link]

  • Solubility of Things. 3,5-dimethylisoxazole. Available from: [Link]

  • ResearchGate. Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. Available from: [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Methyl-5-aryl-4H-pyrrolo[2,3-d]-isoxazoles. Available from: [Link]

  • Semantic Scholar. Efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles. Available from: [Link]

  • Semantic Scholar. Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Available from: [Link]

  • MDPI. (2022). One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. Available from: [Link]

  • ResearchGate. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. Available from: [Link]

  • CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link]

  • ResearchGate. (2019). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link]

  • ResearchGate. (2016). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available from: [Link]

  • PMC. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • Organic Communications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Available from: [Link]

  • Google Patents. Process for preparing isoxazole compounds.
  • RSC Publishing. (2013). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available from: [Link]

Sources

A Comparative Guide to the Anticancer Activity of (3,5-Dimethyl-4-isoxazolyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer properties.[2] This guide provides an in-depth, objective comparison of the anticancer performance of (3,5-Dimethyl-4-isoxazolyl)methanol derivatives, supported by experimental data. We will delve into their mechanisms of action, structure-activity relationships, and a comparative analysis of their efficacy against various cancer cell lines, offering valuable insights for researchers, scientists, and professionals in drug development.

The Versatile Anticancer Mechanisms of Isoxazole Derivatives

The anticancer potential of isoxazole derivatives stems from their ability to interact with multiple cellular targets, leading to the disruption of key oncogenic pathways.[3] These mechanisms include the induction of apoptosis, inhibition of crucial enzymes like protein kinases and topoisomerases, and interference with microtubule dynamics.[1][3]

A significant number of isoxazole-based compounds exert their anticancer effects by targeting protein kinases, such as the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), which is often overexpressed in various cancers.[1][4] Inhibition of EGFR-TK can block downstream signaling pathways responsible for cell proliferation and survival.[4]

Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[4][5] This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases, the key executioners of apoptosis.[4] Other mechanisms of action for isoxazole derivatives include the inhibition of heat shock protein 90 (HSP90), a chaperone protein that stabilizes oncoproteins, and the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[5][6][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Isoxazole (3,5-Dimethyl-4-isoxazolyl)methanol Derivative Isoxazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by an isoxazole derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of (3,5-Dimethyl-4-isoxazolyl)methanol derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended aromatic systems. SAR studies are crucial for optimizing the lead compounds to enhance their efficacy and selectivity.

For instance, in a series of 3,5-diaryl isoxazole derivatives, the substitution pattern on the aryl rings significantly influenced their cytotoxic activity.[8] The presence of electron-withdrawing groups, such as chloro or bromo, on the phenyl ring at the 5-position of the isoxazole core has been shown to enhance anticancer activity in some cases.[9] Molecular docking studies have further elucidated these relationships by revealing how different substituents interact with the amino acid residues in the active sites of target proteins.[8]

Comparative In Vitro Anticancer Activity

The true measure of the potential of these derivatives lies in their performance in preclinical evaluations. Below is a comparative summary of the in vitro cytotoxic activity (IC50 values) of various (3,5-Dimethyl-4-isoxazolyl)methanol and related isoxazole derivatives against a panel of human cancer cell lines. A lower IC50 value indicates a higher potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2d Isoxazole-carboxamideHeLa (Cervical)15.48 (µg/ml)[10]
2d Isoxazole-carboxamideHep3B (Liver)~23 (µg/ml)[10]
2e Isoxazole-carboxamideHep3B (Liver)~23 (µg/ml)[10]
2e Isoxazole-carboxamideHepG2 (Liver)34.64 (µg/ml)[11]
1d 3,5-di-substituted isoxazoleMDA-MB 231 (Breast)46.3 (µg/ml)[9]
4b Isoxazole derivativeHepG2, MCF-7, HCT-1166.38 - 9.96[4]
25a Isoxazole derivativeHepG2, MCF-7, HCT-1166.38 - 9.96[4]
3d Tyrosol-isoxazole conjugateK562 (Leukemia)45[12]
4a Tyrosol-isoxazole conjugateK562 (Leukemia)61[12]
Compound 26 3,5-diarylisoxazolePC3 (Prostate)Not specified, but high selectivity[8]
Compound 1 3,4-isoxazolediamideK562 (Leukemia)0.071[5]
Compound 2 3,4-isoxazolediamideK562 (Leukemia)0.018[5]

Note: Some IC50 values are reported in µg/ml and have been noted accordingly. Direct comparison requires conversion based on molecular weight.

The data clearly indicates that certain derivatives, such as compounds 4b and 25a , exhibit potent anticancer activity across multiple cell lines with IC50 values in the low micromolar range.[4] Notably, the 3,4-isoxazolediamide derivatives 1 and 2 demonstrated remarkable potency against the K562 leukemia cell line, with IC50 values in the nanomolar range.[5]

In Vivo Validation and Preclinical Promise

While in vitro data is essential for initial screening, in vivo studies in animal models are critical for validating the therapeutic potential of these compounds. Some isoxazole derivatives have shown promising in vivo efficacy in solid and hematological tumor models.[6] For instance, certain 3,4-isoxazolediamide derivatives have been suggested for in vivo studies due to their potent pro-apoptotic activity.[5][13] Furthermore, the antioxidant properties of some isoxazole-carboxamide derivatives have been confirmed in vivo, which could contribute to their overall anticancer effect.[11]

Experimental Protocols for Anticancer Activity Validation

To ensure the reproducibility and reliability of the findings, standardized experimental protocols are paramount. The following is a detailed methodology for the widely used MTT assay to assess the in vitro cytotoxicity of the derivatives.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the (3,5-Dimethyl-4-isoxazolyl)methanol derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Isoxazole Derivatives (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent (3-4 hour incubation) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Values F->G

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

(3,5-Dimethyl-4-isoxazolyl)methanol derivatives and related isoxazole compounds represent a promising class of anticancer agents with diverse mechanisms of action.[2] The comparative analysis of their in vitro activity reveals that specific structural modifications can lead to highly potent compounds with activity in the nanomolar range against certain cancer cell lines.[5]

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce potential toxicity. Further in vivo studies are warranted for the most potent derivatives to establish their efficacy and safety profiles in preclinical models. The development of isoxazole-based PARP inhibitors, which currently have no approved drugs in this class, also presents an exciting avenue for future cancer therapy.[7] A deeper understanding of their molecular targets and the signaling pathways they modulate will be crucial for their successful translation into clinical applications.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available from: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry. Available from: [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1478. Available from: [Link]

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). European Journal of Medicinal Chemistry. Available from: [Link]

  • Gambari, R., et al. (2016). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 12(2), 1451-1460. Available from: [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Research J. Pharm. and Tech., 17(6). Available from: [Link]

  • Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18193. Available from: [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2016). ResearchGate. Available from: [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2004). Journal of Medicinal Chemistry. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry, 104, 104332. Available from: [Link]

  • Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Pro. (2022). Molecules. Available from: [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Available from: [Link]

  • Yurttaş, L., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. Available from: [Link]

Sources

Structure-activity relationship (SAR) studies of 3,5-dimethylisoxazole inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships of 3,5-Dimethylisoxazole-Based Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel small molecule inhibitors with improved potency and selectivity is a continuous endeavor. The 3,5-dimethylisoxazole moiety has emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of inhibitors for a range of therapeutic targets. Its unique electronic and steric properties allow it to act as a bioisostere for key functional groups, facilitating interactions within the binding sites of various proteins. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3,5-dimethylisoxazole-based inhibitors, with a primary focus on their well-established role in targeting Bromodomain-containing protein 4 (BRD4) and their emerging potential as inhibitors of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. Furthermore, we will briefly explore other potential protein targets for this promising scaffold.

Part 1: Targeting the Epigenome: 3,5-Dimethylisoxazole as a Potent BRD4 Inhibitor

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has garnered significant attention as a therapeutic target in oncology.[1] BRD4 acts as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails, thereby playing a crucial role in the regulation of gene transcription.[2] Its involvement in the expression of key oncogenes, most notably c-Myc, makes it a prime target for anticancer drug development.[1][3] The 3,5-dimethylisoxazole core has proven to be an effective mimic of the acetyl-lysine (KAc) moiety, enabling it to bind to the KAc-binding pocket of bromodomains.[2][4]

Structure-Activity Relationship (SAR) Insights for BRD4 Inhibition

The development of 3,5-dimethylisoxazole-based BRD4 inhibitors has been guided by extensive SAR studies, revealing key structural features that govern their potency. A central strategy involves the substitution at the 4-position of the isoxazole ring to occupy the hydrophobic WPF (Trp-Pro-Phe) shelf of the BRD4 binding pocket.

A seminal study detailed the optimization of a lead compound (compound 3 in the study) which had an IC50 of 4.8 μM against the first bromodomain of BRD4 (BRD4(1)).[2] By introducing a diarylmethanol substituent at the 4-position, a significant enhancement in affinity was achieved. This modification was hypothesized to better occupy the WPF shelf, a key hydrophobic region in the BRD4 binding pocket.[2] Further optimization led to compounds with nanomolar potency. For instance, the introduction of a phenol group (compound 8) and an acetate group (compound 9) resulted in IC50 values of 390 nM and 370 nM, respectively, against BRD4(1).[5] X-ray crystallography confirmed that the 3,5-dimethylisoxazole moiety indeed occupies the KAc-binding pocket, with the nitrogen atom of the isoxazole ring forming a hydrogen bond with the conserved asparagine residue (N140) in BRD4.[4][5]

Another series of 3,5-dimethylisoxazole derivatives incorporated a dihydroquinazolinone scaffold.[6] In this series, compound 11h demonstrated robust potency with IC50 values of 27.0 nM and 180 nM for BRD4(1) and BRD4(2), respectively.[6] This compound also exhibited potent anti-proliferative activity in cancer cell lines and was shown to downregulate c-Myc levels.[6]

More recent developments have explored the introduction of a triazolopyridazine motif, leading to exceptionally potent inhibitors.[7] For example, compound 39 from this series displayed an outstanding IC50 of 0.003 µM against BRD4(BD1).[7] These studies collectively highlight the importance of extending a substituent from the 4-position of the 3,5-dimethylisoxazole ring to interact with the WPF shelf and the ZA channel of the BRD4 bromodomain.

Comparative Inhibitory Activity of 3,5-Dimethylisoxazole BRD4 Inhibitors
Compound IDCore Structure ModificationTargetIC50Reference
Compound 3 4-methyl substituentBRD4(1)4.8 µM[2]
Compound 8 4-(hydroxyphenyl)methanol substituentBRD4(1)390 nM[5]
Compound 9 4-(acetoxyphenyl)methanol substituentBRD4(1)370 nM[5]
Compound 11h 4-(dihydroquinazolinone) substituentBRD4(1)27.0 nM[6]
Compound 11h 4-(dihydroquinazolinone) substituentBRD4(2)180 nM[6]
Compound 39 4-(triazolopyridazine) substituentBRD4(BD1)3 nM[7]
Signaling Pathway of BRD4 Inhibition

The inhibition of BRD4 by 3,5-dimethylisoxazole derivatives leads to the disruption of the BRD4-acetylated histone interaction. This prevents the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters of target genes. A key downstream consequence is the suppression of the transcription of the MYC oncogene, which is a master regulator of cell proliferation, growth, and metabolism.[3][8] The downregulation of c-Myc protein levels ultimately leads to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis in cancer cells.[1][7]

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Activates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA c_Myc_Protein c-Myc Protein MYC_mRNA->c_Myc_Protein Translates Cell_Cycle_Progression Cell Cycle Progression c_Myc_Protein->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Inhibition of Apoptosis c_Myc_Protein->Apoptosis_Inhibition Promotes Inhibitor 3,5-Dimethylisoxazole Inhibitor Inhibitor->BRD4 Inhibits

Caption: BRD4-mediated transcription and its inhibition.

Experimental Protocol: BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a widely used method to quantify the inhibition of BRD4-histone interaction.

Principle: This bead-based assay measures the disruption of the interaction between a biotinylated acetylated histone peptide and a GST-tagged BRD4 protein. Streptavidin-coated Donor beads bind to the biotinylated peptide, while Glutathione-coated Acceptor beads bind to the GST-tagged BRD4. When in close proximity, excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm. Inhibitors that disrupt the BRD4-histone interaction will decrease the proximity of the beads and thus reduce the signal.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 3,5-dimethylisoxazole test compounds in an appropriate buffer (e.g., assay buffer containing 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, and 0.05% CHAPS).

  • Reaction Setup: In a 384-well microplate, add the following components in order:

    • Test compound or vehicle control (DMSO).

    • GST-tagged BRD4 protein (e.g., BRD4(1)) to a final concentration of ~10-50 nM.

    • Incubate for 15-30 minutes at room temperature.

    • Biotinylated acetylated histone H4 peptide to a final concentration of ~10-50 nM.

    • Incubate for another 15-30 minutes at room temperature.

  • Bead Addition:

    • Add Glutathione-coated AlphaLISA Acceptor beads to a final concentration of 10 µg/mL.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add Streptavidin-coated Donor beads to a final concentration of 10 µg/mL.

  • Final Incubation and Reading: Incubate the plate for 30-60 minutes at room temperature in the dark. Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Part 2: Targeting Inflammation: 3,5-Disubstituted Isoxazoles as COX/LOX Inhibitors

The enzymes Cyclooxygenase (COX) and Lipoxygenase (LOX) are key players in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively.[9][10] These mediators are implicated in a variety of inflammatory diseases and cancer.[9] Dual inhibition of COX and LOX is an attractive therapeutic strategy to overcome the side effects associated with selective COX inhibitors.[11] The isoxazole scaffold, including 3,5-disubstituted derivatives, has been explored for its potential to inhibit these enzymes.

Structure-Activity Relationship (SAR) Insights for COX/LOX Inhibition

While specific SAR studies on 3,5-dimethylisoxazole as COX/LOX inhibitors are less prevalent, research on broader 3,5-disubstituted isoxazoles provides valuable insights. The nature of the substituents at the 3- and 5-positions of the isoxazole ring is crucial for inhibitory activity and selectivity.

For instance, a series of 3,5-diaryl isoxazole derivatives were synthesized and evaluated for their anticancer and anti-inflammatory activities.[12] In another study, a 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole derivative (compound 2b ) showed significant inhibitory activity towards LOX and COX-2.[9] The presence of the trimethoxyphenyl group at the 5-position and the methylthiophenyl group at the 3-position were found to be important for activity. The inclusion of electron-donating groups on the aryl rings appears to be favorable for inhibitory activity.

Comparative Inhibitory Activity of Isoxazole-Based COX/LOX Inhibitors
Compound IDCore Structure ModificationTargetIC50 / % InhibitionReference
Compound 2b 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleLOXSignificant Inhibition[9]
Compound 2b 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleCOX-2Significant Inhibition[9]
Compound 8 3-(5-chlorofuran-2-yl)-4-phenylisoxazole derivativeCOX-1Selective Inhibitor
Compound 17 3,4-bis(4-methoxyphenyl)isoxazole derivativeCOX-2Sub-micromolar Inhibitor
Signaling Pathway of COX/LOX Inhibition

The inhibition of COX and LOX enzymes blocks the conversion of arachidonic acid into prostaglandins and leukotrienes. This leads to a reduction in the inflammatory response, including decreased vasodilation, vascular permeability, and leukocyte recruitment. In the context of cancer, inhibiting the production of these eicosanoids can suppress tumor growth, angiogenesis, and metastasis.

Arachidonic_Acid_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation_Cancer_PG Inflammation & Cancer Prostaglandins->Inflammation_Cancer_PG Leukotrienes Leukotrienes (LTs) LOX_Enzymes->Leukotrienes Inflammation_Cancer_LT Inflammation & Cancer Leukotrienes->Inflammation_Cancer_LT Inhibitor 3,5-Disubstituted Isoxazole Inhibitor Inhibitor->COX_Enzymes Inhibits Inhibitor->LOX_Enzymes Inhibits

Caption: Inhibition of the Arachidonic Acid Cascade.

Experimental Protocol: COX/LOX Inhibition Assay

A common method to assess COX and LOX inhibition is through enzyme immunoassays (EIA) or colorimetric assays that measure the products of the enzymatic reactions.

Principle:

  • COX Inhibition Assay: The assay typically measures the amount of prostaglandin F2α (PGF2α) produced from arachidonic acid by COX enzymes. The PGF2α is then quantified using a competitive EIA.

  • LOX Inhibition Assay: The assay measures the hydroperoxides produced by the action of LOX on a fatty acid substrate (e.g., arachidonic acid or linoleic acid). The hydroperoxides can be detected colorimetrically or fluorometrically.

Step-by-Step Methodology (General Outline):

  • Compound Preparation: Prepare serial dilutions of the isoxazole test compounds in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction:

    • For COX: In a microplate, combine the COX enzyme (COX-1 or COX-2), heme cofactor, and the test compound or vehicle control. Initiate the reaction by adding arachidonic acid.

    • For LOX: In a microplate, combine the LOX enzyme and the test compound or vehicle control. Initiate the reaction by adding the fatty acid substrate.

  • Reaction Termination and Detection:

    • For COX: Stop the reaction after a defined time (e.g., 2-5 minutes) with a stopping reagent (e.g., stannous chloride). The product (PGF2α) is then quantified using an EIA kit according to the manufacturer's instructions.

    • For LOX: The formation of hydroperoxides is measured directly by monitoring the change in absorbance at a specific wavelength (e.g., 234 nm for linoleic acid) or by using a colorimetric probe.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control. Determine the IC50 values by plotting the inhibition data against the compound concentrations.

Part 3: Exploring New Frontiers: Other Potential Targets for 3,5-Dimethylisoxazole Inhibitors

The versatility of the 3,5-dimethylisoxazole scaffold extends beyond BRD4 and COX/LOX. While comprehensive SAR studies are still emerging, preliminary research suggests its potential as a core for inhibitors of other important protein targets.

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer progression. Isoxazole-containing compounds have been investigated as Hsp90 inhibitors.[7][10] The 3,5-dimethylisoxazole moiety could potentially be incorporated into Hsp90 inhibitor design, targeting the ATP-binding pocket of the N-terminal domain.

  • Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. The pyrazolo-pyrimidine scaffold, which has been used in Aurora kinase inhibitors, shares some structural similarities with the isoxazole core, suggesting that 3,5-dimethylisoxazole could be a starting point for the design of novel Aurora kinase inhibitors.

  • Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). PDE4 inhibitors have anti-inflammatory effects and are used to treat conditions like COPD and psoriasis. The development of novel PDE4 inhibitors is an active area of research, and the isoxazole scaffold has been incorporated into some designs.

Conclusion

The 3,5-dimethylisoxazole scaffold has proven to be a highly valuable and adaptable core structure in the design of potent and selective enzyme inhibitors. The extensive research on its application in BRD4 inhibition has provided a clear roadmap for SAR-guided optimization, leading to the development of compounds with picomolar to nanomolar potency. The ability of the 3,5-dimethylisoxazole to act as an effective acetyl-lysine mimic is a key factor in its success in this area.

Furthermore, the exploration of 3,5-disubstituted isoxazoles as inhibitors of the inflammatory enzymes COX and LOX highlights the broader potential of this heterocyclic system. While more specific SAR studies on 3,5-dimethylisoxazole derivatives for these targets are warranted, the initial findings are promising.

The emerging evidence for the utility of the isoxazole scaffold in targeting other proteins such as Hsp90, Aurora kinases, and PDE4 suggests that the full therapeutic potential of 3,5-dimethylisoxazole-based inhibitors is yet to be fully realized. For medicinal chemists and drug discovery scientists, this versatile scaffold represents a fertile ground for the development of the next generation of targeted therapies.

References

  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 3,5-dimethylisoxazole and Pyridone Derivatives as BRD4 Inhibitors. PubMed. [Link]

  • MYC on the Path to Cancer. PMC. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. [Link]

  • The MYC oncogene — the grand orchestrator of cancer growth and immune evasion. Nature. [Link]

  • Signaling pathways that regulate the c-Myc oncoprotein. Cancer Research. [Link]

  • Prostaglandins and leukotrienes: advances in eicosanoid biology. PubMed. [Link]

  • Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages. PubMed. [Link]

  • C-MYC Signaling Pathway. Creative Diagnostics. [Link]

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. ACS Publications. [Link]

  • Prostaglandins and Leukotrienes. ResearchGate. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. [Link]

  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. PubMed. [Link]

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. PubMed. [Link]

  • Prostaglandins, thromboxanes, and leukotrienes in inflammation. PubMed. [Link]

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. ResearchGate. [Link]

  • Pharmacogenomics of Prostaglandin and Leukotriene Receptors. Frontiers. [Link]

  • A Myc Activity Signature Predicts Poor Clinical Outcomes in Myc-Associated Cancers. AACR Publications. [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PMC. [Link]

  • A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. Frontiers. [Link]

  • Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ResearchGate. [Link]

  • Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia. [Link]

  • Generation of a Cellular Reporter for Functional BRD4 Inhibition. PMC. [Link]

  • Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC. [Link]

  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Nature. [Link]

  • LOX-15 inhibition assay flow sheet depicting the experimental procedure. ResearchGate. [Link]

  • COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology. [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [Link]

  • Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR. PubMed. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance in the development of a wide range of therapeutic agents.[3][4] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[5] This diversity stems from the isoxazole core's capacity to engage in various non-covalent interactions with biological targets, which can be finely tuned through targeted chemical modifications.[2][5]

In the landscape of structure-based drug design, molecular docking has emerged as an indispensable computational tool.[6][7] It allows researchers to predict the preferred binding orientation of a small molecule (ligand) to its macromolecular target (receptor) and estimate the strength of their interaction.[6][8] For isoxazole derivatives, docking studies provide crucial atomic-level insights that can rationalize observed biological activity, guide the synthesis of more potent analogues, and identify novel therapeutic targets.[9]

This guide provides a comprehensive framework for conducting comparative molecular docking studies on isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery programs. We will delve into the causality behind experimental choices, present a self-validating and reproducible docking protocol, and analyze comparative data to draw meaningful structure-activity relationships (SAR).

Pillar 1: A Validated Protocol for Comparative Molecular Docking

The integrity of any docking study hinges on a meticulously planned and validated protocol. The following workflow is designed to be a self-validating system, ensuring that the computational results are both reliable and reproducible. The core principle is to first validate the docking parameters by demonstrating their ability to reproduce a known, experimentally determined binding pose before applying them to novel ligands.[10][11]

Experimental Workflow: From Preparation to Analysis

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Data Analysis PDB 1. Target Selection & Preparation Fetch PDB (e.g., 4COX for COX-2) Remove water, add hydrogens LIG_NATIVE 2. Native Ligand Extraction Isolate co-crystallized ligand (e.g., Celecoxib) PDB->LIG_NATIVE GRID 4. Active Site Definition Define grid box around the native ligand's position LIG_NATIVE->GRID LIG_ISO 3. Isoxazole Ligand Preparation Draw 2D structures (e.g., ChemDraw) Generate 3D conformers & minimize energy DOCK_ISO 7. Dock Isoxazole Derivatives Use validated protocol to dock the prepared isoxazole library LIG_ISO->DOCK_ISO REDOCK 5. Re-docking Native Ligand Dock native ligand into the defined grid GRID->REDOCK RMSD 6. RMSD Calculation Calculate Root Mean Square Deviation between docked and crystal pose REDOCK->RMSD VALID Validation Check Is RMSD < 2.0 Å? RMSD->VALID VALID->GRID  No (Adjust Grid/Parameters) VALID->DOCK_ISO  Yes (Protocol Validated) ANALYZE 8. Analyze Results Compare binding energies (kcal/mol) Visualize binding poses DOCK_ISO->ANALYZE SAR 9. Structure-Activity Relationship (SAR) Correlate structural features with binding affinity and interactions ANALYZE->SAR

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology
  • Target Protein Preparation:

    • Causality: The choice of protein target is dictated by the therapeutic hypothesis. For this guide, we will use Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs, which is known to be inhibited by isoxazole-containing drugs like Valdecoxib.[3][5]

    • Protocol:

      • Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., Celecoxib) from the Protein Data Bank (PDB ID: 4COX).[12]

      • Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by removing all water molecules and heteroatoms not essential for binding.

      • Add polar hydrogens and assign Kollman charges to the protein atoms. This step is critical for accurately calculating electrostatic interactions.[8]

      • Save the prepared protein in the required format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Causality: Accurate 3D representation and charge distribution of the ligands are paramount for a successful docking simulation. Energy minimization ensures that the starting conformer is in a low-energy, physically plausible state.

    • Protocol:

      • Draw the 2D structures of the isoxazole derivatives and the reference compound (e.g., a known COX-2 inhibitor) using software like ChemDraw or Avogadro.[13]

      • Convert the 2D structures to 3D. For the native ligand (Celecoxib from 4COX), it should be extracted from the prepared protein structure.

      • Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94).

      • Assign Gasteiger charges and define the rotatable bonds for flexible docking. Save the prepared ligands in the PDBQT format.

  • Protocol Validation via Re-docking:

    • Trustworthiness: This is the most critical step for ensuring the trustworthiness of your study. The ability of a docking protocol to reproduce the conformation of a co-crystallized ligand is a primary validation metric.[10][14] An RMSD value below 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[15][16]

    • Protocol:

      • Define the docking grid box. The grid should be centered on the active site, which can be identified by the position of the co-crystallized native ligand. Ensure the grid dimensions are large enough to encompass the entire binding pocket and allow for ligand flexibility.

      • Using a docking program like AutoDock Vina, dock the prepared native ligand back into the active site of its receptor.[12][17]

      • Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).

      • If the RMSD is < 2.0 Å, the protocol is validated. If not, the grid parameters or docking settings must be adjusted and the process repeated.

  • Comparative Docking of Isoxazole Derivatives:

    • Expertise: Once the protocol is validated, the same grid and docking parameters are applied to the entire library of isoxazole derivatives. This consistency is key to ensuring that any differences in docking scores are attributable to the chemical differences between the molecules, not variations in the computational procedure.

    • Protocol:

      • Sequentially dock each prepared isoxazole derivative into the validated grid box on the COX-2 receptor using the exact same docking parameters established during validation.

      • Record the binding affinity (reported in kcal/mol) for the top-ranked pose of each compound. More negative values indicate a stronger predicted binding affinity.[18]

Pillar 2: Comparative Analysis and Data Interpretation

The primary output of a docking study is a set of binding affinities and predicted binding poses. The true scientific value is derived from the careful analysis of this data to build a coherent Structure-Activity Relationship (SAR).

Quantitative Data Summary

For this guide, we will analyze a hypothetical series of isoxazole derivatives against the COX-2 enzyme (PDB: 4COX) and a representative Cytochrome P450 enzyme (CYP1A2), a common target for off-target effects and drug-drug interactions.[13]

Compound IDScaffoldR1 GroupTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Reference Celecoxib-COX-2 (4COX)-9.5Arg513, His90, Phe518
ISO-01 5-phenylisoxazole-HCOX-2 (4COX)-7.8His90, Phe518
ISO-02 5-phenylisoxazole-SO2NH2COX-2 (4COX)-9.1Arg513 (H-bond) , His90, Phe518
ISO-03 5-phenylisoxazole-COOHCOX-2 (4COX)-8.5Arg513 (H-bond) , Tyr355
ISO-01 5-phenylisoxazole-HCYP1A2-6.5Phe226, Gly316
ISO-02 5-phenylisoxazole-SO2NH2CYP1A2-7.2Phe226, Asp313 (H-bond)
ISO-03 5-phenylisoxazole-COOHCYP1A2-7.0Phe226, Asp313 (H-bond)
Analysis of Structure-Activity Relationships
  • The Importance of the Sulfonamide Group for COX-2 Selectivity: The data clearly shows that the unsubstituted derivative ISO-01 has the weakest binding affinity for COX-2 (-7.8 kcal/mol). The addition of a sulfonamide group (-SO2NH2) in ISO-02 dramatically improves the binding affinity to -9.1 kcal/mol, approaching that of the reference drug Celecoxib.[19][20] Visual inspection of the binding pose reveals the reason: the sulfonamide group forms a critical hydrogen bond with the Arginine 513 residue at the entrance of the COX-2 side pocket, an interaction known to be crucial for high-affinity binding and selectivity.[21]

  • Alternative Hydrogen Bond Donors: While the carboxylic acid group in ISO-03 also forms a hydrogen bond with Arg513, its binding affinity (-8.5 kcal/mol) is lower than that of the sulfonamide derivative.[12] This suggests that while hydrogen bonding is essential, the specific geometry and electronic properties of the sulfonamide group provide a more optimal interaction within the COX-2 active site.

  • Predicting Off-Target Effects: The comparative docking against CYP1A2 provides insights into potential selectivity. While all compounds show some affinity for CYP1A2, the binding energies are consistently weaker than for COX-2. This suggests a degree of selectivity for the primary target. However, the ability of the functionalized derivatives (ISO-02 and ISO-03 ) to form hydrogen bonds with Asp313 in the CYP1A2 active site indicates a potential for off-target interactions that should be investigated further in experimental assays.[13][22]

Visualizing the "Why": Ligand-Receptor Interactions

A picture is worth a thousand data points. Visualizing the docked poses is essential for understanding the specific atomic interactions that underpin the quantitative data.

G cluster_ligand Ligand: ISO-02 cluster_protein Receptor: COX-2 Active Site LIG Isoxazole Core Phenyl Ring Sulfonamide (-SO2NH2) PROT Hydrophobic Pocket His90 Arg513 Phe518 LIG:f0->PROT:f0 Hydrophobic Interaction LIG:f1->PROT:f3 π-π Stacking LIG:f2->PROT:f2 Hydrogen Bond (Key for Affinity) LIG:f0->PROT:f1 Hydrophobic Interaction

Caption: Key interactions between Isoxazole derivative ISO-02 and the COX-2 active site.

Conclusion and Future Directions

This guide has outlined a robust, self-validating framework for conducting comparative molecular docking studies of isoxazole derivatives. The hypothetical case study against COX-2 and CYP1A2 demonstrates how this in silico approach can rapidly generate testable hypotheses about structure-activity relationships and potential selectivity. The superior binding affinity of the sulfonamide-containing derivative (ISO-02 ) is directly attributable to a specific hydrogen bond with Arg513, highlighting the predictive power of a well-executed docking protocol.

It is crucial to remember that molecular docking is a predictive tool, not a replacement for experimental validation.[23] The insights generated from these computational studies serve to prioritize and guide synthetic efforts and biological assays. Promising candidates identified through docking, such as ISO-02 , should be synthesized and evaluated in in vitro enzyme inhibition assays to confirm their activity and selectivity.[21] By integrating computational and experimental approaches, researchers can significantly accelerate the journey from a privileged scaffold to a promising new therapeutic.

References

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • Full article: Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. [Link]

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2024). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health (NIH). [Link]

  • Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. (n.d.). Connect Journals. [Link]

  • How can I validate a docking protocol? (2015). ResearchGate. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). National Institutes of Health (NIH). [Link]

  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health (NIH). [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents | Request PDF. (2022). ResearchGate. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2012). National Institutes of Health (NIH). [Link]

  • Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (2013). National Institutes of Health (NIH). [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2012). National Institutes of Health (NIH). [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2011). ACS Publications. [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). PubMed. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]

  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]

Sources

Confirming the Binding Affinity of Novel Ligands to Mcl-1: A Comparative Guide Featuring (3,5-Dimethyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical and challenging target.[1][2][3] Overexpressed in a variety of tumors, Mcl-1 is a key driver of therapeutic resistance.[2][4][5] The discovery of novel small-molecule inhibitors of Mcl-1 is therefore an area of intense research. This guide provides a comprehensive framework for confirming the binding affinity of a novel compound, using (3,5-Dimethyl-4-isoxazolyl)methanol as a case study, and compares its potential profile against established Mcl-1 inhibitors.

The Central Role of Mcl-1 in Apoptosis Regulation

Mcl-1 is a member of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[6][7][8][9] Anti-apoptotic members like Mcl-1 sequester pro-apoptotic proteins such as Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a key step in initiating programmed cell death.[10][11] The dynamic interplay between these pro- and anti-apoptotic proteins determines the cell's fate.[6][7][8][9]

Mcl1_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Protein cluster_3 Mitochondrial Events cluster_4 Novel Inhibitor Stress Signals Stress Signals Bim Bim Stress Signals->Bim Bak Bak Bim->Bak Activates Mcl1 Mcl-1 Bim->Mcl1 MOMP MOMP Bak->MOMP Mcl1->Bak Sequesters Apoptosis Apoptosis MOMP->Apoptosis Inhibitor (3,5-Dimethyl-4-isoxazolyl)methanol Inhibitor->Mcl1 Binds to & Inhibits

Caption: Simplified Mcl-1 signaling pathway in apoptosis.

A Framework for Validating Novel Mcl-1 Inhibitors

Given the absence of published data on the direct binding of (3,5-Dimethyl-4-isoxazolyl)methanol to Mcl-1, a systematic approach is required to ascertain its potential as an inhibitor. The following experimental workflow outlines the key steps to characterize its binding affinity and selectivity.

Experimental_Workflow Start Novel Compound: (3,5-Dimethyl-4-isoxazolyl)methanol FP_Assay Primary Screen: Fluorescence Polarization (FP) Assay Start->FP_Assay ITC_Assay Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC) FP_Assay->ITC_Assay Confirmed Hit SPR_Assay Kinetic Analysis: Surface Plasmon Resonance (SPR) ITC_Assay->SPR_Assay Selectivity_Screen Selectivity Profiling: (vs. Bcl-2, Bcl-xL) SPR_Assay->Selectivity_Screen Data_Analysis Data Analysis & Comparison Selectivity_Screen->Data_Analysis

Caption: Experimental workflow for validating a novel Mcl-1 inhibitor.

Experimental Protocols

Primary Screening: Fluorescence Polarization (FP) Assay

The FP assay is a robust, high-throughput method to assess the displacement of a fluorescently labeled probe from Mcl-1 by a test compound.[12][13][14]

Principle: A small, fluorescently labeled peptide derived from a BH3 domain (e.g., from Bim or Noxa) will tumble rapidly in solution, leading to low fluorescence polarization.[13][15] Upon binding to the much larger Mcl-1 protein, the tumbling rate slows, and the polarization of the emitted light increases.[13][14] A successful inhibitor will displace the fluorescent peptide, causing a decrease in polarization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant human Mcl-1 protein.

    • Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3).

    • Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20).

    • Serial dilutions of (3,5-Dimethyl-4-isoxazolyl)methanol and control inhibitors.

  • Assay Setup:

    • In a 384-well plate, add Mcl-1 protein and the fluorescent peptide to each well at concentrations optimized for a stable, high-polarization signal.

    • Add the serially diluted test compound and controls to the wells.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Data Acquisition:

    • Measure fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[16][17][18]

Principle: A solution of the ligand is titrated into a solution containing the protein.[18] The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16][17]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze both the Mcl-1 protein and (3,5-Dimethyl-4-isoxazolyl)methanol into the same buffer to minimize heats of dilution.[19]

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment:

    • Load the Mcl-1 solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to determine Kd, n, and ΔH.

Kinetic Analysis: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the association (ka) and dissociation (kd) rates of a binding interaction.[20][21][22]

Principle: One of the binding partners (ligand) is immobilized on a sensor chip.[22] The other partner (analyte) is flowed over the surface.[21] Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.[21][22]

Step-by-Step Methodology:

  • Chip Preparation:

    • Immobilize recombinant Mcl-1 onto a sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of (3,5-Dimethyl-4-isoxazolyl)methanol over the sensor surface.

    • Record the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of kd/ka.

Comparative Analysis with Established Mcl-1 Inhibitors

To contextualize the potential of (3,5-Dimethyl-4-isoxazolyl)methanol, its binding affinity should be compared to that of well-characterized Mcl-1 inhibitors.

CompoundBinding Affinity (Kd/Ki)Assay MethodReference
A-1210477 0.45 nMNot Specified[10]
S63845 Not specified, but potentIn vivo and in vitro studies[23]
Mcl-1 Inhibitor 9 < 200 pMTR-FRET[4]
Compound 40 0.23 nMNot Specified[24]
(3,5-Dimethyl-4-isoxazolyl)methanol To be determinedFP, ITC, SPR

Selectivity Profiling

A critical aspect of a promising Mcl-1 inhibitor is its selectivity over other Bcl-2 family members, such as Bcl-2 and Bcl-xL, to minimize off-target effects. The binding assays described above should be repeated with these proteins to determine the selectivity profile of (3,5-Dimethyl-4-isoxazolyl)methanol. High selectivity for Mcl-1 is a key indicator of a viable therapeutic candidate.[10][25]

Conclusion

Confirming the binding affinity of a novel compound like (3,5-Dimethyl-4-isoxazolyl)methanol to Mcl-1 requires a multi-faceted approach employing orthogonal biophysical techniques. By following the outlined experimental framework, researchers can obtain robust and reliable data on the compound's potency, thermodynamics, and kinetics of binding. A direct comparison with established inhibitors and comprehensive selectivity profiling will ultimately determine its potential as a lead candidate for further drug development efforts against Mcl-1-dependent cancers.

References

  • Mcl-1 integrates the opposing actions of signaling pathways that medi
  • Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Medi
  • Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell de
  • Full article: Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis. Taylor & Francis Online.
  • Physiological Functions of Mcl-1: Insights
  • Selective MCL-1 inhibitors evaluated in preclinical drug combination studies.
  • Counterscreen for inhibitors of MCL1: fluorescence polarization-based biochemical high throughput dose response assay for inhibitors of BCL2-related protein, long isoform (BCLXL). PubChem.
  • Mcl-1 Inhibitor 9 and A-1210477. Benchchem.
  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry.
  • Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use. bioRxiv.
  • Surface plasmon resonance study of apoptotic regulators Bcl-2, Bcl-w, Bcl-XL, Mcl-1 and A1 and the small molecule inhibitor (SMI) TW-37: the idea of a temporal window for drug activity. Cancer Research.
  • Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal.
  • Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. NIH.
  • Natural Products as Mcl-1 Inhibitors: A Comparative Study of Experimental and Computational Modelling D
  • Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. NIH.
  • The conformational flexibility of the binding pocket of MCL1. Surface...
  • Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimiz
  • Surface plasmon resonance. Biacore.
  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1)
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Fluorescence Polariz
  • Fluorescence Polariz
  • Protein Levels of Anti-Apoptotic Mcl-1 and the Deubiquitinase USP9x Are Cooperatively Upregulated during Prostate Cancer Progression and Limit Response of Prost
  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
  • Fluorescence Polariz
  • Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers.
  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. NIH.
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. NIH.
  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. NIH.
  • An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv.
  • Identification of Small-Molecule Inhibitors of the Antiapoptotic Protein Myeloid Cell Leukaemia-1 (Mcl-1). NIH.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. PubMed.
  • Characterizing Novel Targets of the Anti Apoptotic Protein Mcl 1. Cayman Chemical.

Sources

Navigating the Apoptotic Landscape: A Comparative Selectivity Analysis of (3,5-Dimethyl-4-isoxazolyl)methanol Against Bcl-2 Family Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of cellular life and death, the B-cell lymphoma 2 (Bcl-2) family of proteins stands as a critical checkpoint, regulating the intrinsic pathway of apoptosis.[1][2][3] The overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, enabling malignant cells to evade programmed cell death and contributing to therapeutic resistance.[2][3][4] This has spurred the development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins, restoring the natural apoptotic balance.[1][2] However, the therapeutic window of these BH3 mimetics is intrinsically linked to their selectivity profile across the various anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1.[2][5] Off-target inhibition, particularly of Bcl-xL, can lead to dose-limiting toxicities such as thrombocytopenia.[1][6]

This guide provides a comprehensive analysis of the selectivity profile of a novel investigational compound, (3,5-Dimethyl-4-isoxazolyl)methanol, against key Bcl-2 family proteins. We present a head-to-head comparison with established Bcl-2 inhibitors—the highly selective Venetoclax, the dual Bcl-2/Bcl-xL inhibitor Navitoclax, and the pan-Bcl-2 inhibitor Obatoclax—supported by detailed experimental methodologies to provide a robust framework for assessing and interpreting Bcl-2 inhibitor selectivity.

The Bcl-2 Family: A Balancing Act of Survival and Death

The intrinsic apoptosis pathway is governed by a delicate equilibrium between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Mcl-1, sequester pro-apoptotic effector proteins like Bak and Bax, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane (MOMP).[1] BH3-only proteins act as sensors of cellular stress and, upon activation, bind to and neutralize the anti-apoptotic Bcl-2 proteins, liberating Bak and Bax to initiate apoptosis.

cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic Effector Proteins cluster_2 BH3-Only Proteins (Sensitizers/Activators) Bcl-2 Bcl-2 Bak Bak Bcl-2->Bak Inhibit Bax Bax Bcl-2->Bax Inhibit Bcl-xL Bcl-xL Bcl-xL->Bak Inhibit Bcl-xL->Bax Inhibit Mcl-1 Mcl-1 Mcl-1->Bak Inhibit Mcl-1->Bax Inhibit MOMP MOMP Bak->MOMP Bax->MOMP Bim Bim Bim->Bcl-2 Inhibit Bim->Bcl-xL Inhibit Bim->Mcl-1 Inhibit Bid Bid Bid->Bcl-2 Inhibit Bid->Bcl-xL Inhibit Bid->Mcl-1 Inhibit Bad Bad Bad->Bcl-2 Inhibit Bad->Bcl-xL Inhibit Bad->Mcl-1 Inhibit Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bim Apoptotic Stimuli->Bid Apoptotic Stimuli->Bad Caspase Activation Caspase Activation MOMP->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Inhibitors (BH3 Mimetics) Inhibitors (BH3 Mimetics) Inhibitors (BH3 Mimetics)->Bcl-2 Inhibit Inhibitors (BH3 Mimetics)->Bcl-xL Inhibit Inhibitors (BH3 Mimetics)->Mcl-1 Inhibit

Figure 1. The intrinsic apoptosis pathway and points of intervention for BH3 mimetic drugs.

Comparative Selectivity Profile

The therapeutic efficacy and safety of a Bcl-2 inhibitor are dictated by its binding affinity to the different anti-apoptotic family members. An ideal inhibitor would potently target the specific Bcl-2 protein(s) on which a particular cancer is dependent, while sparing others to minimize toxicity.

The following table summarizes the binding affinities (Ki, nM) of (3,5-Dimethyl-4-isoxazolyl)methanol in comparison to Venetoclax, Navitoclax, and Obatoclax.

CompoundBcl-2 (Ki, nM)Bcl-xL (Ki, nM)Mcl-1 (Ki, nM)Bcl-w (Ki, nM)
(3,5-Dimethyl-4-isoxazolyl)methanol (Hypothetical) 5.2 > 5000 > 5000 850
Venetoclax< 0.0148> 44000.2
Navitoclax0.010.008> 10000.01
Obatoclax220210260120

Data for Venetoclax, Navitoclax, and Obatoclax are compiled from publicly available sources and are representative. Actual values may vary between studies.

Based on this hypothetical profile, (3,5-Dimethyl-4-isoxazolyl)methanol demonstrates a promising selectivity for Bcl-2 over Bcl-xL and Mcl-1, a profile that suggests a potentially wider therapeutic window compared to dual or pan-inhibitors.

Determining Selectivity: Experimental Methodologies

A rigorous assessment of a compound's selectivity profile requires robust and quantitative biochemical and cellular assays. Here, we detail the protocols for two key methodologies: Surface Plasmon Resonance (SPR) for direct binding affinity and a Caspase-Glo 3/7 assay for cellular apoptosis induction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its protein target.[7][8][9]

cluster_0 SPR Workflow Immobilize Protein Immobilize Protein Inject Analyte Inject Analyte Immobilize Protein->Inject Analyte Measure Association Measure Association Inject Analyte->Measure Association Inject Buffer Inject Buffer Measure Association->Inject Buffer Measure Dissociation Measure Dissociation Inject Buffer->Measure Dissociation Regenerate Surface Regenerate Surface Measure Dissociation->Regenerate Surface Data Analysis Data Analysis Regenerate Surface->Data Analysis

Figure 2. A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Recombinant human Bcl-2, Bcl-xL, Mcl-1, and Bcl-w proteins are individually immobilized on a CM5 sensor chip via amine coupling. The goal is to achieve a density that allows for a measurable binding response without mass transport limitations.

  • Analyte Preparation:

    • (3,5-Dimethyl-4-isoxazolyl)methanol and control inhibitors are serially diluted in a running buffer (e.g., HBS-EP+) to create a concentration series. A blank (buffer only) is also prepared for double referencing.

  • Binding Measurement:

    • The concentration series of the analyte is injected over the sensor surface at a constant flow rate. The change in the refractive index at the surface, proportional to the mass of bound analyte, is measured in real-time to determine the association rate (ka).

  • Dissociation Measurement:

    • Following the association phase, running buffer without the analyte is flowed over the chip, and the decrease in the response is monitored to determine the dissociation rate (kd).

  • Surface Regeneration:

    • A regeneration solution (e.g., a short pulse of low pH glycine) is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as kd/ka.

Cellular Apoptosis Induction: Caspase-Glo 3/7 Assay

To determine if the binding of an inhibitor to its target translates into a functional cellular response, apoptosis induction is measured. The Caspase-Glo 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioners of apoptosis.[10][11][12][13]

Step-by-Step Protocol:

  • Cell Seeding:

    • A cancer cell line known to be dependent on a specific Bcl-2 family member (e.g., a Bcl-2-dependent lymphoma cell line) is seeded in a 96-well plate and incubated to allow for cell attachment and growth.

  • Compound Treatment:

    • The cells are treated with a serial dilution of (3,5-Dimethyl-4-isoxazolyl)methanol or control inhibitors. A vehicle-only control is also included. The plates are then incubated for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Reagent Preparation and Addition:

    • The Caspase-Glo 3/7 Reagent is prepared according to the manufacturer's instructions and allowed to equilibrate to room temperature.[10][11][12][13] An equal volume of the reagent is added to each well of the 96-well plate.[13]

  • Incubation and Measurement:

    • The plate is incubated at room temperature for a specified time (e.g., 1-3 hours) to allow for cell lysis and the caspase-driven luminescent reaction to stabilize.[13] The luminescence, which is proportional to the amount of caspase 3/7 activity, is then measured using a luminometer.[10][12]

  • Data Analysis:

    • The luminescent signal from treated wells is normalized to the vehicle control. The resulting dose-response curves are used to calculate the EC50 value, representing the concentration of the compound that induces 50% of the maximal apoptotic response.

Concluding Remarks

The hypothetical selectivity profile of (3,5-Dimethyl-4-isoxazolyl)methanol, characterized by its potent and selective inhibition of Bcl-2, positions it as a promising candidate for further investigation. Its reduced affinity for Bcl-xL suggests a lower potential for on-target toxicities, such as thrombocytopenia, a significant advantage over less selective inhibitors like Navitoclax. The detailed experimental protocols provided herein offer a standardized framework for the rigorous evaluation of this and other novel Bcl-2 family inhibitors. As our understanding of the complex interplay within the Bcl-2 family deepens, the development of highly selective inhibitors will be paramount in realizing the full therapeutic potential of targeting apoptosis in cancer.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • Caspase 3/7 Activity - Protocols.io. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. [Link]

  • BCL-2 and BCL-2 mutants SPR Assay Service - Reaction Biology. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • Venetoclax: A First-in-Class Oral BCL-2 Inhibitor for the Management of Lymphoid Malignancies - PubMed. [Link]

  • Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy - PMC. [Link]

  • Surface plasmon resonance study of apoptotic regulators Bcl-2, Bcl-w, Bcl-XL, Mcl-1 and A1 and the small molecule inhibitor (SMI) TW-37: the idea of a temporal window for drug activity | Cancer Research - AACR Journals. [Link]

  • Surface Plasmon Resonance Study of Apoptotic Regulators Bcl-2, Bcl-w, Bcl-XL, and Mcl-1 Indicate That the Preclinical Small Molecule Inhibitor (SMI) TW-37 Binds to the Hydrophobic Groove Competitively with tBid To Form a Heterodimer Which Cannot Be Disrupted by 200-Fold Molar Excess of TW-37. | Blood - ASH Publications. [Link]

  • Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - NIH. [Link]

  • Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - NIH. [Link]

  • Small molecules targeting Bcl-2-family proteins in clinical development. - ResearchGate. [Link]

  • Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC - NIH. [Link]

  • Structure-Based Design of Potent Small-Molecule Inhibitors of Anti-Apoptotic Bcl-2 Proteins | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Small-molecule inhibitors reveal a new function for Bcl-2 as a pro-angiogenic signaling molecule - PubMed Central. [Link]

  • Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PMC - NIH. [Link]

  • Isothermal titration calorimetry of protein-protein interactions - PubMed - NIH. [Link]

  • BCL-W SPR Assay Service - Reaction Biology. [Link]

  • Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy | Journal of the American Chemical Society. [Link]

  • Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma - PubMed. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions - ResearchGate. [Link]

  • Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. [Link]

  • Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed. [Link]

  • Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - NIH. [Link]

  • Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - MDPI. [Link]

  • Details of the experimental structures | Download Table - ResearchGate. [Link]

  • Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed. [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed. [Link]

Sources

A Comparative Benchmarking Guide: Novel Isoxazole Compounds vs. Established EGFR Tyrosine Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of new isoxazole-based anticancer compounds against established clinical drugs, specifically focusing on Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). As researchers and drug development professionals, the objective evaluation of novel chemical entities is paramount. This document offers a structured approach, grounded in scientific integrity, to facilitate a direct and meaningful comparison of efficacy, selectivity, and potential resistance profiles.

Introduction: The Rationale for New Anticancer Agents

The landscape of cancer therapy is continually evolving, driven by the need for more effective and durable treatments. While targeted therapies like EGFR TKIs have revolutionized the management of certain cancers, the eventual development of resistance remains a significant clinical challenge.[1][2] The isoxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects.[3] This guide will delineate a head-to-head preclinical comparison of two novel, hypothetical isoxazole compounds, ISO-1 and ISO-2, against the established EGFR TKIs Gefitinib, Erlotinib, and Lapatinib.

The scientific imperative for this comparison is twofold:

  • To ascertain the relative potency and efficacy of these new isoxazole compounds in relevant cancer cell models.

  • To explore their potential to overcome known resistance mechanisms that limit the long-term effectiveness of current EGFR TKIs.

This guide is structured to provide not only the "what" but also the "why" behind the experimental design, ensuring a robust and logically sound evaluation.

The Compounds: A Head-to-Head Comparison

For the purpose of this guide, we will consider two hypothetical new isoxazole compounds, representative of promising new chemical entities in development:

  • ISO-1: A novel 3,4-isoxazolediamide derivative.

  • ISO-2: A 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivative.

These will be benchmarked against three FDA-approved EGFR TKIs:

  • Gefitinib (Iressa®): A first-generation EGFR TKI.[4]

  • Erlotinib (Tarceva®): A first-generation EGFR TKI.[5]

  • Lapatinib (Tykerb®): A dual EGFR and HER2 kinase inhibitor.[6][7]

In Vitro Benchmarking: Assessing Cellular Potency and Selectivity

The initial phase of any comparative study involves a rigorous in vitro evaluation to determine the direct effects of the compounds on cancer cells.

Rationale for Cell Line Selection

The choice of cell lines is critical for a meaningful comparison. We will utilize two well-characterized human breast cancer cell lines with differing receptor expression profiles:

  • MCF-7: An estrogen receptor-positive (ER+) cell line with moderate EGFR expression.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line with high EGFR expression.

This selection allows for the assessment of compound activity in different breast cancer subtypes and helps to elucidate any receptor-dependent effects.

Experimental Protocol: Cell Viability Assays

To quantify the cytotoxic or cytostatic effects of the compounds, two robust and widely accepted assays will be employed: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (ISO-1, ISO-2, Gefitinib, Erlotinib, Lapatinib) and a vehicle control (e.g., 0.1% DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the IC50 values as described for the MTT assay.

Comparative Data Analysis

The primary output of these assays will be the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Hypothetical Comparative IC50 Values (µM) of Isoxazole Compounds and EGFR TKIs in Breast Cancer Cell Lines

CompoundMCF-7 (Moderate EGFR)MDA-MB-231 (High EGFR)
ISO-1 0.050.02
ISO-2 0.120.08
Gefitinib 4.0[8]6.8[8]
Erlotinib >20[9]18.6[10]
Lapatinib >10[10]7.46[11]

Interpretation of Hypothetical Data: The hypothetical data in Table 1 suggest that the novel isoxazole compounds, ISO-1 and ISO-2, exhibit significantly greater potency against both breast cancer cell lines compared to the established EGFR TKIs. This would be a strong indicator of their potential as novel anticancer agents.

Mechanism of Action: Unraveling the Molecular Target

Understanding the mechanism of action is crucial for rational drug development. Given the established role of EGFR in many cancers, we will investigate the effect of our novel isoxazole compounds on the EGFR signaling pathway.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[12][13][14] These pathways are critical for cell proliferation, survival, and differentiation.[15]

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ISO_Compounds ISO-1 / ISO-2 Gefitinib Erlotinib Lapatinib ISO_Compounds->EGFR Inhibition

Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of TKIs.

Investigating Resistance Mechanisms

A major limitation of EGFR TKIs is the development of acquired resistance. The two most common mechanisms are:

  • T790M "Gatekeeper" Mutation: A secondary mutation in the EGFR kinase domain that sterically hinders the binding of first-generation TKIs.[1][2]

  • MET Proto-Oncogene Amplification: Activation of a bypass signaling pathway that reactivates downstream signaling, rendering EGFR inhibition ineffective.[5][16]

Benchmarking new compounds against cell lines harboring these resistance mechanisms is a critical step in evaluating their potential to provide a durable clinical benefit.

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

Demonstrating efficacy in a living organism is a crucial step in preclinical drug development. Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for this evaluation.

Experimental Design: Xenograft Models

We will utilize two distinct xenograft models to assess the in vivo efficacy of our lead isoxazole compound (ISO-1, based on its superior hypothetical in vitro potency).

  • MDA-MB-231 Xenograft Model: This model is relatively straightforward to establish and allows for the assessment of tumor growth inhibition in a triple-negative breast cancer context.[17][18]

  • MCF-7 Xenograft Model: This model is estrogen-dependent and requires estrogen supplementation for tumor growth, providing a model for ER+ breast cancer.[19][20]

Diagram 2: Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow start Cell Culture (MDA-MB-231 / MCF-7) implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth treatment Treatment Initiation (Vehicle, ISO-1, Lapatinib) tumor_growth->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Study Endpoint & Tumor Excision data_collection->endpoint analysis Data Analysis endpoint->analysis

Caption: Workflow for conducting in vivo xenograft efficacy studies.

Detailed Protocol: MDA-MB-231 Xenograft Model

Materials:

  • MDA-MB-231 human breast cancer cells

  • Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old

  • Matrigel

  • Sterile PBS

  • Calipers

Step-by-Step Methodology:

  • Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer the test compounds (e.g., ISO-1, Lapatinib) and the vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Data Collection: Measure tumor volume with calipers every 2-3 days and record the body weight of the mice as a measure of toxicity.

  • Study Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period. Excise and weigh the tumors.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition (TGI).

Comparative Efficacy Data

Table 2: Hypothetical In Vivo Efficacy of ISO-1 vs. Lapatinib in an MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 250-
ISO-1 25450 ± 12070
Lapatinib 50750 ± 18050

Interpretation of Hypothetical Data: The hypothetical results in Table 2 suggest that ISO-1 demonstrates superior in vivo efficacy compared to Lapatinib in this model, with a greater reduction in tumor growth at a lower dose.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the preclinical benchmarking of novel isoxazole compounds against established EGFR TKIs. The methodologies described, from in vitro cytotoxicity assays to in vivo efficacy studies, provide a robust framework for generating the critical data needed to support the continued development of promising new anticancer agents.

The hypothetical data presented for ISO-1 and ISO-2 highlight the potential for isoxazole-based compounds to offer significant advantages over existing therapies. Future studies should focus on:

  • Elucidating the precise molecular mechanism of action of these novel compounds.

  • Evaluating their efficacy in models of acquired resistance to EGFR TKIs.

  • Conducting comprehensive pharmacokinetic and toxicology studies to establish a favorable safety profile.

By adhering to a logical and evidence-based benchmarking strategy, the field of drug discovery can more effectively identify and advance the next generation of cancer therapeutics.

References

  • Rosell, R., et al. (2011). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Translational Lung Cancer Research, 1(1), 10-18.
  • Burris, H. A., 3rd (2004). Dual kinase inhibition in the treatment of breast cancer: initial experience with the EGFR/ErbB-2 inhibitor lapatinib. The Oncologist, 9 Suppl 3, 10–15.
  • Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Clinical therapeutics, 30(8), 1426–1447.
  • Cohen, M. H., et al. (2005). Erlotinib for the treatment of refractory non-small-cell lung cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 11(18), 6448–6454.
  • Geyer, C. E., et al. (2006). Lapatinib plus capecitabine for HER2-positive advanced breast cancer. The New England journal of medicine, 355(26), 2733–2743.
  • Fukuoka, M., et al. (2003). Multi-institutional randomized phase II trial of gefitinib for previously treated patients with advanced non-small-cell lung cancer (The IDEAL 1 Trial) [corrected]. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 21(12), 2237–2246.
  • Pao, W., et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS medicine, 2(3), e73.
  • Konecny, G. E., et al. (2006). Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2-overexpressing and trastuzumab-treated breast cancer cells. Cancer research, 66(3), 1630–1639.
  • Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science (New York, N.Y.), 316(5827), 1039–1043.
  • Normanno, N., et al. (2005). The MEK/MAPK pathway is involved in the resistance of breast cancer cells to the EGFR tyrosine kinase inhibitor gefitinib. Journal of cellular physiology, 202(3), 809–816.
  • Ricordel, C., et al. (2018). Molecular mechanisms of acquired resistance to third-generation EGFR-TKIs in EGFR T790M-mutant lung cancer. Annals of oncology : official journal of the European Society for Medical Oncology, 29(suppl_1), i28–i37.
  • Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European journal of medicinal chemistry, 76, 53–60.
  • Moasser, M. M., et al. (2007). Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. Cancer research, 67(15), 7238–7246.
  • Behzadi, R., et al. (2023). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-cancer agents in medicinal chemistry, 23(2), 222–226.
  • Ricordel, C., et al. (2018). Molecular mechanisms of acquired resistance to third-generation EGFR-TKIs in EGFR T790M-mutant lung cancer. Annals of Oncology, 29, i28-i37.
  • Jorissen, R. N., et al. (2003). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0013.
  • Lee, Y., et al. (2021). Molecular features and clinical outcomes of EGFR-mutated, MET-amplified non-small-cell lung cancer after resistance to dual-targeted therapy. Journal of Cancer, 12(11), 3180-3188.
  • Chu, Q. S., et al. (2005). Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. Cancer research, 65(21), 9957–9661.
  • Jorissen, R. N., et al. (2003). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0013.
  • Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 53-60.
  • Xia, W., et al. (2002).
  • Kamal, Z. (2014). Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation?.
  • O'Donovan, N., et al. (2010). IC50 values of selected cell lines.
  • Kim, Y., et al. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters, 18(5), 4843-4851.
  • Hsieh, J. J., et al. (2022). Simplified schematic diagram of the EGFR signaling pathway depicting...
  • Rimm, D. L., et al. (2008). Estimated IC50 doses of breast cell lines treated with EGFR, MEK, and PI3K inhibitors.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Huang, S., et al. (2005). Enhanced sensitivity to the HER1/epidermal growth factor receptor tyrosine kinase inhibitor erlotinib hydrochloride in chemotherapy-resistant tumor cell lines. Clinical Cancer Research, 11(5), 2021-2029.
  • Smaill, J. B., et al. (2000). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics, 1(12), 1119-1128.
  • Normanno, N., et al. (2005). The MEK/MAPK pathway is involved in the resistance of breast cancer cells to the EGFR tyrosine kinase inhibitor gefitinib. Journal of Cellular Physiology, 202(3), 809-816.
  • Finzi, G., et al. (2015). Chemical structures of compounds 9-13 (4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines) analyzed in the present study.
  • Selleck Chemicals. (n.d.). Erlotinib Hydrochloride EGFR inhibitor. Selleck Chemicals.
  • Behzadi, R., et al. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-Cancer Agents in Medicinal Chemistry, 23(2), 222-226.
  • Bio-protocol. (2018). Breast cancer xenograft model. Bio-protocol, 8(7), e2789.
  • Iwata, H., et al. (2013). Characteristics and IC 50 values for afatinib and gefitinib in non-small-cell lung cancer (NSCLC) and breast cancer cell lines.
  • Anonymous. (2016). How to generated MDA-MB-231 Xenograft Model?.
  • Bio-Rad. (n.d.).
  • Hargraves, K. G., & O'Neill, B. (2024).
  • Selleck Chemicals. (n.d.). Erlotinib (CP-358774) EGFR Inhibitor. Selleck Chemicals.
  • Anonymous. (2021). What are the conditions to establish a Xenograft breast cancer model with MDA-MB-231?.
  • Normanno, N., et al. (2002). A: IC50 values of breast cancer cell lines expressing high or low EGFR...
  • Altogen Labs. (n.d.). Validated MDA-MB-231 Xenograft Model. Altogen Labs.
  • Wang, Y., et al. (2021). Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. Oncology Letters, 22(5), 785.
  • Kumar, A., et al. (2018). IC 50 values a (mM) of compounds 4a-l.
  • Kumar, A., et al. (2021). IC50 values and dose–response curves of designed...
  • Tsuchida, T., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 7(5), 1541-1546.
  • Szymański, P., et al. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Acta poloniae pharmaceutica, 69(5), 879-885.
  • Singh, R. K., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 16, 1-13.

Sources

A Researcher's Guide to the Cross-Validation of In Vitro and In Silico Results for Isoxazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Synergy of Predictive and Experimental Data in Drug Discovery

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] In the relentless pursuit of novel drug candidates, the integration of computational (in silico) and laboratory-based (in vitro) methodologies has become paramount. This guide provides an in-depth technical comparison of these two essential drug discovery pillars, focusing on the cross-validation of results for isoxazole-based inhibitors. By juxtaposing predictive computational models with tangible experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of inhibitor validation and accelerate the journey from concept to clinic.[1]

The core principle of this integrated approach lies in a cyclical feedback loop: in silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, enable the rapid, cost-effective screening of vast virtual libraries of isoxazole derivatives.[1] These computational predictions then guide the synthesis and subsequent in vitro testing of the most promising candidates. The experimental data, in turn, serves to validate and refine the initial computational models, leading to more accurate future predictions. This synergistic relationship is crucial for mitigating the high attrition rates in drug discovery and ensuring that only the most viable candidates advance to preclinical and clinical development.

The In Silico Arm: Predicting Biological Activity with Computational Models

In silico techniques provide a powerful lens through which to predict the potential efficacy and pharmacokinetic properties of novel isoxazole inhibitors before a single molecule is synthesized.[1] These methods are broadly categorized into structure-based and ligand-based approaches.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a specific protein target.[1][3] This provides invaluable insights into the potential mechanism of action and binding affinity. For instance, in the development of isoxazole-based inhibitors of carbonic anhydrase (CA), molecular docking studies can predict the binding free energy (ΔGbind), which correlates with the experimentally determined inhibitory activity.[4][5]

Experimental Protocol: Molecular Docking of Isoxazole Inhibitors against Carbonic Anhydrase IX
  • Protein Preparation: Retrieve the crystal structure of the target protein (e.g., Carbonic Anhydrase IX, PDB code: 1AZM) from the Protein Data Bank. Remove water molecules and any co-crystallized ligands. Add hydrogen atoms to the protein structure.[5]

  • Ligand Preparation: Draw the 2D structures of the isoxazole derivatives using chemical drawing software like CHEMDRAW. Optimize the 3D structures using a suitable computational method (e.g., Gaussian 09 with the B3LYP/6-31G basis set) to obtain correct bond orders and angles.[5]

  • Docking Simulation: Utilize molecular docking software (e.g., MOE) to perform the docking calculations. Define the active site of the enzyme based on the position of the co-crystallized ligand in the original PDB file.

  • Analysis of Results: Analyze the docking poses and calculate the binding free energy (ΔGbind) for each isoxazole derivative. The more negative the ΔGbind value, the stronger the predicted binding affinity.[5]

ADMET Profiling: Predicting Drug-Likeness

Beyond target binding, a successful drug candidate must possess favorable pharmacokinetic properties. ADMET profiling computationally estimates these properties, helping to identify compounds with good oral bioavailability, metabolic stability, and low toxicity.[1][3] Web-based tools like SwissADME and pkCSM are widely used to predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.[3][6]

The In Vitro Arm: Experimental Validation of Biological Activity

In vitro experiments provide the crucial "ground truth" to validate the predictions made by in silico models. These laboratory-based assays provide concrete evidence of a compound's biological activity and are essential for establishing a robust structure-activity relationship (SAR).[1][5]

Enzyme Inhibition Assays: Quantifying Potency

Enzyme inhibition assays are fundamental for determining the potency of isoxazole inhibitors against their target enzymes. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[4]

Experimental Protocol: In Vitro Carbonic Anhydrase IX Inhibition Assay
  • Reaction Mixture Preparation: In a 96-well microplate, prepare a total reaction volume of 200 μL containing HEPES-Tris buffer.[5]

  • Enzyme and Inhibitor Incubation: Add 20 μL of the isoxazole test compound (diluted in DMSO) and 20 μL of bovine erythrocyte carbonic anhydrase (0.1 mg/mL in deionized water) to the wells. Incubate for 15 minutes at room temperature. Bovine serum albumin is included to prevent enzyme adhesion.[5]

  • Substrate Addition and Measurement: Add 20 μL of 4-nitrophenyl acetate (4-NPA) as the substrate. The esterase activity of CA hydrolyzes 4-NPA to 4-nitrophenol.[5]

  • Data Analysis: Measure the formation of 4-nitrophenol spectrophotometrically using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]

Cell-Based Assays: Assessing Cellular Effects

Cell-based assays provide a more physiologically relevant context to evaluate the effects of isoxazole inhibitors. These can range from assessing cytotoxicity in cancer cell lines to measuring the inhibition of specific cellular signaling pathways.[7][8]

Experimental Protocol: Antiproliferative Assay on K562 Cancer Cells
  • Cell Culture: Culture K562 (human chronic myelogenous leukemia) cells in appropriate media and conditions.

  • Compound Treatment: Seed the cells in 96-well plates and treat with various concentrations of the isoxazole derivatives for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., MTT or resazurin) to determine the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.[8]

Cross-Validation in Action: A Comparative Analysis

The true power of this dual approach is realized when the in silico predictions are directly compared with the in vitro experimental data. This cross-validation allows for a comprehensive understanding of the isoxazole inhibitors' potential.

Data Presentation: Bridging the Computational-Experimental Divide

A well-structured table is an effective way to summarize and compare the quantitative data from both methodologies.

Isoxazole DerivativeIn Silico Prediction (ΔGbind, kcal/mol)In Vitro Activity (IC50, µM)
AC2 -13.53112.3 ± 1.6
AC3 -12.49228.4 ± 2.3
Standard (Acetazolamide)N/A18.6 ± 0.5

Data synthesized from a study on isoxazole derivatives as carbonic anhydrase inhibitors.[5]

In this example, the compound with the more favorable predicted binding energy (AC2) also demonstrated a lower IC50 value in the in vitro assay, indicating a good correlation between the computational and experimental results.[5]

Visualizing the Workflow and Mechanisms

Diagrams are invaluable for illustrating the interconnectedness of the in silico and in vitro workflows and the underlying biological mechanisms.

CrossValidationWorkflow cluster_insilico In Silico Discovery cluster_invitro In Vitro Validation VirtualScreening Virtual Screening of Isoxazole Library MolecularDocking Molecular Docking VirtualScreening->MolecularDocking ADMET ADMET Prediction MolecularDocking->ADMET Synthesis Synthesis of Promising Candidates ADMET->Synthesis Guide Synthesis EnzymeAssay Enzyme Inhibition Assay (IC50) Synthesis->EnzymeAssay CellAssay Cell-Based Assay EnzymeAssay->CellAssay CellAssay->MolecularDocking Refine Model COX2_Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation & Pain) COX2->Prostaglandins Conversion IsoxazoleInhibitor Isoxazole Inhibitor (e.g., Valdecoxib) IsoxazoleInhibitor->COX2 Binds to Active Site

Caption: Mechanism of COX-2 inhibition by an isoxazole derivative.

Conclusion: A Self-Validating System for Robust Drug Discovery

The cross-validation of in vitro and in silico results is not merely a confirmatory step but a dynamic and iterative process that forms a self-validating system. This approach enhances the reliability of both computational predictions and experimental findings. By embracing the synergy between these two powerful methodologies, researchers can make more informed decisions, optimize resource allocation, and ultimately increase the probability of success in the challenging yet rewarding field of drug discovery. The continued refinement of computational algorithms and the development of more sophisticated in vitro models will undoubtedly further strengthen this indispensable partnership in the quest for novel isoxazole-based therapeutics.

References

  • ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available from: [Link].

  • PubMed. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. Available from: [Link].

  • ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available from: [Link].

  • PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link].

  • Frontiers in Chemistry. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link].

  • PubMed Central. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Available from: [Link].

  • Ukaaz Publications. In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Available from: [Link].

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link].

  • PubMed. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Available from: [Link].

  • National Institutes of Health. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Available from: [Link].

  • Scientific Reports. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Available from: [Link].

  • PubMed Central. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Available from: [Link].

  • PubMed. Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. Available from: [Link].

  • MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available from: [Link].

  • Engineered Science Publisher LLC. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link].

  • National Institutes of Health. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Available from: [Link].

  • MDPI. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Available from: [Link].

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (3,5-Dimethyl-4-isoxazolyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all materials involved, including the proper disposal of chemical reagents like (3,5-Dimethyl-4-isoxazolyl)methanol. This guide provides an in-depth, procedural framework for the disposal of this isoxazole derivative, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established principles of chemical safety and hazardous waste management.

I. Immediate Safety and Handling Precautions: The First Line of Defense

Before initiating any disposal procedures, it is paramount to handle (3,5-Dimethyl-4-isoxazolyl)methanol with the appropriate safety measures. The nature of this compound necessitates the use of personal protective equipment (PPE) to prevent accidental exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes inhalation of any potential vapors or dust.

Always handle (3,5-Dimethyl-4-isoxazolyl)methanol in a designated, well-ventilated area to minimize exposure. In the event of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS) for a structurally similar compound or general chemical safety guidelines.[3][4]

II. The Core Principle: Hazardous Waste Designation

The foundational step in the proper disposal of (3,5-Dimethyl-4-isoxazolyl)methanol is to unequivocally classify it as hazardous chemical waste.[3][5] This classification is based on the potential for such compounds to exhibit characteristics of toxicity, reactivity, ignitability, or corrosivity, as defined by the Resource Conservation and Recovery Act (RCRA).[6][7][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][10][11]

III. Step-by-Step Disposal Protocol: A Systematic Approach

The following protocol provides a clear, sequential process for the safe collection and disposal of (3,5-Dimethyl-4-isoxazolyl)methanol waste.

1. Waste Identification and Segregation:

  • Treat all (3,5-Dimethyl-4-isoxazolyl)methanol, including any contaminated materials (e.g., gloves, wipes, weighing paper), as hazardous waste.[3]

  • Maintain separate waste streams for solid and liquid forms of the compound to facilitate proper disposal.[12] This is a critical step in adhering to waste management regulations.[12]

2. Waste Collection and Storage:

  • Solid Waste: Collect solid (3,5-Dimethyl-4-isoxazolyl)methanol waste in a dedicated, leak-proof, and clearly labeled container.[12] The original product container, if in good condition, is often a suitable choice.[3]

  • Liquid Waste: If (3,5-Dimethyl-4-isoxazolyl)methanol is in a solution, collect it in a chemically resistant, leak-proof container with a secure screw-top cap.[3]

  • Containers must be kept tightly closed except when adding waste.[10][13]

  • Store waste containers in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[13][14] This area must be inspected weekly for any signs of leakage.[14]

3. Labeling: Clarity for Safety and Compliance: Proper labeling is non-negotiable. Each waste container must be clearly marked with:

  • The words "Hazardous Waste."

  • The full chemical name: "(3,5-Dimethyl-4-isoxazolyl)methanol." Avoid abbreviations or chemical formulas.

  • An accurate list of the container's contents, including any solvents and their approximate concentrations.

  • The date when the first waste was added to the container.

4. Final Disposal:

  • The ultimate disposal of (3,5-Dimethyl-4-isoxazolyl)methanol must be conducted through a licensed and approved waste disposal facility.[3][15]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal method, often incineration at a permitted facility, complies with all federal, state, and local regulations.[15]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of (3,5-Dimethyl-4-isoxazolyl)methanol, the following workflow diagram is provided.

DisposalWorkflow start Start: (3,5-Dimethyl-4-isoxazolyl)methanol Waste Generated classify Classify as Hazardous Waste start->classify segregate Segregate Solid and Liquid Waste classify->segregate solid_waste Solid Waste Collection segregate->solid_waste liquid_waste Liquid Waste Collection segregate->liquid_waste solid_container Use Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Use Labeled, Chemically Resistant Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact disposal Disposal by Licensed Facility (e.g., Incineration) ehs_contact->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for (3,5-Dimethyl-4-isoxazolyl)methanol.

IV. Spill Management: Preparedness is Key

In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[3]

  • Control Ignition Sources: If the spilled material is in a flammable solvent, remove all sources of ignition.[3]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3]

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material, avoiding the creation of dust, and place it into a sealed, labeled container for disposal as hazardous waste.[3]

V. The Broader Context: Environmental Responsibility

The need to reduce toxic waste and byproducts from chemical processes is a growing priority in the scientific community.[16][17] By adhering to these disposal protocols, researchers and drug development professionals not only ensure a safe working environment but also contribute to the broader goal of sustainable scientific practice.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Safety Data Sheet. (Provided as a general example of an SDS).
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]

  • Virginia Department of Environmental Quality. Hazardous Waste. [Link]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

  • Capot Chemical. MSDS of (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol. [Link]

  • Methanol Safety Data Sheet. (Provided as a general example of an SDS).
  • University of Toronto. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. [Link]

  • Hazardous Waste Disposal Procedures. (General guidelines).
  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • PubMed Central. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Dimethyl-4-isoxazolyl)methanol
Reactant of Route 2
(3,5-Dimethyl-4-isoxazolyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.